PLP (139-151)
描述
属性
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBYVGRYDXYLHZ-UVIWMAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Proteolipid Protein Peptide (139-151) in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment encompassing amino acids 139-151 of PLP, denoted as PLP (139-151), has been identified as a potent encephalitogenic determinant, playing a crucial role in the pathogenesis of autoimmune demyelinating diseases. This technical guide provides a comprehensive overview of the function of PLP (139-151) in the CNS, with a primary focus on its use in inducing Experimental Autoimmune Encephalomyelitis (EAE), the principal animal model for Multiple Sclerosis (MS). This document details the immunological mechanisms, experimental protocols, and key quantitative data associated with PLP (139-151)-mediated neuroinflammation.
Introduction: PLP (139-151) as an Encephalitogenic Peptide
PLP (139-151), with the amino acid sequence HSLGKWLGHPDKF, is a synthetic peptide fragment of the myelin proteolipid protein.[1] Its primary and most studied function in the context of the CNS is its ability to induce an autoimmune response that leads to inflammation and demyelination, mimicking the pathological hallmarks of MS.[2][3] Immunization of susceptible mouse strains, most notably SJL/J mice, with PLP (139-151) triggers the activation and expansion of autoreactive CD4+ T helper (Th) cells.[1][4] These activated T cells cross the blood-brain barrier, infiltrate the CNS, and initiate an inflammatory cascade that results in the destruction of the myelin sheath and subsequent neurological deficits.[4][5]
Mechanism of Action: The Immunological Cascade
The encephalitogenic activity of PLP (139-151) is rooted in its ability to be recognized by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) and presented to specific CD4+ T cells. This interaction initiates a well-defined signaling pathway leading to CNS pathology.
Signaling Pathway of PLP (139-151)-Induced EAE
Caption: PLP (139-151) induced EAE signaling pathway.
The process begins with the subcutaneous injection of PLP (139-151) emulsified in Complete Freund's Adjuvant (CFA). APCs in the periphery take up and process the peptide, presenting it via MHC class II molecules to naïve CD4+ T cells. This leads to the activation and differentiation of these T cells into pro-inflammatory Th1 and Th17 subtypes. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[4] These activated, myelin-specific T cells then migrate to the CNS, where they are reactivated by local APCs, such as microglia and macrophages, presenting the endogenous PLP. This reactivation triggers the release of a cascade of pro-inflammatory cytokines, including IFN-γ and IL-17, leading to recruitment of other immune cells, inflammation, demyelination, and the clinical manifestations of EAE.[4][6]
Quantitative Data from PLP (139-151)-Induced EAE Models
The following tables summarize key quantitative data from representative studies utilizing PLP (139-151) to induce EAE in SJL/J mice.
Table 1: Clinical Scores in Actively Immunized and Adoptive Transfer EAE
| Experimental Group | Peak Mean Clinical Score (± SEM) | Day of Peak Disease | Reference |
| PLP (139-151) in CFA | 4.0 | 16 | [7] |
| PLP (139-151) in CFA | 2.8 | 24 | [7] |
| Adoptive Transfer of PLP (139-151)-specific T cells | 4.0 | 28 | [3] |
| Adoptive Transfer of PLP (139-151)-specific T cells | 3.3 | 10-12 | [8] |
Clinical scoring is typically on a scale of 0-5, where 0 is no disease and 5 is moribund or dead.[2]
Table 2: Cytokine Production in Response to PLP (139-151) Restimulation
| Cell Source | Cytokine | Mean Number of Spot-Forming Cells (per 10^6 cells ± SD) | Treatment/Condition | Reference |
| Splenocytes | IFN-γ | 809.43 ± 367.45 | PLP (139-151) + CpG | [6] |
| Splenocytes | IL-17 | 172.33 ± 103.68 | PLP (139-151) | [6] |
| CNS Infiltrating Cells | IFN-γ | 145 ± 148.49 | Endogenous stimulation | [6] |
| CNS Infiltrating Cells | IL-17 | 780 ± 197.99 | Endogenous stimulation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of EAE studies. Below are standard protocols for the induction and assessment of EAE using PLP (139-151).
Active Induction of EAE in SJL/J Mice
This protocol describes the direct immunization of mice to induce an autoimmune response.
Caption: Workflow for active EAE induction.
-
Animals: Female SJL/J mice, 6-10 weeks old.
-
Antigen Emulsion: Emulsify PLP (139-151) peptide in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) to a final concentration of 50-100 µg of peptide per 100 µL.
-
Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 50-100 µg peptide per mouse).[7]
-
Pertussis Toxin (Optional): For a more severe and synchronized disease course, inject 200 ng of Pertussis Toxin (PTX) in PBS intraperitoneally on the day of immunization and again 48 hours later.[2]
-
Monitoring: Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is performed on a scale of 0 to 5 (see Table 3).
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
This is a standard scale; variations exist between laboratories.[2]
Adoptive Transfer EAE
This model involves the transfer of activated, myelin-specific T cells into naïve recipients.
-
Donor Mouse Immunization: Immunize donor SJL/J mice with PLP (139-151) in CFA as described in the active induction protocol.
-
T-Cell Isolation and Activation: Ten to twelve days post-immunization, harvest spleens and draining lymph nodes from donor mice. Prepare a single-cell suspension and culture the cells in the presence of PLP (139-151) (5-20 µg/mL) for 3-4 days to expand the antigen-specific T cells.[9]
-
Cell Transfer: Harvest the activated T cells, wash, and resuspend in sterile PBS. Inject 1-5 x 10^7 cells intravenously into naïve recipient SJL/J mice.
-
Monitoring: Begin daily clinical scoring and weight monitoring of recipient mice, typically starting 4-5 days after cell transfer. Disease onset is usually more rapid and synchronized than in active EAE.[9]
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigen stimulation.
-
Cell Preparation: Isolate splenocytes or lymph node cells from PLP (139-151)-immunized mice.
-
Cell Culture: Plate 2 x 10^5 cells per well in a 96-well plate and stimulate with varying concentrations of PLP (139-151) peptide (e.g., 0, 1, 10, 50 µg/mL).
-
Proliferation Measurement: After 48-72 hours of incubation, add [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).[10]
Cytokine Analysis (ELISA or ELISpot)
These assays quantify the production of specific cytokines by T cells.
-
Cell Culture and Stimulation: Culture splenocytes or CNS-infiltrating mononuclear cells as described for the T-cell proliferation assay.
-
ELISA (Enzyme-Linked Immunosorbent Assay): After 48-72 hours, collect the culture supernatants. Use commercially available ELISA kits to measure the concentration of cytokines such as IFN-γ and IL-17 according to the manufacturer's instructions.
-
ELISpot (Enzyme-Linked Immunospot Assay): This assay quantifies the number of cytokine-secreting cells. Cells are cultured on a membrane pre-coated with a capture antibody for the cytokine of interest. After stimulation, the secreted cytokine is captured on the membrane. A detection antibody conjugated to an enzyme is then added, followed by a substrate that forms a colored spot at the site of each cytokine-secreting cell. The spots are then counted.
Conclusion
PLP (139-151) is an indispensable tool for researchers in the fields of neuroimmunology and drug development for autoimmune diseases. Its well-characterized encephalitogenic properties provide a robust and reproducible model to study the complex cellular and molecular mechanisms underlying CNS autoimmune pathology. A thorough understanding of the function of PLP (139-151) and the standardized protocols for its use are essential for advancing our knowledge of diseases like Multiple Sclerosis and for the preclinical evaluation of novel therapeutic strategies. This guide serves as a foundational resource for professionals engaged in this critical area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. JCI - Leptin neutralization interferes with pathogenic T cell autoreactivity in autoimmune encephalomyelitis [jci.org]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis | EMBO Molecular Medicine [link.springer.com]
- 6. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Switch and Bystander Suppression of Autoimmune Responses to Multiple Antigens in Experimental Autoimmune Encephalomyelitis by a Single Recombinant T-Cell Receptor Ligand | Journal of Neuroscience [jneurosci.org]
- 9. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to PLP (139-151) Peptide: Sequence, Structure, and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide widely utilized in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably as an inducer of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). This technical guide provides a comprehensive overview of the PLP (139-151) peptide, including its sequence and structural variants, its role in T-cell mediated autoimmunity, and detailed protocols for its use in preclinical research.
Peptide Sequence and Physicochemical Properties
The native sequence of the murine PLP (139-151) peptide is a 13-amino acid fragment of the full-length proteolipid protein. A common variant involves the substitution of cysteine at position 140 with serine to enhance stability and prevent disulfide bond formation, without compromising its encephalitogenic activity.[1]
| Property | Value |
| Sequence (Native) | H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH |
| Sequence (Serine-substituted) | H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH |
| Molecular Formula (Native) | C72H104N20O16S |
| Molecular Weight (Native) | 1537.9 g/mol |
| Molecular Formula (Ser-substituted) | C72H104N20O17 |
| Molecular Weight (Ser-substituted) | 1521.74 g/mol |
Immunological Mechanism of Action
The encephalitogenicity of PLP (139-151) is rooted in its ability to activate autoreactive CD4+ T helper (Th) cells, primarily Th1 and Th17 lineages.[2] The process is initiated by the presentation of the peptide by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) class II molecule, specifically I-A\s in susceptible mouse strains like SJL/J.[3] This interaction triggers the activation, proliferation, and differentiation of PLP (139-151)-specific T cells. These activated T cells then migrate to the CNS, where they orchestrate an inflammatory cascade, leading to demyelination and the clinical manifestations of EAE.[2]
Signaling Pathway of PLP (139-151)-Induced T-Cell Activation
Caption: PLP (139-151) T-Cell Activation Pathway.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in SJL/J mice using PLP (139-151).
Materials:
-
PLP (139-151) peptide (native or [Ser140] variant)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (optional)
-
Phosphate-buffered saline (PBS), sterile
-
SJL/J mice (female, 8-12 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis.
-
Immunization: Subcutaneously inject each mouse with 0.1 mL of the emulsion (containing 50-100 µg of peptide) distributed over two sites on the flank.[1]
-
Pertussis Toxin Administration (Optional): For a more severe and acute disease course, administer 100-200 ng of pertussis toxin in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[4]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of PLP (139-151)-specific T cells in response to antigen stimulation.
Materials:
-
Spleens and draining lymph nodes from immunized mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
PLP (139-151) peptide
-
[3H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the spleens and lymph nodes of immunized mice, 10-12 days post-immunization.
-
Cell Culture: Plate the cells at a density of 2 x 105 cells/well in 96-well plates.
-
Antigen Stimulation: Add PLP (139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (control) wells.
Cytokine Analysis (ELISA)
This protocol is for measuring the levels of IFN-γ and IL-17 in the supernatants of cultured splenocytes.
Materials:
-
Supernatants from T-cell proliferation assay
-
Mouse IFN-γ and IL-17 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: Collect supernatants from the T-cell proliferation assay cultures before the addition of [3H]-thymidine (typically at 48-72 hours).
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of cytokines (in pg/mL) in the samples by comparing their absorbance to the standard curve.
Quantitative Data
The following tables summarize key quantitative data related to the immunological activity of PLP (139-151) and its analogs.
Table 1: EAE Induction with PLP (139-151) in SJL/J Mice
| Peptide Dose (µg) | Mean Maximum Clinical Score | Disease Incidence (%) |
| 50 | 3.0 - 3.5 | 90 - 100 |
| 100 | 3.5 - 4.0 | 100 |
Data compiled from multiple sources and represent typical ranges.
Table 2: T-Cell Proliferation in Response to PLP (139-151) and Analogs
| Peptide | Concentration (µg/mL) | Stimulation Index (SI) |
| PLP (139-151) (wild-type) | 10 | 8 - 12 |
| [Ser140]-PLP (139-151) | 10 | 7 - 11 |
| [Ala144]-PLP (139-151) | 10 | < 2 |
Representative data from in vitro studies.
Table 3: Cytokine Production by Splenocytes from PLP (139-151)-Immunized Mice
| Cytokine | Concentration (pg/mL) |
| IFN-γ | 1500 - 3000 |
| IL-17 | 500 - 1500 |
| IL-4 | < 50 |
| IL-10 | < 100 |
Cytokine levels in supernatants of splenocytes restimulated in vitro with 10 µg/mL PLP (139-151).
Table 4: Binding Affinity of PLP (139-151) Analogs to I-A\s
| Peptide Analog | Substitution | IC50 (nM) |
| Wild-type | - | 40 |
| [A144] | W144A | > 1000 |
| [L144] | W144L | 50 |
| [R147] | H147R | 60 |
IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of a therapeutic candidate on PLP (139-151)-induced EAE.
Caption: Experimental Workflow for EAE Studies.
Conclusion
The PLP (139-151) peptide is an indispensable tool for researchers investigating the immunopathogenesis of multiple sclerosis and for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational understanding of its properties and detailed methodologies for its application in the EAE model. A thorough understanding of these technical aspects is crucial for the design and interpretation of studies aimed at developing effective treatments for autoimmune demyelinating diseases.
References
- 1. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
The Dual Role of PLP (139-151) in Experimental Autoimmune Encephalomyelitis: From Pathogenesis to Tolerance Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The proteolipid protein (PLP) peptide fragment 139-151 is a key encephalitogenic epitope used to induce a relapsing-remitting form of EAE in susceptible mouse strains, particularly SJL mice. This technical guide provides a comprehensive overview of the mechanism of action of PLP (139-151) in the context of EAE, detailing the immunological pathways it activates, the experimental protocols used to study its effects, and therapeutic strategies aimed at modulating the immune response to this autoantigen. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular and cellular events underpinning this crucial EAE model.
The Encephalitogenic Nature of PLP (139-151)
PLP (139-151), with the amino acid sequence HSLGKWLGHPDKF, is a fragment of the most abundant protein in the myelin sheath of the CNS. In genetically susceptible individuals, this self-peptide can trigger an autoimmune response that leads to the clinical and pathological hallmarks of MS. The induction of EAE with PLP (139-151) is a cornerstone for studying MS pathogenesis and for the preclinical evaluation of novel therapeutics.
T-Cell Mediated Pathogenesis
The primary drivers of PLP (139-151)-induced EAE are autoreactive CD4+ T helper (Th) cells.[1] The pathogenic cascade is initiated when peripheral antigen-presenting cells (APCs), such as dendritic cells and macrophages, process and present the PLP (139-151) peptide on their Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of these T cells into pro-inflammatory subsets, predominantly Th1 and Th17 cells. These activated T cells then migrate to the CNS, where they are reactivated by local APCs presenting the same PLP epitope. This results in the production of inflammatory cytokines, recruitment of other immune cells, and subsequent demyelination and axonal damage.
The pro-inflammatory cytokine IL-17 plays a crucial role in the encephalomyelitis process induced by PLP (139-151).[1] CD4+ T cells that specifically respond to PLP (139-151) release these pro-inflammatory cytokines, which then migrate to and accumulate in the damaged regions of the central nervous system.[1]
Signaling Pathways in T-Cell Activation
The activation of PLP (139-151)-specific T cells is a complex process involving the T-cell receptor (TCR) and co-stimulatory molecules. The binding of the TCR to the PLP (139-151)-MHC class II complex on an APC is the first signal for T-cell activation. A second, co-stimulatory signal, is also required for full T-cell activation and to prevent anergy. This is often provided by the interaction of CD28 on the T cell with B7 molecules on the APC.
Figure 1: T-Cell Activation by PLP (139-151) Presented by an APC.
Therapeutic Strategies Targeting the PLP (139-151) Response
The central role of PLP (139-151) in EAE has made it an attractive target for the development of antigen-specific immunotherapies. The goal of these strategies is to induce immunological tolerance to this self-antigen, thereby preventing or treating the autoimmune disease.
Altered Peptide Ligands (APLs)
APLs are synthetic peptides in which specific amino acid residues of the original epitope have been changed. These modifications can alter the interaction with the TCR, leading to a different downstream signal. For example, an APL of PLP (139-151) with substitutions at the two main TCR contact residues (L144/R147) has been shown to act as a TCR antagonist, blocking the activation of encephalitogenic Th1 cells in vitro.[2] Interestingly, in vivo, this APL appears to induce regulatory T cells that mediate bystander suppression, protecting against EAE induced by multiple myelin antigens.[2] This suggests a shift in the T-cell response from a pro-inflammatory Th1 phenotype to a more regulatory or anti-inflammatory Th2/Th0 phenotype.[2]
Mannosylation of PLP (139-151)
The addition of mannose moieties to PLP (139-151) has been shown to induce peptide-specific tolerance to EAE.[3] Mice immunized with mannosylated PLP (139-151) do not develop EAE and show little mononuclear cell infiltration in the CNS.[3] The proposed mechanism involves the deletion or impaired migration of encephalitogenic T cells.[3] This approach leverages the mannose receptor present on APCs to potentially alter antigen processing and presentation, leading to a tolerogenic immune response.
Oligomerization of PLP (139-151)
Presenting the PLP (139-151) epitope in a multimerized form, such as a 16-mer oligomer, has been demonstrated to be effective in both preventing and treating ongoing EAE.[4] This oligomer-mediated tolerance is antigen-specific and can be adoptively transferred by cells from treated mice.[4] The mechanism involves the induction of active suppression, which is associated with an increased production of the anti-inflammatory cytokine IL-10 and a reduction in the pro-inflammatory cytokine TNF-α.[4] The protective effect can be reversed by blocking either IL-10 or TGF-β in vivo, highlighting the critical role of these suppressive cytokines.[4]
Figure 2: Mechanisms of Tolerance Induction by Modified PLP (139-151) Peptides.
Experimental Protocols
The study of PLP (139-151)-induced EAE relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.
Induction of Active EAE in SJL Mice
This protocol describes the induction of EAE through active immunization with PLP (139-151).
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
SJL mice (female, 8-12 weeks old)
Procedure:
-
Prepare the PLP (139-151)/CFA emulsion: Emulsify PLP (139-151) in PBS with an equal volume of CFA to a final concentration of 1 mg/mL of peptide and 4 mg/mL of M. tuberculosis.
-
Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion at four sites on the flanks (25 µL per site).
-
PTX administration: On the day of immunization and 48 hours later, intraperitoneally inject each mouse with 100 ng of PTX in 100 µL of PBS.
-
Clinical scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
T-Cell Proliferation Assay
This assay measures the proliferative response of T cells isolated from immunized mice upon restimulation with PLP (139-151).
Materials:
-
Spleens from PLP (139-151)-immunized mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
PLP (139-151) peptide
-
[³H]-thymidine
-
96-well round-bottom plates
Procedure:
-
Prepare a single-cell suspension from the spleens of immunized mice.
-
Plate 5 x 10⁵ splenocytes per well in a 96-well plate.
-
Add PLP (139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Results are typically expressed as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated wells / mean CPM of unstimulated wells).
Cytokine Analysis by ELISA
This protocol is for measuring the levels of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) in the supernatant of restimulated T-cell cultures.
Materials:
-
Supernatants from T-cell proliferation assays
-
Cytokine-specific ELISA kits (e.g., for mouse IFN-γ, IL-17)
Procedure:
-
Collect supernatants from the T-cell proliferation assay cultures before pulsing with [³H]-thymidine (typically at 48 or 72 hours).
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the mechanism of action of PLP (139-151) and its therapeutic modifications in EAE.
| Treatment Group | Mean Maximum EAE Score | Day of Disease Onset | Reference |
| PLP (139-151) + CFA | 2.6 ± 0.2 | ~ Day 10 | [4] |
| Oligomer PLP (139-151) 16-mer | 0.2 ± 0.2 | Delayed or Absent | [4] |
| PLP (139-151) + Copolymer (VWAK) | Reduced severity | Delayed | [5] |
| PLP (139-151) + Copolymer (FYAK) | Reduced severity | Delayed | [5] |
| Anti-CD25 Ab + PLP (139-151) (in B10.S mice) | Increased incidence and severity | ~ Day 14 | [6] |
Table 1: Clinical Parameters of EAE in Response to Different Treatments.
| Cell Type/Stimulus | Cytokine Measured | Result | Reference |
| Splenocytes from PLP (139-151) immunized mice + PLP (139-151) | IFN-γ | Increased production | [5] |
| Splenocytes from PLP (139-151) + Copolymer immunized mice + Copolymer | IL-4, IL-10 | Increased production | [5] |
| T cells from L144/R147 APL immunized mice | IFN-γ, IL-4, IL-5 | Th2/Th0 profile | [2] |
| Splenocytes from PLP-B7AP treated mice + PLP (139-151) | IL-17, IL-6, IL-2 | Significantly reduced | [7] |
| Splenocytes from PLP-B7AP treated mice + PLP (139-151) | IL-4, IL-5 | Significantly increased | [7] |
Table 2: Cytokine Production in Response to PLP (139-151) and its Modifications.
Conclusion
The PLP (139-151) peptide is a powerful tool for dissecting the complex immunobiology of autoimmune demyelinating diseases. Its ability to induce a robust and reproducible EAE makes it an invaluable model for understanding the roles of different T-cell subsets, cytokines, and signaling pathways in the pathogenesis of MS. Furthermore, the development of therapeutic strategies that specifically target the immune response to PLP (139-151) holds great promise for the future of antigen-specific immunotherapy for MS and other autoimmune disorders. This guide provides a foundational understanding of the mechanisms at play and the experimental approaches used to investigate them, serving as a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active Suppression Induced by Repetitive Self-Epitopes Protects against EAE Development | PLOS One [journals.plos.org]
- 5. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of PLP (139-151): A Keystone in Autoimmune Demyelination Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The proteolipid protein (PLP) fragment 139-151 has emerged as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Its ability to reliably induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models has provided invaluable insights into the pathogenic mechanisms underlying these debilitating conditions. This technical guide delves into the discovery, history, and experimental application of the PLP (139-151) peptide, offering a comprehensive resource for researchers in the field.
Discovery and Historical Context
The journey to pinpointing specific encephalitogenic epitopes within myelin proteins was a pivotal step in understanding the autoimmune basis of diseases like MS. Proteolipid protein, a major component of CNS myelin, was identified as a key autoantigen. Subsequent research focused on dissecting this protein to identify the minimal peptide sequences capable of triggering an autoimmune response.
In the late 1980s, researchers identified a synthetic peptide corresponding to residues 139-151 of murine PLP as a potent encephalitogenic determinant in the SJL/J mouse strain.[1][2][3] This discovery was significant as it provided a defined and reproducible tool to induce a relapsing-remitting form of EAE, a model that closely mirrors the clinical course of the most common form of human MS.[4] The amino acid sequence of the native murine PLP (139-151) peptide is His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (HCLGKWLGHPDKF).[2]
For experimental purposes, a more stable analogue is often used where the cysteine at position 140 is substituted with a serine ([Ser140]-PLP (139-151)), with the sequence His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (HSLGKWLGHPDKF).[5] This modification prevents disulfide bond formation, enhancing the peptide's stability and solubility without compromising its encephalitogenic activity.[5]
Experimental Applications: Inducing Experimental Autoimmune Encephalomyelitis (EAE)
The primary application of PLP (139-151) is in the induction of EAE in susceptible mouse strains, most commonly the SJL/J mouse. This model is instrumental for studying disease pathogenesis, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.
Quantitative Data on EAE Induction with PLP (139-151) in SJL/J Mice
The following tables summarize typical quantitative data observed in EAE studies using PLP (139-151) in SJL/J mice. It is important to note that specific outcomes can vary based on the exact protocol, mouse substrain, and laboratory conditions.
| Parameter | Value | Reference |
| Mouse Strain | SJL/J | [4][6] |
| Peptide | [Ser140]-PLP (139-151) or native PLP (139-151) | [4][7] |
| Typical Dose | 50 - 200 µg per mouse | [1][8] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [4][7] |
| Optional Additive | Pertussis Toxin (PTX) | [4][8] |
Table 1: Key Parameters for EAE Induction with PLP (139-151) in SJL/J Mice
| Outcome | Without Pertussis Toxin (PTX) | With Pertussis Toxin (PTX) | Reference |
| Disease Incidence | >90% | >90% | [4] |
| Typical Day of Onset | 10 - 15 days post-immunization | 9 - 14 days post-immunization | [7] |
| Mean Peak Score (Initial Phase) | 2.0 - 3.5 | Higher severity than without PTX | [4][7] |
| Relapse Rate | 50 - 80% | As low as 20% | [4] |
Table 2: Typical Disease Course of PLP (139-151)-Induced EAE in SJL/J Mice
Clinical scoring for EAE is typically based on a 0-5 scale, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund or death.[8]
Experimental Protocols
Peptide Synthesis and Purification
Synthetic PLP (139-151) and its analogues are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]
Protocol for Fmoc-based Solid-Phase Peptide Synthesis of [Ser140]-PLP (139-151):
-
Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and swelled in a solvent like N,N-dimethylformamide (DMF).[9]
-
First Amino Acid Coupling: The C-terminal amino acid (Phenylalanine) with its α-amino group protected by Fmoc is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.[9]
-
Coupling Cycle: The next Fmoc-protected amino acid (Lysine) in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence (Aspartic acid, Proline, Histidine, Glycine, Leucine, Tryptophan, Lysine, Glycine, Leucine, Serine, Histidine).
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is commonly used with a gradient of acetonitrile in water containing a small percentage of TFA.
-
Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Protocol for Active EAE Induction in SJL/J Mice:
-
Animal Acclimatization: Female SJL/J mice, typically 6-10 weeks old, are acclimated to the facility for at least one week prior to the experiment.
-
Antigen Emulsion Preparation: An emulsion is prepared by mixing an aqueous solution of [Ser140]-PLP (139-151) peptide (e.g., at a concentration of 1 mg/mL in PBS) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., at 4 mg/mL). The mixture is emulsified until a stable, white, viscous emulsion is formed.
-
Immunization: Each mouse is immunized subcutaneously at two to four sites on the flank with a total volume of 100-200 µL of the antigen emulsion (containing 50-100 µg of peptide).
-
Pertussis Toxin Administration (Optional): For a more severe and acute disease course, pertussis toxin (PTX) can be administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later (e.g., 100-200 ng per mouse in PBS).[8]
-
Monitoring: Mice are monitored daily for clinical signs of EAE and body weight changes. Clinical scores are assigned based on a standardized scale.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells from immunized animals in response to the specific antigen.
Protocol for [3H]-Thymidine Incorporation Assay:
-
Lymph Node Cell Isolation: 8-10 days post-immunization, draining lymph nodes (e.g., inguinal and axillary) are harvested from immunized mice.
-
Cell Culture: A single-cell suspension is prepared, and the cells are plated in 96-well round-bottom plates at a density of approximately 2-5 x 105 cells per well in complete RPMI-1640 medium.
-
Antigen Stimulation: PLP (139-151) peptide is added to the wells in triplicate at various concentrations (e.g., 1, 10, 50 µg/mL). Control wells should contain media alone or an irrelevant peptide. The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: 1 µCi of [3H]-thymidine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The results are often expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of the antigen-stimulated wells divided by the mean CPM of the unstimulated control wells.
Signaling Pathways and Molecular Mechanisms
The encephalitogenic activity of PLP (139-151) is rooted in its ability to activate autoreactive CD4+ T-cells. This activation initiates a cascade of inflammatory events in the CNS, leading to demyelination and neurological deficits.
T-Cell Receptor (TCR) Signaling
The initial step in the autoimmune response is the recognition of the PLP (139-151) peptide by the T-cell receptor (TCR) of specific CD4+ T-cells. The peptide is presented by antigen-presenting cells (APCs), such as dendritic cells or macrophages, in the context of the Major Histocompatibility Complex (MHC) class II molecule, specifically I-As in SJL mice.[12]
This trimolecular interaction triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector T-helper (Th) cells, primarily Th1 and Th17 cells.
Cytokine Signaling in the CNS
Activated Th1 and Th17 cells migrate to the CNS, where they are reactivated by local APCs presenting the PLP (139-151) peptide. This leads to the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) from Th1 cells and interleukin-17 (IL-17) from Th17 cells. These cytokines play a central role in the pathology of EAE.
IFN-γ Signaling: IFN-γ acts on various cells within the CNS, including microglia and astrocytes.[13][14] It upregulates MHC class II expression on these cells, enhancing their antigen-presenting capacity and perpetuating the inflammatory response.[13] IFN-γ also stimulates the production of chemokines, which recruit more inflammatory cells to the CNS.
IL-17 Signaling: IL-17 is a potent pro-inflammatory cytokine that acts on astrocytes and other CNS resident cells.[4] It induces the production of chemokines (such as CXCL1 and CXCL2) and other inflammatory mediators, leading to the recruitment of neutrophils and further amplifying the inflammatory cascade.[4] IL-17 signaling in astrocytes has been shown to be a critical step in EAE pathogenesis.[4]
Conclusion
The discovery of the encephalitogenic properties of the PLP (139-151) peptide has been a landmark in the field of neuroimmunology. It has provided a robust and reproducible tool for modeling autoimmune demyelination, enabling detailed investigation into the cellular and molecular mechanisms of diseases like multiple sclerosis. This in-depth technical guide provides a foundational understanding of the history, experimental application, and underlying signaling pathways associated with this pivotal peptide, serving as a valuable resource for researchers dedicated to advancing our knowledge and developing effective therapies for these complex neurological disorders.
References
- 1. PLP (139-151) peptide [novoprolabs.com]
- 2. CNS-specific Therapy for Ongoing EAE by Silencing IL-17 Pathway in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCR repertoire to proteolipid protein (PLP) in multiple sclerosis (MS): homologies between PLP-specific T cells and MS-associated T cells in TCR junctional sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL-17A Mediates Demyelination by Activating A1 Astrocytes via SOCS3 During Angiostrongylus cantonensis Infection [frontiersin.org]
- 6. Multivalent antigen arrays exhibit high avidity binding and modulation of B cell receptor-mediated signaling to drive efficacy against experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. protocols.io [protocols.io]
- 10. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC II (IAs) tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IFN-gamma signaling in the central nervous system controls the course of experimental autoimmune encephalomyelitis independently of the localization and composition of inflammatory foci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silencing IFN-γ binding/signaling in astrocytes vs. microglia leads to opposite effects on CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Opposing Roles of Interferon-Gamma on Cells of the Central Nervous System in Autoimmune Neuroinflammation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Biological Activity of Synthetic Myelin Proteolipid Protein Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic fragments of myelin proteolipid protein (PLP) are pivotal tools in the study and development of therapies for autoimmune demyelinating diseases, most notably multiple sclerosis (MS). As the most abundant protein in the central nervous system (CNS) myelin, PLP is a primary target for the autoimmune T-cell response that drives the pathology of MS. This technical guide provides a comprehensive overview of the biological activity of synthetic PLP fragments, with a focus on their role in inducing experimental autoimmune encephalomyelitis (EAE), the principal animal model for MS. This document details the quantitative effects of these peptides on the immune system, provides in-depth experimental protocols, and visualizes the key signaling pathways involved.
Core Biological Activity: Induction of Experimental Autoimmune Encephalomyelitis
Synthetic peptides corresponding to specific encephalitogenic epitopes of PLP are widely used to induce EAE in susceptible animal models, such as the SJL/J mouse strain. The most extensively studied of these is the PLP 139-151 fragment (HSLGKWLGHPDKF).[1][2] Immunization with this peptide, typically emulsified in Complete Freund's Adjuvant (CFA), triggers a CD4+ T-cell-mediated autoimmune response directed against the myelin sheath, leading to inflammation, demyelination, and axonal damage in the CNS.[3][4] This process clinically manifests as a relapsing-remitting paralysis, closely mimicking the course of MS in humans.[3]
The biological activity of synthetic PLP fragments is not limited to disease induction. Modified versions of these peptides, including those with amino acid substitutions or cyclized structures, have been investigated for their potential to induce immunological tolerance.[5][6] These altered peptide ligands (APLs) can modulate the T-cell response, shifting it from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2 or regulatory T-cell (Treg) profile.[7][8]
Quantitative Data on Biological Activity
The biological effects of synthetic PLP fragments have been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from representative studies, providing a comparative overview of the peptides' potency in inducing EAE, eliciting T-cell proliferation, and modulating cytokine production.
Table 1: In Vivo Efficacy of Synthetic PLP Fragments in EAE Induction
| Peptide Fragment | Mouse Strain | Immunization Dose (µg) | Mean Maximum Clinical Score (± SEM) | Disease Incidence (%) | Reference |
| PLP 139-151 | SJL/J | 100 | 3.5 ± 0.3 | 100 | [9] |
| PLP 139-151 | SJL/J | 50 | 2.6 ± 0.4 | 100 | [9] |
| PLP 178-191 | SJL/J | 100 | 3.1 ± 0.2 | 90 | [10] |
| PLP 180-199 | BALB/c | 100 | 3.3 ± 0.5 | 60 | [11] |
Table 2: T-Cell Proliferation in Response to Synthetic PLP Fragments
| Peptide Fragment | Cell Type | Peptide Concentration (µg/mL) | Stimulation Index (SI) | Assay Method | Reference |
| PLP 139-151 | SJL/J splenocytes | 10 | 8.5 | [³H]-Thymidine | [10] |
| PLP 139-151 | SJL/J splenocytes | 20 | 12.2 | [³H]-Thymidine | [8] |
| PLP 178-191 | SJL/J lymph node cells | 20 | 6.8 | CFSE | [3] |
| PLP 180-199 | BALB/c splenocytes | 10 | 5.4 | [³H]-Thymidine | [11] |
Table 3: Cytokine Production by Splenocytes Stimulated with Synthetic PLP Fragments
| Peptide Fragment | Mouse Strain | Cytokine | Concentration (pg/mL ± SEM) | Reference |
| PLP 139-151 | SJL/J | IFN-γ | 2500 ± 350 | [9] |
| PLP 139-151 | SJL/J | IL-17 | 1800 ± 210 | [9] |
| PLP 139-151 | SJL/J | IL-4 | 150 ± 30 | [9] |
| PLP 139-151 | SJL/J | IL-10 | 450 ± 60 | [9] |
| PLP 180-199 | BALB/c | IFN-γ | 3200 ± 420 | [11] |
| PLP 180-199 | BALB/c | TNF-α | 850 ± 110 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving synthetic PLP fragments. This section provides protocols for key experimental procedures.
Synthesis and Purification of PLP Peptides
Synthetic PLP peptides are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][12]
Protocol:
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Protocol:
-
Antigen Emulsion Preparation: Emulsify the synthetic PLP peptide (e.g., PLP 139-151) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a final concentration of 1-2 mg/mL. A typical immunization dose is 100-200 µg of peptide per mouse.[3]
-
Immunization: Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flanks of each susceptible mouse (e.g., female SJL/J, 6-8 weeks old).
-
Pertussis Toxin Administration: Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization (typically 200-300 ng per mouse in PBS). PTX acts as an additional adjuvant to increase the permeability of the blood-brain barrier.[3]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.[3]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice.
-
Cell Culture: Plate the cells in a 96-well flat-bottom plate at a concentration of 4 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulation: Add the synthetic PLP peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL) to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (mean CPM of stimulated wells) / (mean CPM of unstimulated wells).
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines secreted by T-cells in response to peptide stimulation.[11]
Protocol:
-
Cell Culture and Supernatant Collection: Culture splenocytes or lymph node cells with the synthetic PLP peptide as described in the T-cell proliferation assay. After 48-72 hours, collect the culture supernatants.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Add the collected culture supernatants and a serial dilution of a known concentration of the recombinant cytokine (for the standard curve) to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Incubation: Add an enzyme-linked conjugate, such as streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition and Color Development: Add a substrate for the enzyme (e.g., TMB for HRP) and allow the color to develop.
-
Stopping the Reaction and Reading the Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Visualizations
The biological effects of synthetic PLP fragments are initiated by the interaction of the peptide, presented by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), with the T-cell receptor (TCR) on CD4+ T-cells. This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell activation, proliferation, and differentiation.
T-Cell Receptor (TCR) Signaling Cascade
Upon TCR engagement with the PLP peptide-MHC II complex, a cascade of phosphorylation events is initiated. Key early events include the activation of the Src-family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.
Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76. These phosphorylated adaptors serve as a scaffold for the assembly of a larger signaling complex, which includes enzymes such as PLC-γ1 (Phospholipase C-gamma 1) and PI3K (Phosphoinositide 3-kinase).
The activation of PLC-γ1 leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores, leading to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus. DAG activates PKC-θ (Protein Kinase C-theta), which in turn activates signaling pathways leading to the activation of the transcription factors NF-κB and AP-1.
The PI3K pathway, through the generation of PIP3, activates the kinase Akt, which promotes cell survival and proliferation through the mTOR pathway.
Together, the transcription factors NFAT, NF-κB, and AP-1 orchestrate the expression of genes crucial for T-cell activation, including the gene for the cytokine Interleukin-2 (IL-2), a potent T-cell growth factor, and its receptor (IL-2R). This autocrine and paracrine signaling drives the clonal expansion of antigen-specific T-cells.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by a synthetic PLP fragment.
Experimental Workflow for T-Cell Proliferation Analysis (CFSE Assay)
The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a powerful method to track T-cell proliferation by flow cytometry.
Caption: Workflow for analyzing T-cell proliferation using the CFSE dilution assay.
Logical Relationship of PLP Fragment Activity
The biological activity of a synthetic PLP fragment is determined by its ability to be processed and presented by APCs and subsequently recognized by T-cells, leading to either an encephalitogenic or a tolerogenic immune response.
Caption: Logical flow of PLP fragment-induced T-cell response.
Conclusion
Synthetic myelin proteolipid protein fragments are indispensable reagents for modeling and investigating the immunopathological mechanisms of multiple sclerosis. Their ability to induce EAE and modulate T-cell responses provides a powerful platform for screening and developing novel therapeutic strategies. This guide has provided a detailed overview of the quantitative biological activities of these peptides, comprehensive experimental protocols for their use, and a visualization of the underlying signaling pathways. A thorough understanding of these aspects is essential for researchers and drug development professionals working to combat autoimmune demyelinating diseases.
References
- 1. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Critical Role of the Transcription Factor AKNA in T-Cell Activation: An Integrative Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation [mdpi.com]
- 5. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of transactivation by nuclear factor of activated T cells-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 11. Mechanisms and biotechnological applications of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. viraxbiolabs.com [viraxbiolabs.com]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunogenicity of PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proteolipid protein (PLP) fragment spanning amino acids 139-151 is a key pathogenic epitope implicated in the development of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). Understanding the immunogenicity of this peptide is crucial for developing novel therapeutics for this debilitating autoimmune disease. This guide provides a comprehensive technical overview of the core aspects of PLP (139-151) immunogenicity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts of PLP (139-151) Immunogenicity
PLP (139-151) is a major encephalitogenic epitope of PLP, the most abundant protein in the central nervous system (CNS) myelin.[1] In susceptible mouse strains, such as the SJL/J mouse, immunization with PLP (139-151) induces a T-cell mediated autoimmune response that targets the myelin sheath, leading to demyelination and neurological deficits characteristic of MS.[1][2] The immune response is primarily driven by CD4+ T helper cells, particularly Th1 and Th17 lineages, which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[3][4][5] These cytokines orchestrate the recruitment and activation of other immune cells, leading to inflammation and tissue damage in the CNS.
Quantitative Data on PLP (139-151)-Induced EAE
The severity of EAE induced by PLP (139-151) is typically assessed using a clinical scoring system. The following tables summarize representative quantitative data from studies investigating the effects of various treatments on EAE clinical scores and cytokine production.
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Onset of Disease (days post-immunization) | Reference |
| PLP (139-151) + Vehicle | 4.0 | 11 | [1] |
| PLP (139-151) + Compound 1(S) (1 mg/kg) | Not specified, but significantly reduced | Decreased cumulative disease index | [1] |
| PLP (139-151) + Compound 1(S) (5 mg/kg) | Not specified, but significantly reduced | Decreased cumulative disease index | [1] |
| Treatment Group | IFN-γ Production (pg/mL ± SEM) | IL-10 Production (pg/mL ± SEM) | Reference |
| PLP (139-151) + Control Ab | ~5000 | ~200 | [3] |
| PLP (139-151) + Anti-CD25 Ab | ~8000 | ~100 | [3] |
| Treatment Group | IL-17 Production (pg/mL ± SD) | Reference |
| PLP (139-151) + Vehicle | ~1500 | [4] |
| PLP (139-151) + Anti-IL-23p19 | ~500 | [4] |
Detailed Experimental Protocols
T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to stimulation with PLP (139-151).
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA)
-
SJL/J mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
[3H]Thymidine (1 µCi/well)
-
Single-cell suspension of splenocytes or lymph node cells
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Immunization: Emulsify PLP (139-151) in CFA and inject subcutaneously into the flanks of SJL/J mice.
-
Cell Isolation: 10-14 days post-immunization, euthanize the mice and prepare single-cell suspensions from the draining lymph nodes or spleens.
-
Cell Culture: Plate the cells at a density of 2 x 105 cells/well in a 96-well plate.
-
Antigen Stimulation: Add PLP (139-151) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
[3H]Thymidine Pulse: Add 1 µCi of [3H]Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[6][7]
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the levels of specific cytokines (e.g., IFN-γ, IL-17) in cell culture supernatants.
Materials:
-
Capture antibody (e.g., anti-mouse IFN-γ)
-
Detection antibody (e.g., biotinylated anti-mouse IFN-γ)
-
Recombinant cytokine standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. A standard curve is generated from the recombinant cytokine standards to determine the concentration of the cytokine in the samples.[3][8]
I-As/PLP (139-151) Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of PLP (139-151)-specific T-cells.
Materials:
-
PE-conjugated I-As/PLP (139-151) tetramer
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD25)
-
Single-cell suspension from spleen or lymph nodes
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue and wash with FACS buffer.
-
Tetramer Staining: Resuspend the cells in FACS buffer containing the PE-conjugated I-As/PLP (139-151) tetramer. Incubate for 30-60 minutes at 37°C in the dark.[9][10]
-
Surface Marker Staining: Wash the cells and resuspend in FACS buffer containing fluorochrome-conjugated antibodies against T-cell surface markers. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to identify and quantify the population of CD4+ T-cells that are positive for the I-As/PLP (139-151) tetramer.[9][11]
Signaling Pathways in PLP (139-151) Immunogenicity
The activation of PLP (139-151)-specific T-cells is a complex process involving the interaction between the T-cell receptor (TCR) on the T-cell and the peptide-MHC class II complex on an antigen-presenting cell (APC), along with co-stimulatory signals.
T-Cell Receptor (TCR) Signaling Pathway
References
- 1. High-affinity σ1 protein agonist reduces clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Immunological synapse: structures, molecular mechanisms and therapeutic implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK Cell Induced T Cell Anergy Depends on GRAIL Expression [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Mechanisms of Treg Suppression: Still a Long Way to Go - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
The Role of Proteolipid Protein (139-151) in Demyelination: A Technical Guide
Executive Summary
Proteolipid Protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). Specific peptide fragments of PLP have been identified as potent encephalitogens, capable of triggering an autoimmune response that leads to demyelination and neurological deficits. This technical guide focuses on the immunodominant peptide PLP (139-151), sequence HSLGKWLGHPDKF, a critical tool in the study of autoimmune demyelinating diseases.[1] Through its use in the Experimental Autoimmune Encephalomyelitis (EAE) animal model, which mimics many aspects of multiple sclerosis (MS), researchers have elucidated key mechanisms of disease pathogenesis.[2][3] This document provides an in-depth overview of the involvement of PLP (139-151) in demyelination, presenting quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
PLP (139-151) as an Encephalitogenic Determinant
The peptide PLP (139-151) is a primary encephalitogenic epitope in the SJL/J mouse strain, a common model for relapsing-remitting EAE (RR-EAE), which closely resembles the most common form of human MS.[4][5] Immunization with PLP (139-151) initiates a cascade of immunological events, the cornerstone of which is the activation of myelin-specific CD4+ T helper (Th) cells.[6] These activated T cells, predominantly of the Th1 and Th17 lineages, cross the blood-brain barrier, infiltrate the CNS, and orchestrate an inflammatory attack against the myelin sheath, leading to demyelination and axonal damage.[7]
The pro-inflammatory cytokine IL-17, a hallmark of Th17 cells, plays a crucial role in the PLP (139-151)-induced encephalomyelitis process.[6] Concurrently, Th1 cells contribute by secreting interferon-gamma (IFN-γ), which activates macrophages and microglia, further amplifying the inflammatory response and tissue damage.[8]
Quantitative Data on PLP (139-151)-Induced Demyelination
The encephalitogenic potential of PLP (139-151) is quantified through several key experimental readouts in the EAE model. The following tables summarize representative data from studies investigating the effects of PLP (139-151) immunization.
Table 1: Clinical Scoring of EAE
EAE severity is monitored daily using a standardized clinical scoring system. The table below presents typical data from an EAE study in SJL mice immunized with PLP (139-151), comparing a control group with a hypothetical therapeutic intervention group.
| Day Post-Immunization | Vehicle Control (Mean Clinical Score ± SEM) | Therapeutic Agent X (Mean Clinical Score ± SEM) |
| 10 | 0.5 ± 0.2 | 0.0 ± 0.0 |
| 12 | 1.5 ± 0.4 | 0.5 ± 0.2 |
| 14 (Peak Acute Phase) | 3.0 ± 0.5 | 1.5 ± 0.3 |
| 18 (Remission) | 1.0 ± 0.3 | 0.5 ± 0.2 |
| 25 (Relapse) | 2.5 ± 0.4 | 1.0 ± 0.3 |
| Data are hypothetical but representative of typical EAE studies. Statistical significance is often denoted as p < 0.05, p < 0.01. |
Clinical Scoring Scale: [9]
-
0: No clinical signs
-
1: Flaccid tail
-
2: Moderate paraparesis or hindlimb weakness
-
3: Severe paraparesis or hindlimb paralysis
-
4: Moribund state
-
5: Death
Table 2: T-Cell Proliferation in Response to PLP (139-151)
The proliferative response of T cells isolated from immunized animals is a direct measure of the antigen-specific immune activation. This is typically quantified using a [3H]-thymidine incorporation assay and expressed as a Stimulation Index (SI).
| Treatment Group | Antigen Stimulant | Mean Stimulation Index (SI) ± SD |
| Naive (Unimmunized) | PLP (139-151) | 1.2 ± 0.4 |
| EAE (Vehicle Control) | PLP (139-151) | 8.5 ± 1.2 |
| EAE (Therapeutic Agent X) | PLP (139-151) | 3.1 ± 0.7* |
| EAE (Vehicle Control) | Control Peptide | 1.1 ± 0.3 |
| Data are representative. Stimulation Index (SI) = (Mean cpm of antigen-stimulated wells) / (Mean cpm of unstimulated wells). An SI > 2 is typically considered a positive response. |
Table 3: Cytokine Production by PLP (139-151)-Specific T Cells
The functional phenotype of the responding T cells is determined by measuring their cytokine secretion profile. Supernatants from T-cell proliferation assays are analyzed, typically by ELISA.
| Treatment Group | Cytokine | Concentration (pg/mL) ± SD |
| EAE (Vehicle Control) | IFN-γ (Th1) | 1250 ± 180 |
| EAE (Therapeutic Agent X) | IFN-γ (Th1) | 450 ± 95 |
| EAE (Vehicle Control) | IL-17 (Th17) | 980 ± 150 |
| EAE (Therapeutic Agent X) | IL-17 (Th17) | 320 ± 70 |
| EAE (Vehicle Control) | IL-10 (Regulatory) | 150 ± 40 |
| EAE (Therapeutic Agent X) | IL-10 (Regulatory) | 400 ± 85* |
| Data are representative from in vitro restimulation of splenocytes.[5] Statistical significance is denoted as p < 0.05. |
Key Experimental Protocols
Detailed and consistent methodologies are critical for the reproducibility of EAE studies. The following sections provide protocols for the key experiments cited.
Induction of EAE with PLP (139-151)
This protocol describes the active immunization of SJL/J mice to induce relapsing-remitting EAE.
Materials:
-
PLP (139-151) peptide (purity >95%)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pertussis toxin (PTX) (optional, for a more severe initial disease course)
-
8-12 week old female SJL/J mice
Procedure:
-
Antigen Emulsion Preparation: Prepare a 1:1 emulsion of PLP (139-151) in CFA. Dissolve PLP (139-151) in sterile PBS to a concentration of 1 mg/mL. In a sterile glass tube, mix equal volumes of the peptide solution and CFA. Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Immunization: Anesthetize the mice. Subcutaneously inject a total of 100 µL of the emulsion, delivering 50 µg of PLP (139-151), distributed across two sites on the flank.[8]
-
PTX Administration (Optional): If used, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.
-
Monitoring: Monitor the mice daily for clinical signs of EAE using the scoring system in Table 1. Also, record body weight, as weight loss is an early indicator of disease onset.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the recall proliferative response of T cells from immunized mice.
Materials:
-
Spleens and draining lymph nodes (inguinal, axillary) from immunized mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, 2-ME)
-
PLP (139-151) peptide
-
[3H]-thymidine (1 mCi/mL)
-
96-well round-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Isolation: At a desired time point (e.g., day 12 post-immunization), euthanize mice and aseptically harvest spleens and draining lymph nodes.
-
Single-Cell Suspension: Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer. Lyse red blood cells from the spleen using ACK lysis buffer.
-
Cell Plating: Wash and resuspend cells in complete RPMI medium. Plate the cells in a 96-well plate at a density of 4 x 10^5 cells/well.
-
Antigen Stimulation: Add PLP (139-151) peptide to triplicate wells at various concentrations (e.g., 1, 10, 50 µg/mL). Include wells with a non-relevant peptide and media alone as negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Thymidine Incorporation: Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 16-18 hours.[8]
-
Harvesting and Counting: Harvest the cells onto filter mats using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as described in the caption of Table 2.
Cytokine Analysis by ELISA
This protocol is for quantifying cytokine levels in the supernatants from the T-cell proliferation assay.
Materials:
-
Supernatants collected from the T-cell proliferation assay (prior to [3H]-thymidine addition)
-
Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, IL-17, IL-10)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: After 48-72 hours of incubation in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the culture supernatants. Store at -80°C until analysis.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and culture supernatants.
-
Incubating with a detection antibody (usually biotinylated).
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[5]
Histological Analysis of Demyelination and Inflammation
This protocol details the preparation and staining of CNS tissue to assess pathology.
Materials:
-
Mice at the endpoint of the EAE experiment
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) staining solutions
-
Luxol Fast Blue (LFB) solution
-
Cresyl Violet solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene or equivalent clearing agent
-
Mounting medium
Procedure:
-
Tissue Perfusion and Fixation: Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Tissue Dissection and Post-fixation: Dissect the spinal cord and brain. Post-fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the tissues to 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS until they sink.
-
Embedding and Sectioning: Embed the tissues in OCT compound and freeze. Cut 10-20 µm thick cryosections and mount them on charged slides.
-
H&E Staining (for Inflammation):
-
Hydrate the sections.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse and "blue" the stain in running tap water or a weak alkaline solution.
-
Counterstain with Eosin for 1-3 minutes.
-
Dehydrate through an ethanol series, clear with xylene, and coverslip.
-
-
LFB Staining (for Myelin):
-
Stain sections in LFB solution at 56-60°C overnight.[4]
-
Rinse with 95% ethanol and then distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for 30 seconds.
-
Rinse in water and check microscopically. Repeat differentiation if necessary until grey matter is colorless and white matter is blue.
-
Counterstain with Cresyl Violet for 30-40 seconds.
-
Dehydrate, clear, and coverslip.
-
-
Histological Scoring:
-
Inflammation (H&E): Score the number and size of perivascular inflammatory infiltrates in the spinal cord white matter. (e.g., 0 = no infiltrates; 1 = few scattered cells; 2 = perivascular cuffing; 3 = extensive infiltration).
-
Demyelination (LFB): Score the extent of myelin loss in the white matter tracts. (e.g., 0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = extensive demyelination).[8]
-
Visualization of Key Pathways and Workflows
Diagrams are provided to visually represent the complex biological and experimental processes described.
Experimental Workflow: Induction and Analysis of EAE
Caption: Experimental workflow for inducing and analyzing EAE with PLP (139-151).
Signaling Pathway: T-Cell Activation by PLP (139-151)
Caption: T-cell activation by PLP (139-151) presented by an Antigen Presenting Cell (APC).
Conclusion
The PLP (139-151) peptide is an indispensable reagent for modeling autoimmune demyelination in the context of multiple sclerosis research. Its ability to reliably induce EAE in susceptible mouse strains allows for the detailed investigation of disease mechanisms and the preclinical evaluation of novel therapeutic strategies. By employing the standardized quantitative readouts and detailed experimental protocols outlined in this guide, researchers can generate robust and reproducible data, contributing to a deeper understanding of neuroinflammation and advancing the development of effective treatments for demyelinating diseases.
References
- 1. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 3. Histological Staining [bio-protocol.org]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of clinical and histological signs of proteolipid protein (PLP)-induced experimental allergic encephalomyelitis (EAE) in mice by the water-soluble carbon monoxide-releasing molecule (CORM)-A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
Core Characteristics of PLP (139-151) for Experimental Autoimmune Encephalomyelitis (EAE) Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics and methodologies for utilizing the proteolipid protein (PLP) peptide fragment 139-151 to induce Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for multiple sclerosis.
Peptide Characteristics and Mechanism of Action
Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment spanning amino acids 139-151 (HSLGKWLGHPDKF) is a well-established encephalitogenic determinant, particularly in the SJL mouse strain.[1][2][3] A common variant used for EAE induction is [Ser140]-PLP139-151, where the native cysteine at position 140 is replaced with serine to improve stability without compromising its antigenic properties.[2][4][5]
The induction of EAE by PLP (139-151) is a T-cell-mediated autoimmune process.[6][7] The peptide is recognized by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs), which in turn activate myelin-specific CD4+ T cells.[1][8] These activated T cells, primarily of the Th1 and Th17 lineages, proliferate and migrate to the CNS.[6][8][9] Within the CNS, they release pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17), leading to inflammation, demyelination, and the clinical manifestations of EAE.[6][9]
Quantitative Data for EAE Induction
The following tables summarize key quantitative parameters for the induction of EAE using PLP (139-151). These values are intended as a guide and may require optimization based on specific experimental conditions and animal facility characteristics.
Table 1: Recommended Dosages of PLP (139-151) and Adjuvants for EAE Induction in Mice
| Mouse Strain | Peptide | Peptide Dose (per mouse) | Adjuvant | Pertussis Toxin (PTX) Dose (per mouse) |
| SJL/J | PLP (139-151) or [Ser140]-PLP139-151 | 50 - 100 µg[6][10][11] | Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (2 mg/mL)[10] | 100 - 200 ng[1][12] |
| C57BL/6 | PLP (139-151) | 200 µg | Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (e.g., 4 mg/ml)[1] | 200 ng[11] |
| B10.S | PLP (139-151) | 100 µg | Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis | 100 ng[1] |
Table 2: Expected EAE Clinical Course Following PLP (139-151) Immunization
| Mouse Strain | Typical Disease Course | Onset of Symptoms (days post-immunization) | Peak Severity (Mean Score) | Incidence |
| SJL/J | Relapsing-Remitting[4][5] | 9 - 15[4] | 2.0 - 3.5[4] | >90%[4][5][10] |
| C57BL/6 | Chronic | 10 - 28[11] | Variable | Variable |
| B10.S | Resistant (can be rendered susceptible with CD25+ cell depletion)[1] | N/A | N/A | Low without intervention[1] |
Detailed Experimental Protocols
Preparation of PLP (139-151)/CFA Emulsion
-
Reconstitute PLP (139-151): Dissolve the lyophilized peptide in sterile phosphate-buffered saline (PBS) or water to a final concentration of 1-2 mg/mL.[6] Gentle vortexing or sonication may be required to fully dissolve the peptide.[6]
-
Prepare Complete Freund's Adjuvant (CFA): Ensure the CFA, containing Mycobacterium tuberculosis, is thoroughly mixed to ensure a uniform suspension of the mycobacteria.
-
Emulsification: In a sterile glass syringe, draw up an equal volume of the peptide solution and CFA. Connect this syringe to another sterile glass syringe with a sterile Luer-Lok connector. Forcefully and repeatedly pass the mixture between the two syringes for at least 10-15 minutes, or until a thick, stable, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.
Immunization of Mice
-
Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols. SJL/J mice are commonly used for relapsing-remitting EAE models.[1][4]
-
Injection: Anesthetize the mice lightly. Subcutaneously inject a total of 0.1 mL to 0.2 mL of the emulsion per mouse, typically divided between two sites on the flank or at the base of the tail.[1][6]
-
Pertussis Toxin Administration (Optional but Recommended): On the day of immunization (Day 0) and again 48 hours later (Day 2), administer Pertussis Toxin (PTX) intraperitoneally.[1][11] PTX enhances the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS and often leading to a more severe and synchronized disease onset.[4][5]
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization. Body weight should also be recorded daily, as weight loss often precedes the onset of clinical symptoms.
Table 3: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail[12] |
| 2 | Hind limb weakness or paralysis[12] |
| 3 | Complete hind limb paralysis[12] |
| 4 | Forelimb and hind limb paralysis[12] |
| 5 | Moribund or dead[12] |
Visualizations
Signaling Pathway for PLP (139-151)-Induced EAE
Caption: Signaling pathway of PLP (139-151)-induced EAE.
Experimental Workflow for EAE Induction
Caption: Experimental workflow for PLP (139-151)-induced EAE.
Logical Relationships in EAE Induction
Caption: Logical relationships of key factors in EAE induction.
References
- 1. pnas.org [pnas.org]
- 2. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 3. Fulminant spontaneous autoimmunity of the central nervous system in mice transgenic for the myelin proteolipid protein-specific T cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Myelin Proteolipid Protein to the MHC Class I Pathway by Ubiquitination Modulates the Course of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-myelin antibodies play an important role in the susceptibility to develop proteolipid protein-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - A role for surface lymphotoxin in experimental autoimmune encephalomyelitis independent of LIGHT [jci.org]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for PLP (139-151)-Induced EAE in SJL Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the proteolipid protein (PLP) peptide fragment 139-151. This model is a cornerstone for studying the pathogenesis of multiple sclerosis (MS), particularly the relapsing-remitting form, and for the preclinical evaluation of novel therapeutic agents.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model of the human inflammatory demyelinating disease, multiple sclerosis. The model induced by the PLP 139-151 peptide in SJL mice is particularly valuable as it often mimics the relapsing-remitting course of MS, which is the most common form of the disease in humans.[1][2] This specific model is mediated by myelin-specific CD4+ T cells, although other immune cells like CD8+ T cells and B cells may also be involved.[1] The encephalitogenic activity of PLP 139-151 is linked to the induction of a Th1-mediated immune response.[3]
The PLP 139-151 peptide corresponds to the amino acid sequence HSLGKWLGHPDKF.[4] A common variant used in research is the C140S mutant, where the cysteine at position 140 is replaced by a serine to improve peptide stability without compromising its antigenic properties.[4] EAE is induced by immunizing susceptible SJL mice with an emulsion of the PLP peptide in Complete Freund's Adjuvant (CFA), often supplemented with Mycobacterium tuberculosis. The administration of Pertussis Toxin (PTX) can be used to enhance the severity of the initial disease phase and facilitate the entry of autoimmune T cells into the central nervous system (CNS).[1]
Quantitative Data Summary
The following tables summarize key quantitative data typically observed in the PLP 139-151 induced EAE model in SJL mice. These values can vary based on specific laboratory conditions, mouse substrains, and minor protocol variations.
Table 1: EAE Induction and Disease Course
| Parameter | Without Pertussis Toxin (PTX) | With Pertussis Toxin (PTX) | Citation |
| Disease Incidence | 90-100% | >90% | [1][2] |
| Disease Onset | 10-15 days post-immunization | 9-14 days post-immunization | [1] |
| Mean Maximum Score (Initial Phase) | 2.0 - 3.5 | Generally higher than without PTX | [1][2] |
| Relapse Rate | 50-80% of mice | As low as 20% | [2] |
Table 2: Typical Immunization Reagents and Dosages
| Reagent | Typical Dosage per Mouse | Citation |
| PLP 139-151 Peptide | 50 - 100 µg | [3][5][6][7] |
| Complete Freund's Adjuvant (CFA) | Emulsion with peptide | [1][6] |
| Mycobacterium tuberculosis (in CFA) | 2 mg/mL (final concentration) | [6] |
| Pertussis Toxin (PTX) | 100 - 400 ng | [5][6] |
Experimental Protocols
Materials
-
Female SJL mice, 6-8 weeks old
-
PLP 139-151 peptide (or [Ser140]-PLP 139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Emulsifier (e.g., two-way luer-lock syringe system)
Protocol for EAE Induction
-
Antigen Emulsion Preparation:
-
Reconstitute the PLP 139-151 peptide in sterile PBS or water to a concentration of 1 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA. For example, for a final concentration of 50 µg of peptide per 100 µL injection, mix 500 µL of 1 mg/mL peptide solution with 500 µL of CFA.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank of each mouse (50 µL per site).
-
-
Pertussis Toxin Administration (Optional):
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Weigh the mice daily as weight loss is an early indicator of disease onset.
-
Score the clinical severity of EAE using a standardized 0-5 scale.
-
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and unilateral forelimb paralysis |
| 4 | Total paralysis of all four limbs |
| 5 | Moribund or death |
Note: In-between scores (e.g., 2.5) can be used for intermediate clinical presentations.[1]
Visualizations
Caption: Workflow for PLP 139-151 induced EAE in SJL mice.
Caption: T-cell mediated signaling in EAE pathogenesis.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of PLP (139-151) for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Proteolipid Protein (PLP) peptide (139-151) for injection, primarily for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in rodent models. EAE is a widely used animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis.
Peptide Overview and Specifications
PLP (139-151) is an immunodominant peptide fragment of myelin proteolipid protein. The native sequence is HCLGKWLGHPDKF. A more stable, commonly used variant replaces the cysteine at position 140 with a serine: HSLGKWLGHPDKF ([Ser140]-PLP (139-151)). Both peptides are used to induce EAE, particularly in the SJL/J mouse strain.
Table 1: Quantitative Specifications of PLP (139-151) Peptide
| Property | Value | Notes |
| Molecular Weight | ~1521.74 g/mol | Varies slightly based on salt form. |
| Purity | >95% (HPLC) | Recommended for in vivo studies. |
| Solubility | Soluble up to 2 mg/mL in water or PBS.[1] | For hydrophobic batches, a small amount of DMSO or acetonitrile can be used for initial dissolution.[2] |
| Storage (Lyophilized) | -20°C or -80°C | Stable for several years.[3] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. | Stable for at least 3 months at -20°C. Avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Reconstitution of Lyophilized PLP (139-151)
This protocol describes the reconstitution of lyophilized PLP (139-151) peptide to a working stock solution.
Materials:
-
Lyophilized PLP (139-151) peptide
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS) or sterile water
-
Microcentrifuge
-
Vortex mixer
-
Sterile polypropylene tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide and the sterile PBS or water to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure the peptide powder is collected at the bottom.
-
Solvent Addition: Carefully add the required volume of sterile PBS or water to the vial to achieve the desired concentration (e.g., for a 1 mg vial to be reconstituted to 1 mg/mL, add 1 mL of solvent).
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[4] Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting and Storage: Aliquot the reconstituted peptide solution into sterile polypropylene tubes in volumes suitable for single-use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of PLP (139-151) / Complete Freund's Adjuvant (CFA) Emulsion
This protocol details the preparation of a stable water-in-oil emulsion of PLP (139-151) and CFA, which is critical for a robust immune response in EAE induction.
Materials:
-
Reconstituted PLP (139-151) solution (e.g., 1 mg/mL in PBS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)
-
A sterile Luer-lock connector
-
Sterile needles for injection
Procedure:
-
Syringe Preparation: Draw an equal volume of the reconstituted PLP (139-151) solution into one syringe and the same volume of CFA into the second syringe. For example, to prepare 1 mL of emulsion, draw 0.5 mL of PLP (139-151) solution and 0.5 mL of CFA.
-
Expel Air: Carefully expel all air from both syringes.
-
Connect Syringes: Securely attach both syringes to the Luer-lock connector.
-
Emulsification: Force the contents of the syringes back and forth rapidly for at least 10-20 minutes. A stable emulsion will be thick, viscous, and white.
-
Emulsion Stability Check: To test for a stable water-in-oil emulsion, dispense a small drop into a beaker of cold water. The drop should remain intact and not disperse. If it disperses, continue the emulsification process.
-
Loading for Injection: Once a stable emulsion is formed, transfer it to one syringe, remove the connector, and attach a sterile needle for injection.
-
Storage: The prepared emulsion can be stored at 2-4°C for up to 20 days.[5] Do not freeze the emulsion.
Table 2: Typical Injection Parameters for EAE Induction in SJL/J Mice
| Parameter | Value | Notes |
| Mouse Strain | SJL/J | Other strains may require different peptides or protocols. |
| PLP (139-151) Dose | 50 - 200 µ g/mouse | The optimal dose should be determined empirically.[6][7] |
| Injection Volume | 0.1 - 0.2 mL/mouse | Typically administered subcutaneously at one or multiple sites (e.g., flank, base of tail).[8] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Containing Mycobacterium tuberculosis (H37Ra). |
| Pertussis Toxin (PTX) | 100 - 200 ng/mouse | Administered intraperitoneally on the day of immunization and/or 48 hours later to enhance the immune response.[7] |
Diagrams
Experimental Workflow for EAE Induction
Caption: Workflow for the preparation and administration of PLP (139-151) to induce EAE.
Signaling Pathway of PLP (139-151)-Induced T-Cell Activation
References
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 4. youtube.com [youtube.com]
- 5. Hooke - Products - EAE Induction Kits - EK-0230 [hookelabs.com]
- 6. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 7. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigen-Specific Suppression of Experimental Autoimmune Encephalomyelitis by a Novel Bifunctional Peptide Inhibitor: Structure Optimization and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage and Administration of PLP (139-151) for Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The induction of EAE using the synthetic peptide corresponding to amino acids 139-151 of the myelin proteolipid protein (PLP) is a well-established method, particularly in the SJL/J mouse strain, to study the pathogenesis of MS and to evaluate potential therapeutic interventions. This document provides detailed application notes and protocols for the dosage and administration of PLP (139-151) to induce EAE.
Data Presentation
Table 1: Dosage and Administration of PLP (139-151) and Adjuvants for EAE Induction in SJL/J Mice
| Component | Dosage per Mouse | Administration Route | Vehicle/Solvent | Schedule | Notes |
| PLP (139-151) Peptide | 50 - 150 µg[1][2] | Subcutaneous (s.c.) | Emulsion with Complete Freund's Adjuvant (CFA) | Day 0 | A single immunization is typically sufficient. |
| Complete Freund's Adjuvant (CFA) | 100 µL (1:1 emulsion with peptide solution) | Subcutaneous (s.c.) | - | Day 0 | Contains Mycobacterium tuberculosis (H37Ra) at a concentration of 1-4 mg/mL.[1] |
| Pertussis Toxin (PTX) | 100 - 200 ng[1] | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | Day 0 and Day 2 (or just Day 0)[1] | Enhances disease severity but may reduce relapse rates.[3][4] |
Table 2: Variants of PLP (139-151) Peptide for EAE Induction
| Peptide Variant | Sequence | Characteristics | Recommended Mouse Strain |
| Native PLP (139-151) | HSLGKWLGHPDKF[1] | Induces a more severe EAE phenotype.[3] | SJL/J |
| [Ser140]-PLP (139-151) | HSLGKWLGHPDKF (with Cys at 140 replaced by Ser)[3] | More stable than the native peptide without impacting its antigenic activity.[5] Commonly used for relapsing-remitting EAE models.[3] | SJL/J |
Table 3: Clinical Scoring Systems for EAE
| Score | Clinical Signs (Typical Ascending Paralysis) |
| 0 | No clinical signs of EAE. |
| 0.5 | Distal limp tail. |
| 1 | Complete limp tail. |
| 1.5 | Limp tail and hindlimb weakness (unsteady gait). |
| 2 | Unilateral partial hindlimb paralysis. |
| 2.5 | Bilateral partial hindlimb paralysis. |
| 3 | Complete bilateral hindlimb paralysis. |
| 3.5 | Complete bilateral hindlimb paralysis and unilateral forelimb weakness. |
| 4 | Complete paralysis (quadriplegia). |
| 5 | Moribund state or death. |
Note: Intermediate scores (e.g., 2.5) are often used to more accurately represent the clinical state of the animals.
Experimental Protocols
Protocol 1: Preparation of PLP (139-151)/CFA Emulsion
-
Reconstitute PLP (139-151) peptide: Dissolve the lyophilized peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare the emulsion: In a sterile microfuge tube, add an equal volume of the PLP (139-151) solution and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 100 µL of peptide solution and 100 µL of CFA).
-
Emulsify: Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with a small gauge needle or by using a high-speed homogenizer until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
Store: Keep the emulsion on ice and use it within a few hours of preparation.
Protocol 2: Induction of EAE in SJL/J Mice
-
Animal Acclimatization: Allow female SJL/J mice (8-12 weeks old) to acclimate to the facility for at least one week before the experiment.
-
Day 0 - Immunization:
-
Anesthetize the mice lightly.
-
Inject a total of 200 µL of the PLP (139-151)/CFA emulsion subcutaneously (s.c.) distributed over two sites on the flanks (100 µL per site).
-
Administer 100-200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Day 2 - (Optional) Second PTX Injection:
-
Administer a second dose of 100-200 ng of PTX in 100 µL of sterile PBS via i.p. injection. This can increase the severity of the initial disease episode.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Record the weight and clinical score of each mouse daily using the scoring system in Table 3.
-
Provide easy access to food and water for animals with severe paralysis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of EAE Induction by PLP (139-151)
The induction of EAE by PLP (139-151) is a complex process initiated by the activation of autoreactive T cells in the periphery, which then migrate to the CNS and cause inflammation and demyelination. The differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 effector cells is a critical step in this process.
Caption: Signaling pathway of PLP (139-151)-induced EAE.
Experimental Workflow for EAE Induction and Evaluation
The following diagram outlines the typical workflow for an EAE study using PLP (139-151).
Caption: Experimental workflow for PLP (139-151)-induced EAE.
References
- 1. JCI - Activation of antigen-presenting cells by microbial products breaks self tolerance and induces autoimmune disease [jci.org]
- 2. CNS-specific Therapy for Ongoing EAE by Silencing IL-17 Pathway in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Th17 cell differentiation and EAE induction by MAP3K NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. rupress.org [rupress.org]
Application Notes & Protocols: Modeling Relapsing-Remitting EAE with PLP (139-151)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The model induced by the myelin proteolipid protein peptide 139-151 (PLP 139-151) in the SJL mouse strain is particularly valuable as it closely mimics the relapsing-remitting course seen in the majority of MS patients.[1][2][3][4] This model is initiated by an autoimmune response, primarily driven by CD4+ T cells, against a specific epitope of PLP, a major component of the central nervous system (CNS) myelin sheath.[1][5][6] The resulting inflammation, demyelination, and axonal damage lead to a progressive paralysis that undergoes periods of remission and subsequent relapse.[1][7] These application notes provide a detailed overview of the model, key experimental protocols, and expected outcomes.
Immunological Pathway of PLP (139-151)-Induced EAE
The pathogenesis of EAE induced by PLP (139-151) is a T-cell-mediated autoimmune process. Following immunization, the PLP peptide is processed by antigen-presenting cells (APCs). These APCs present the peptide to naive CD4+ T cells, leading to their activation and differentiation into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.[6][8] These autoreactive T cells then migrate to the CNS, where they are reactivated upon encountering the PLP antigen on local APCs like microglia. This triggers the release of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), which orchestrate an inflammatory cascade, leading to the recruitment of other immune cells, blood-brain barrier disruption, demyelination, and neurological dysfunction.[5][8]
Experimental Protocols
EAE Induction in SJL Mice
This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE. The use of a modified peptide, [Ser140]-PLP139-151, is often recommended as it can induce a more consistent disease course.[2][3]
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
PLP (139-151) peptide (native or [Ser140] variant)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[2][3]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Two 10 mL glass syringes
-
One three-way stopcock
-
27-gauge needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. For example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.
-
Draw the two solutions into separate glass syringes and connect them via a three-way stopcock.
-
Force the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed. A drop of a stable emulsion will not disperse when placed in a beaker of cold water.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly if necessary.
-
Inject 100 µL of the emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 µL per mouse). This delivers a dose of 100 µg of PLP peptide.[9]
-
-
Pertussis Toxin Administration (Optional):
Clinical Scoring and Monitoring
Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.
Procedure:
-
Begin scoring mice daily starting from day 7 post-immunization.
-
Assess weight and clinical signs for each mouse according to a standardized scale.
-
Provide supportive care for severely affected animals (score ≥ 3), ensuring easy access to food and water by placing gel packs and food pellets on the cage floor.[10][11]
Table 1: Standard Clinical Scoring Scale for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 1 | Limp tail.[10] |
| 2 | Mild paraparesis of hind limbs, unsteady gait. |
| 3 | Moderate to severe paraparesis of hind limbs. |
| 4 | Complete paralysis of hind limbs (paraplegia).[4] |
| 5 | Moribund state or death.[4][10] |
A relapse is defined as an increase of at least one full point on the clinical scale following a period of remission (improvement of at least one point).
Experimental Workflow and Data Presentation
A typical EAE study using the PLP (139-151) model in SJL mice spans 30-50 days to allow for the observation of at least one relapse.
Expected Disease Parameters
The following table summarizes the typical disease course observed in female SJL mice.
Table 2: Typical Disease Parameters in PLP (139-151) EAE Model
| Parameter | Without PTX | With PTX |
| Disease Incidence | >90% | >90% |
| Mean Day of Onset | 10 - 15 days[3] | 9 - 14 days[3] |
| Mean Peak Score (Acute) | 2.0 - 3.0 | 2.5 - 3.5 |
| Relapse Rate | 50% - 80%[2] | 20% - 40%[2] |
Cytokine Profiles
The balance between Th1, Th17, and regulatory T cell (Treg)/Th2 responses dictates the clinical course of EAE.
Table 3: Key Cytokine Involvement in PLP (139-151) EAE
| T Cell Subset | Key Cytokines | Role in EAE Pathogenesis |
| Th1 | IFN-γ | Pro-inflammatory; promotes macrophage activation and CNS inflammation.[6][12] |
| Th17 | IL-17 | Pro-inflammatory; crucial for recruiting neutrophils and disrupting the blood-brain barrier.[5][8] |
| Th2 / Treg | IL-4, IL-10 | Anti-inflammatory; associated with disease remission and regulation of the autoimmune response.[1][6][9] |
Histological Analysis Protocol
At the end of the study, CNS tissue is typically harvested for histological analysis to confirm and quantify inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
70%, 95%, 100% Ethanol
-
Xylene
-
Paraffin wax
-
Microtome
-
Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)
Procedure:
-
Tissue Perfusion and Fixation:
-
Anesthetize the mouse deeply and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol (70% to 100%).
-
Clear the tissue in xylene.
-
Infiltrate with and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5-10 µm thick sections using a microtome.
-
Stain sections with H&E to visualize inflammatory infiltrates.
-
Stain adjacent sections with LFB to assess the degree of demyelination (myelin stains blue).
-
-
Analysis:
-
Quantify inflammatory foci and areas of demyelination using light microscopy. This histological score provides a quantitative measure of CNS pathology.
-
References
- 1. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 12. pnas.org [pnas.org]
Application Notes: In Vitro Restimulation of T cells with PLP (139-151)
Introduction
Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. The peptide fragment spanning amino acids 139-151, PLP (139-151), is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL (H-2s) mice, a widely studied animal model for multiple sclerosis.[1][2] In vitro restimulation of T cells isolated from these mice with PLP (139-151) is a critical technique for studying the cellular and molecular mechanisms of T cell activation, differentiation, and effector function in the context of CNS autoimmunity. This process allows for the analysis of antigen-specific T cell proliferation, cytokine production, and the evaluation of potential therapeutic agents.
Upon restimulation, CD4+ T cells specific for PLP (139-151) become activated and produce a characteristic profile of pro-inflammatory cytokines.[3] These T cells are predominantly of the Th1 and Th17 lineages, characterized by the secretion of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), respectively.[3][4] These cytokines are considered key factors in the initiation and maintenance of autoimmune inflammation in the CNS.[3] Therefore, in vitro restimulation assays are invaluable tools for researchers, scientists, and drug development professionals working to understand and modulate autoimmune responses.
T Cell Activation Signaling Pathway
The activation of a PLP (139-151)-specific CD4+ T cell is initiated by the interaction of its T cell receptor (TCR) with the PLP (139-151) peptide presented by Major Histocompatibility Complex (MHC) class II molecules (I-A\s in SJL mice) on the surface of an Antigen Presenting Cell (APC). This primary signal is strengthened by a co-stimulatory signal, typically involving the CD28 receptor on the T cell binding to B7 molecules (CD80/CD86) on the APC.[5][6] This dual signaling cascade triggers downstream pathways leading to T cell proliferation, differentiation, and the secretion of effector cytokines.
Experimental Protocols
General Experimental Workflow
The overall process involves priming T cells in vivo through immunization, followed by isolation and in vitro restimulation to assess their function.
Protocol 1: Isolation and Culture of Splenocytes for Restimulation
This protocol describes the isolation of splenocytes from PLP (139-151)-immunized mice, which contain both T cells and APCs necessary for the restimulation assay.
Materials:
-
SJL mice (immunized 10-12 days prior with PLP (139-151)/CFA)
-
70 µm cell strainer
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
ACK lysis buffer
-
PLP (139-151) peptide solution (e.g., 1 mg/mL stock in sterile water or PBS)
Procedure:
-
Euthanize immunized SJL mice according to institutional guidelines.
-
Aseptically harvest spleens and place them in a petri dish containing cold Complete RPMI.
-
Generate a single-cell suspension by gently grinding the spleens through a 70 µm cell strainer using the plunger of a syringe.
-
Centrifuge the cell suspension at 300 x g for 7 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.
-
Neutralize the lysis buffer by adding 10 mL of Complete RPMI. Centrifuge as in step 4.
-
Discard the supernatant and resuspend the cell pellet in fresh Complete RPMI.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in Complete RPMI.
Protocol 2: In Vitro T Cell Restimulation and Proliferation Assay
This protocol measures the proliferation of T cells in response to PLP (139-151).
Procedure:
-
Plate 100 µL of the splenocyte suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the PLP (139-151) peptide in Complete RPMI.
-
Add 100 µL of the peptide dilutions to the wells to achieve final concentrations typically ranging from 1 to 50 µg/mL.[7] For a standard assay, a concentration of 20 µg/mL is often used.[8] Include wells with medium only as a negative control.
-
Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For proliferation analysis, add 1 µCi of [3H]-thymidine to each well during the final 18 hours of culture.
-
Harvest the cells onto filter mats using a cell harvester and measure thymidine incorporation using a scintillation counter.
-
Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Protocol 3: Cytokine Production Analysis by ELISA
This protocol quantifies the secretion of key cytokines into the culture supernatant following restimulation.
Procedure:
-
Set up the cell cultures as described in Protocol 2, steps 1-3, typically in 24-well or 48-well plates for larger supernatant volumes.
-
Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.[9][10]
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants, avoiding cell pellet disruption. Supernatants can be used immediately or stored at -80°C.
-
Quantify the concentration of cytokines (e.g., IFN-γ, IL-2, IL-17, IL-4, IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[7][11][12]
Data Presentation
The following tables summarize representative quantitative data reported in the literature for cytokine production and T cell frequencies following in vitro restimulation with PLP (139-151).
Table 1: Cytokine Production by PLP (139-151)-Restimulated T Cells
This table shows the typical cytokine profile of T cells from PLP (139-151)-immunized mice after in vitro restimulation. The response is dominated by Th1 and Th17 cytokines.
| Cytokine | Typical Response upon PLP (139-151) Restimulation | Notes | Reference |
| IFN-γ | High Production | Signature Th1 cytokine.[11][12] | [11],[12],[4] |
| IL-17 | High Production | Signature Th17 cytokine, crucial in EAE pathogenesis.[3][4] | [3],[4],[9] |
| IL-2 | Moderate to High Production | Important for T cell proliferation and survival.[4][12][13] | [13],[12],[4] |
| TNF-α | Production Detected | Pro-inflammatory cytokine. | [13] |
| IL-4 | Low to Undetectable | Signature Th2 cytokine; typically not produced by encephalitogenic T cells.[11] | [11],[13] |
| IL-10 | Low to Undetectable | Regulatory cytokine; typically not produced by encephalitogenic T cells.[11] | [11] |
Table 2: Frequency of PLP (139-151)-Specific CD4+ T Cells
This table provides examples of the frequency of antigen-specific T cells detected after in vitro expansion, often measured using MHC class II tetramers.
| Experimental Condition | Cell Source | Measurement Method | Frequency of PLP (139-151)-reactive CD4+ T cells | Reference |
| PLP (139-151) Immunization | Splenocytes | I-A\s Tetramer Staining | ~4.61% | [11] |
| PLP (139-151) Immunization + Co-culture with VWAK copolymer | Splenocytes | I-A\s Tetramer Staining | ~2.92% | [11] |
| PLP (139-151) Immunization (RMT1-10 antibody treatment) | Spleen/Lymph Nodes | I-A\s Tetramer Staining | ~0.43% | [14] |
| PLP (139-151) Immunization (Control IgG treatment) | Spleen/Lymph Nodes | I-A\s Tetramer Staining | ~0.91% | [14] |
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Blockade of T Cell Antigen Receptor Signal Transduction and Costimulation in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Differential engagement of Tim-1 during activation can positively or negatively costimulate T cell expansion and effector function - PMC [pmc.ncbi.nlm.nih.gov]
Generating Encephalitogenic T Cells with PLP (139-151): A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the generation of encephalitogenic T cells specific for the myelin proteolipid protein (PLP) peptide 139-151. This peptide is a key immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, serving as a valuable model for studying autoimmune demyelinating diseases such as multiple sclerosis. The following sections detail the necessary reagents, step-by-step experimental procedures, and expected outcomes, including quantitative data on T cell responses.
Introduction
The induction of EAE using PLP (139-151) is a well-established method to study the cellular and molecular mechanisms of T cell-mediated autoimmunity in the central nervous system (CNS).[1][2][3] Encephalitogenic CD4+ T cells, primarily of the Th1 and Th17 lineages, recognize the PLP (139-151) peptide presented by antigen-presenting cells (APCs) and initiate an inflammatory cascade that leads to demyelination and neurological deficits.[3][4] This protocol outlines the in vivo immunization and subsequent in vitro culture expansion of PLP (139-151)-specific T cells.
Data Presentation
Table 1: Proliferative Responses of PLP (139-151)-Specific T Cells
| Cell Source | Stimulant | Concentration (µg/mL) | Proliferation Assay | Result (e.g., Stimulation Index) | Reference |
| Lymph Node Cells (LNCs) from immunized SJL mice | PLP (139-151) | 20 | [³H]thymidine incorporation | Strong proliferative response | [1][5] |
| LNCs from naive SJL mice | PLP (139-151) | 50 | [³H]thymidine incorporation | Significant proliferation | [6] |
| Splenocytes from 5B6 TCR-transgenic mice | PLP (139-151) | Not specified | [³H]thymidine incorporation | Vigorous proliferation | [2] |
| LNCs from A144-immunized mice | PLP (139-151) | Not specified | [³H]thymidine incorporation | Equal proliferation to A144 and PLP (139-151) | [7] |
Table 2: Cytokine Profile of PLP (139-151)-Specific T Cell Clones
| T Cell Clone Phenotype | Stimulant | Cytokine Measured | Production Level | Reference |
| Th1 | PLP (139-151) | IFN-γ, TNF-α | High | [5][7] |
| Th1 | PLP (139-151) | IL-2 | High | [7] |
| Th2/Th0 | L144/R147 peptide | IL-4, IL-10 | High | [5] |
| Th2 | PLP (139-151) + anti-B7-1 | IL-4, IL-10 | High | [8] |
| PLP (139-151)-sensitized lymphocytes from ACA-infected mice | PLP (139-151) | IFN-γ | Predominant | [9] |
| PLP (139-151)-sensitized lymphocytes from ACA-infected mice | PLP (139-151) | IL-17 | Lesser degree | [9] |
Experimental Protocols
Part 1: In Vivo Immunization of Mice
This initial step is critical for priming the immune system and generating a population of PLP (139-151)-reactive T cells.
Materials:
-
SJL/J mice (female, 8-12 weeks old)[10]
-
PLP (139-151) peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)[2]
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA. Ensure a stable emulsion is formed by vigorous mixing or sonication.
-
Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50-100 µg of PLP (139-151)) distributed over two sites on the flank.[2][3] Some protocols recommend injecting at four sites (0.05 mL per site) over the shoulders and hips for SJL mice.[10]
-
Incubation Period: Allow 10-12 days for the in vivo priming of T cells to occur.[5][10] During this period, monitor the mice for general health.
Part 2: Generation of Encephalitogenic T Cell Lines and Clones In Vitro
Following in vivo priming, draining lymph nodes and spleens are harvested to isolate and expand the antigen-specific T cells in culture.
Materials:
-
Immunized SJL/J mice
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
PLP (139-151) peptide
-
Recombinant murine Interleukin-2 (IL-2)
-
Ficoll-Paque or similar density gradient medium
-
Cell culture flasks, plates, and standard cell culture equipment
Procedure:
-
Tissue Harvest: Euthanize the immunized mice 10-12 days post-immunization and aseptically harvest the draining inguinal and axillary lymph nodes and the spleen.[5][10]
-
Single-Cell Suspension: Prepare a single-cell suspension from the harvested tissues by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If using spleens, lyse the red blood cells using a suitable lysis buffer.
-
Cell Culture Initiation: Resuspend the cells in complete RPMI 1640 medium at a density of 2-4 x 10⁶ cells/mL in culture flasks or plates.
-
In Vitro Restimulation: Add PLP (139-151) peptide to the cell culture at a final concentration of 10-50 µg/mL to specifically reactivate the primed T cells.[5][11]
-
T Cell Blast Enrichment: After 3-4 days of culture, enrich for activated T cell blasts by centrifugation over a Ficoll-Paque density gradient.[12]
-
Expansion with IL-2: Resuspend the T cell blasts in fresh complete RPMI 1640 medium supplemented with recombinant murine IL-2 (e.g., 10-20 U/mL) to promote their proliferation.
-
Maintenance and Cloning: Restimulate the T cell lines every 10-14 days with PLP (139-151) and irradiated syngeneic splenocytes as APCs, followed by expansion in IL-2 containing medium. T cell clones can be established from these lines by limiting dilution.
Visualizations
References
- 1. Induction of experimental allergic encephalomyelitis by myelin proteolipid-protein-specific T cell clones and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional maturation of proteolipid protein(139-151)-specific Th1 cells in the central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. rupress.org [rupress.org]
- 7. rupress.org [rupress.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. SJL Mice Infected with Acanthamoeba castellanii Develop Central Nervous System Autoimmunity through the Generation of Cross-Reactive T Cells for Myelin Antigens | PLOS One [journals.plos.org]
- 10. Hooke - Protocols - Immunization of Mice for Generation of Encephalitogenic T Cells [hookelabs.com]
- 11. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 12. rupress.org [rupress.org]
PLP (139-151) solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolipid protein (PLP) (139-151) is a synthetic peptide fragment of the major myelin protein in the central nervous system (CNS). This peptide is a key reagent for inducing experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, such as SJL mice. EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic, inflammatory, demyelinating autoimmune disease of the CNS. Immunization with PLP (139-151) triggers a T-cell mediated immune response against the myelin sheath, leading to inflammation, demyelination, and neurological deficits that mimic the pathology of MS.[1][2][3] These application notes provide detailed information on the solubility and storage of PLP (139-151), as well as protocols for its use in inducing EAE.
Physicochemical Properties and Storage Conditions
Proper handling and storage of PLP (139-151) are critical for maintaining its biological activity. The following tables summarize the key physicochemical properties and recommended storage conditions.
Table 1: Physicochemical Properties of PLP (139-151)
| Property | Value | Reference(s) |
| Amino Acid Sequence | HSLGKWLGHPDKF | [1][2] |
| Molecular Weight | ~1521.74 g/mol | [1][2] |
| Purity | ≥95% (HPLC) | [1][2] |
Table 2: Solubility of PLP (139-151)
| Solvent | Concentration | Notes | Reference(s) |
| Water | Up to 2 mg/mL | - | [1][2] |
| Water | Up to 5 mg/mL | A homogenous solution can be prepared using a vortex mixer, homogenizer, or sonicator. | [4] |
| Water | 50 mg/mL | Requires sonication for complete dissolution. | [5] |
| Dilute Acid | Soluble | - | [6] |
| Physiological Buffers | Soluble | - | [6] |
Table 3: Recommended Storage Conditions for PLP (139-151)
| Form | Storage Temperature | Duration | Notes | Reference(s) | | --- | --- | --- | --- | | Lyophilized Powder | -20°C | >1 year | Store in the dark. |[7][8] | | Lyophilized Powder | -80°C | Long-term | - |[5] | | Reconstituted Solution | -20°C | Stable for 3 months | Aliquot to avoid repeated freeze-thaw cycles. |[4][5] | | Reconstituted Solution | -80°C | Stable for 1 year | Aliquot to avoid repeated freeze-thaw cycles. |[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PLP (139-151)
Objective: To prepare a stock solution of PLP (139-151) for use in EAE induction.
Materials:
-
Lyophilized PLP (139-151) peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Vortex mixer or sonicator
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized PLP (139-151) to ensure the powder is at the bottom.[7]
-
Add the desired volume of sterile water or PBS to the vial to achieve the target concentration (e.g., 1-5 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.[4] Visually inspect the solution to ensure there are no particulates.
-
Aliquot the reconstituted peptide into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL Mice
Objective: To induce a relapsing-remitting EAE model in SJL mice using PLP (139-151).
Materials:
-
Reconstituted PLP (139-151) solution (1 mg/mL in sterile PBS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile PBS
-
8-12 week old female SJL mice
-
Syringes and needles (27-30 gauge)
Procedure:
-
Preparation of PLP (139-151)/CFA Emulsion:
-
In a sterile tube, mix equal volumes of the reconstituted PLP (139-151) solution and CFA. A common final concentration is 100 µg of PLP (139-151) per 100 µL of emulsion.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by using a high-speed homogenizer until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the PLP (139-151)/CFA emulsion per site (total of 200 µL per mouse).[5]
-
-
Administration of Pertussis Toxin (Optional but recommended for a more robust initial disease course):
-
On day 0 and day 2 post-immunization, administer 100-200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.[5]
-
-
Monitoring of Clinical Signs:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the clinical severity of the disease using a standardized 0-5 scale (see Table 4).
-
Record the body weight of each mouse daily.
-
Table 4: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Signaling Pathway and Experimental Workflow
T-Cell Activation by PLP (139-151)
The induction of EAE by PLP (139-151) is initiated by the activation of autoreactive CD4+ T helper cells. The following diagram illustrates the key steps in this signaling pathway.
Caption: T-Cell activation signaling pathway initiated by PLP (139-151).
Experimental Workflow for EAE Induction and Evaluation
The following diagram outlines the typical workflow for an EAE study using PLP (139-151).
Caption: Experimental workflow for EAE induction and analysis.
References
- 1. Molecular Mechanisms of T cell Receptor and Costimulatory Molecule Ligation/Blockade in Autoimmune Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cd-genomics.com [cd-genomics.com]
- 4. Activation Pathways that Promote CD4+ T Cells to Break Tolerance in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T cell signaling abnormalities contribute to aberrant immune cell function and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLP (139-151) Immunization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the required adjuvants and protocols for immunization with the myelin proteolipid protein (PLP) peptide 139-151. This procedure is primarily used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for multiple sclerosis.
Introduction
Induction of EAE using PLP (139-151) requires the co-administration of powerful adjuvants to break immune tolerance and elicit a potent autoimmune response against the central nervous system (CNS). The standard and most effective protocol involves a combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX). CFA serves to create a sustained antigen depot and broadly activates the innate immune system, while PTX facilitates the entry of pathogenic T cells into the CNS.[1][2]
Required Adjuvants and Components
Successful induction of PLP (139-151)-mediated EAE is critically dependent on the proper selection and use of adjuvants.
-
Complete Freund's Adjuvant (CFA): CFA is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[3][4] The mycobacterial components are potent immunostimulants that activate antigen-presenting cells (APCs) through pattern recognition receptors like Toll-like receptors (TLRs), leading to a strong Th1-polarized immune response.[5][6] This is essential for the development of EAE.
-
Pertussis Toxin (PTX): PTX is a crucial co-adjuvant, particularly in mouse strains that are less susceptible to EAE.[1][7] It acts by disrupting G-protein coupled receptor signaling, which is thought to increase the permeability of the blood-brain barrier, thereby allowing inflammatory immune cells to infiltrate the CNS.[2][8] While not always mandatory, its inclusion significantly enhances the incidence and severity of the disease.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for PLP (139-151) immunization in SJL mice, a commonly used strain for this EAE model.[1][9][10]
| Component | Typical Dosage/Concentration | Administration Route | Purpose |
| PLP (139-151) Peptide | 50 - 150 µ g/mouse [11][12] | Subcutaneous (s.c.) | Autoantigen to induce immune response |
| Complete Freund's Adjuvant (CFA) | Emulsified 1:1 with peptide solution[4][13] | Subcutaneous (s.c.) | Primary adjuvant for Th1 response |
| Mycobacterium tuberculosis (in CFA) | 1 - 4 mg/mL[4][11] | Subcutaneous (s.c.) | Immunostimulatory component of CFA |
| Pertussis Toxin (PTX) | 100 - 200 ng/mouse[11][13] | Intraperitoneal (i.p.) | Co-adjuvant to enhance CNS infiltration |
Experimental Protocols
This section provides a detailed methodology for the induction of EAE using PLP (139-151).
Materials
-
PLP (139-151) peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS) or sterile saline
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
SJL mice (female, 8-12 weeks old are commonly used)[11]
-
1 mL syringes
-
27-gauge needles
-
Emulsifying needle or two-syringe method with a Luer lock connector
-
Sterile microcentrifuge tubes
Preparation of PLP (139-151)/CFA Emulsion
-
Reconstitute PLP (139-151) Peptide: Dissolve the lyophilized PLP (139-151) peptide in sterile PBS to a final concentration of 1-2 mg/mL. For example, to immunize 10 mice with 100 µg each, prepare a total of 1 mg of peptide.
-
Vortex CFA: Thoroughly vortex the vial of CFA to ensure the Mycobacterium tuberculosis is evenly suspended.[4]
-
Emulsification:
-
In a sterile microcentrifuge tube, add an equal volume of the PLP (139-151) solution and CFA (1:1 ratio).[4][13]
-
To create a stable emulsion, use two syringes connected by a Luer lock. Draw the entire mixture into one syringe and forcefully pass it back and forth between the two syringes for at least 10 minutes.
-
Alternatively, for smaller volumes, use a high-speed vortexer or an emulsifying needle.
-
-
Check Emulsion Stability: To confirm a stable water-in-oil emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse. If it disperses, continue mixing.
Immunization Protocol
-
Animal Handling: Handle mice according to approved animal care and use protocols.
-
Subcutaneous Injection:
-
Draw the PLP (139-151)/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.
-
Administer a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously per mouse.
-
The injection is typically split across two sites, such as the flanks.[11]
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer PTX intraperitoneally.[11]
-
Dilute the PTX in sterile PBS to the desired concentration (e.g., 2 µg/mL).
-
Inject 0.1 mL of the diluted PTX solution per mouse for a final dose of 200 ng.
-
Post-Immunization Monitoring
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization.
-
Clinical scoring is commonly based on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Record body weight daily as weight loss is an early indicator of disease.
Diagrams
Experimental Workflow
Caption: Workflow for EAE induction using PLP (139-151).
Adjuvant Signaling Pathway
Caption: Simplified signaling pathway of adjuvants in EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freund's adjuvant - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing EAE Clinical Score with PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The EAE model induced by the proteolipid protein peptide 139-151 (PLP 139-151) in SJL mice is particularly valuable as it typically results in a relapsing-remitting disease course, which closely mimics the most common form of human MS.[1] This model is instrumental in studying the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutic agents.
Accurate and consistent assessment of clinical signs is paramount for the reliable interpretation of experimental outcomes. This document provides detailed protocols for the induction of EAE using PLP (139-151) in SJL mice, a comprehensive guide to clinical scoring, and protocols for histopathological analysis of the CNS tissue.
Data Presentation: EAE Clinical Scoring
The assessment of EAE severity is based on a clinical scoring system that grades the manifestation of neurological deficits. While several scoring systems are in use, they generally follow a 0 to 5 scale. Below is a comparative table of commonly used scoring criteria. The use of half-point increments (e.g., 0.5, 1.5) is also common to denote intermediate clinical states.[1] To minimize bias, it is highly recommended that clinical scoring be performed by an observer blinded to the experimental groups.[2]
Table 1: Comparison of EAE Clinical Scoring Systems [1]
| Score | Description (System 1) | Description (System 2) | Description (System 3) |
| 0 | No clinical signs. | Normal mouse, no signs of EAE. | No overt signs of disease. |
| 0.5 | Tip of tail is limp. | Distal limp tail. | Partial loss of tail tone. |
| 1 | Limp tail. | Complete limp tail. | Atonic tail. |
| 1.5 | Limp tail and hind limb weakness. | Limp tail and waddling gait. | Atonic tail and mild hind limb weakness. |
| 2 | Hind limb weakness. | Limp tail and definite hind limb weakness. | Definite hind limb weakness. |
| 2.5 | Partial hind limb paralysis. | Limp tail and partial hind limb paralysis. | One hind limb paralyzed. |
| 3 | Complete hind limb paralysis. | Complete hind limb paralysis. | Both hind limbs paralyzed. |
| 3.5 | Complete hind limb paralysis and partial forelimb paralysis. | Hind limb paralysis and weakness in one forelimb. | Hind limb paralysis and partial forelimb paralysis. |
| 4 | Complete hind and forelimb paralysis. | Complete hind limb and partial forelimb paralysis. | Quadriplegia. |
| 5 | Moribund or dead. | Moribund state or death due to EAE. | Death. |
Experimental Protocols
Protocol 1: Induction of EAE with PLP (139-151) in SJL Mice
This protocol describes the active immunization of SJL mice with PLP (139-151) peptide to induce a relapsing-remitting EAE course.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
Proteolipid Protein (PLP) peptide 139-151 (sequence: HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Glass syringes and emulsifying needle
-
27-gauge needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass tube, mix equal volumes of the PLP peptide solution and CFA (containing 4 mg/mL M. tuberculosis). The final concentration of PLP will be 1 mg/mL and M. tuberculosis will be 2 mg/mL.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle using two glass syringes connected by a Luer lock. Continue until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject each mouse subcutaneously with 100 µL of the emulsion (containing 100 µg of PLP peptide) distributed over two sites on the flank.
-
Optional Pertussis Toxin Administration: For a more severe acute phase of EAE, administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). Note that PTX administration may reduce the incidence of relapses.[2]
-
-
Post-Immunization Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Record the body weight and clinical score for each mouse daily.
-
Provide easy access to food and water on the cage floor for animals with severe paralysis.
-
Protocol 2: Histopathological Analysis of CNS Tissue
This protocol outlines the steps for the collection and staining of brain and spinal cord tissue for the assessment of inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining solutions
-
Luxol Fast Blue (LFB) staining solution
-
Lithium Carbonate solution (0.05%)
-
Cresyl Violet solution
Procedure:
-
Tissue Collection and Fixation:
-
At the desired experimental endpoint, deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the brain and spinal cord.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 5-10 µm thick sections of the brain and spinal cord using a microtome.
-
Mount the sections on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining for Inflammation:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount with a coverslip.
-
Scoring: Assess perivascular and parenchymal inflammatory infiltrates. A common scoring system is: 0 = no inflammation; 1 = cellular infiltrates only in the perivascular space; 2 = mild cellular infiltration in the parenchyma; 3 = moderate to severe cellular infiltration in the parenchyma.
-
-
Luxol Fast Blue (LFB) Staining for Demyelination:
-
Deparaffinize and rehydrate the sections to 95% ethanol.
-
Stain with LFB solution overnight at 56°C. LFB stains myelin blue/green.
-
Differentiate in lithium carbonate solution and 70% ethanol to remove excess stain from non-myelinated areas.
-
Counterstain with Cresyl Violet to visualize neuronal cell bodies (purple).
-
Dehydrate and mount.
-
Scoring: Evaluate the extent of demyelination. A typical scoring system is: 0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = severe demyelination.
-
Visualizations
EAE Induction and Assessment Workflow
Caption: Experimental workflow for PLP (139-151)-induced EAE.
Signaling Pathways in EAE Pathogenesis
The pathogenesis of EAE is primarily driven by myelin-specific CD4+ T helper (Th) cells, particularly Th1 and Th17 cells. The differentiation of these T cell subsets is orchestrated by a complex interplay of signals from the T cell receptor (TCR) and various cytokines.
Caption: Simplified signaling pathways for Th1 and Th17 differentiation.
References
Application of PLP (139-151) in Neuroinflammation Studies: Application Notes and Protocols
Introduction
The proteolipid protein (PLP) fragment 139-151 is a synthetic peptide corresponding to an amino acid sequence of the major myelin protein in the central nervous system (CNS).[1] This peptide is a well-established tool in neuroinflammation research, primarily used to induce Experimental Autoimmune Encephalomyelitis (EAE), the most commonly studied animal model for multiple sclerosis (MS).[2][3] Immunization of susceptible mouse strains, such as SJL/J, with PLP (139-151) triggers an autoimmune response against the myelin sheath, leading to CNS inflammation, demyelination, and neurological deficits that mimic aspects of MS.[1][4] This model is invaluable for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential drug candidates for neuroinflammatory and demyelinating diseases.[5][6]
Application Notes
PLP (139-151) is instrumental in studying the cellular and molecular mechanisms underlying neuroinflammation. The induction of EAE with this peptide allows researchers to investigate:
-
T-cell mediated autoimmunity: The model demonstrates the critical role of myelin-specific CD4+ T cells in initiating and propagating neuroinflammation.[7][8] These autoreactive T cells, particularly of the Th1 and Th17 lineages, produce pro-inflammatory cytokines like IFN-γ and IL-17, which are key mediators of the disease.[7][9][10]
-
Neuroinflammation and Demyelination: The infiltration of immune cells into the CNS, a hallmark of EAE, leads to inflammation, demyelination, and axonal damage.[1] This provides a platform to study the processes of lesion formation and the potential for remyelination.
-
Drug Discovery and Development: The PLP (139-151)-induced EAE model is widely used to test the efficacy of novel therapeutic agents aimed at modulating the immune response, reducing inflammation, and promoting neuroprotection.[2][6]
-
Immune Tolerance Induction: Researchers utilize this model to explore strategies for inducing antigen-specific tolerance, a promising therapeutic approach for autoimmune diseases like MS.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the PLP (139-151)-induced EAE model.
Table 1: EAE Clinical Scoring in SJL/J Mice Immunized with PLP (139-151)
| Treatment Group | Mean Max Score | Onset Day (Mean) | Reference |
| PLP (139-151) in CFA | 5.0 (100% mortality) | 8 | [2] |
| PLP (139-151) + Copolymer VWAK (Co-immunization) | 0 (No disease) | - | [2] |
| PLP (139-151) + Copolymer FYAK (Co-immunization) | 0 (No disease) | - | [2] |
| PLP (139-151) + Copolymer Cop1 (Co-immunization) | 2.3 | 12 | [2] |
| PLP (139-151) - Treatment with VWAK post-onset | 2.0 | 11 | [2] |
| PLP (139-151) - Treatment with FYAK post-onset | 2.0 | 11 | [2] |
| PLP (139-151) - Treatment with Cop1 post-onset | 2.5 | 11 | [2] |
| PLP (139-151) 50 µg | Severe EAE | ~9 | [11] |
| PLP (139-151) 10 µg | Milder EAE | ~10 | [11] |
| PLP (139-151) 2 µg | Mildest EAE | ~12 | [11] |
Clinical scores are typically graded on a 0-5 scale, where 0 is normal and 5 is moribund or dead.[6][11]
Table 2: Cytokine Production by Splenocytes from PLP (139-151) Immunized SJL/J Mice
| Stimulation | Cytokine | Level in PLP-immunized mice | Level in Co-immunized mice (PLP + Copolymer) | Reference |
| PLP (139-151) | IFN-γ | High | High | [2] |
| PLP (139-151) | IL-4 | Not Detected | Not Detected | [2] |
| PLP (139-151) | IL-10 | Not Detected | Not Detected | [2] |
| Copolymer | IFN-γ | - | High | [2] |
| Copolymer | IL-4 | - | Detected | [2] |
| Copolymer | IL-10 | - | Detected | [2] |
| PLP (139-151) | IL-17 | Detected | - | [10] |
Table 3: T-Cell Proliferation in Response to PLP (139-151)
| Mouse Strain | Stimulation | Proliferation (Stimulation Index) | Reference |
| SJL/J (Susceptible) | PLP (139-151) | 12.3 | [9] |
| BALB/c (Resistant) | PLP (139-151) | 1.9 | [9] |
| SJL/J (Susceptible) | Phytohaemagglutinin (PHA) | 20.1 | [9] |
| BALB/c (Resistant) | Phytohaemagglutinin (PHA) | 9.5 | [9] |
Experimental Protocols
Protocol 1: Induction of EAE with PLP (139-151) in SJL/J Mice
This protocol describes the active immunization of SJL/J mice to induce a relapsing-remitting EAE, a model that closely resembles human MS.[12]
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
Female SJL/J mice (8-12 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of PLP (139-151) in PBS emulsified with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis).
-
Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion (containing 50 µg of PLP (139-151)) distributed over two sites on the flank.[2]
-
Pertussis Toxin Administration (Optional): For a more severe initial disease course, inject 100-200 ng of PTX in PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[6][10]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[11] Use a standard 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Data Collection: Record daily clinical scores and body weights for each mouse.
Protocol 2: T-Cell Proliferation Assay
This assay measures the proliferative response of T-cells isolated from immunized mice upon re-stimulation with the antigen.
Materials:
-
Spleens from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
PLP (139-151) peptide
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Splenocyte Isolation: At a desired time point (e.g., day 10 post-immunization), euthanize the mice and aseptically remove the spleens.
-
Cell Culture: Prepare single-cell suspensions of splenocytes. Plate the cells in 96-well plates at a density of 5 x 10⁵ cells/well.
-
Antigen Stimulation: Add PLP (139-151) to the wells at various concentrations (e.g., 1-20 µg/mL).[9] Include wells with a non-specific mitogen (e.g., PHA) as a positive control and wells with media alone as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.[9]
-
Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Protocol 3: Cytokine Analysis by ELISA
This protocol is for measuring the levels of specific cytokines in the supernatants of cultured splenocytes.
Materials:
-
Supernatants from T-cell proliferation assay cultures
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17)
-
ELISA plate reader
Procedure:
-
Sample Collection: Collect supernatants from the splenocyte cultures at 48-72 hours post-stimulation, before the addition of [³H]-thymidine.[9]
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows in PLP (139-151)-induced neuroinflammation studies.
Caption: Experimental workflow for inducing EAE with PLP (139-151).
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis | EMBO Molecular Medicine [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Anti-myelin antibodies play an important role in the susceptibility to develop proteolipid protein-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Troubleshooting & Optimization
Technical Support Center: PLP (139-151)-Induced EAE Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistency in the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the proteolipid protein (PLP) peptide 139-151.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the inconsistent induction of EAE with PLP (139-151).
Q1: We are observing low incidence or no signs of EAE in our SJL mice after immunization with PLP (139-151). What are the potential causes and solutions?
A1: Low EAE incidence is a common challenge. Here are several factors to consider and troubleshoot:
-
Mouse Strain and Supplier: The PLP (139-151) model is highly dependent on the SJL/J mouse strain. Ensure you are using the correct strain from a reputable supplier. Genetic drift can occur, leading to variations in susceptibility. It's also worth noting that B10.S mice, despite sharing the H-2s haplotype with SJL mice, are resistant to PLP (139-151)-induced EAE due to a higher frequency of PLP-specific regulatory T cells.[1]
-
Peptide Quality and Preparation: Verify the purity and correct sequence of the PLP (139-151) peptide. Improper storage or handling can degrade the peptide. The native mouse sequence contains a cysteine at position 140, while a common synthetic variant replaces it with serine ([Ser140]) for increased stability.[2] The native peptide is known to induce more severe EAE.[2] Ensure the peptide is completely dissolved before emulsification with Complete Freund's Adjuvant (CFA).
-
Emulsion Quality: The emulsion of PLP (139-151) in CFA is critical. An improper emulsion will not provide the necessary sustained release of the antigen and adjuvant. The emulsion should be stable; a good test is to see if a drop of the emulsion holds its shape when placed in water.
-
Immunization Procedure: Ensure proper subcutaneous injection technique. The emulsion should be delivered into the subcutaneous space. Leakage from the injection site can significantly reduce the effective dose. Injecting at multiple sites (e.g., two sites on the back) is a common practice.[3]
-
Pertussis Toxin (PTX) Administration: PTX is often used to enhance the severity and incidence of the initial EAE wave.[2][4] If you are not using PTX and observing low incidence, consider adding it to your protocol. Be aware that PTX can reduce the incidence and severity of relapses.[4]
-
Mouse Age and Sex: Younger mice (around 8-12 weeks old) are typically used. While both male and female SJL mice develop initial EAE symptoms, male mice may not exhibit the relapsing phase of the disease.[5]
-
Animal Husbandry and Stress: Stress can inhibit EAE development.[2] Ensure mice are properly acclimated to the facility and handled gently.
Q2: The clinical scores of our EAE mice are highly variable between individuals in the same group. How can we improve consistency?
A2: Variability in clinical scores is inherent to the EAE model but can be minimized by:
-
Standardized Scoring: Ensure all personnel scoring the mice are trained on a standardized clinical scoring scale and are blinded to the experimental groups.
-
Synchronized Disease Onset: While the initial wave of PLP (139-151)-induced EAE in SJL mice is generally uniform, some variability in the day of onset can occur.[4] Grouping animals for analysis based on their day of onset can help in reducing variability in subsequent analyses.
-
Consistent Immunization: As mentioned above, a consistent and high-quality immunization procedure is key to reducing variability.
-
Genetic Homogeneity: Using mice from the same litter or closely related litters can sometimes help in reducing inter-individual variability.
Q3: We are not observing the expected relapsing-remitting disease course. What could be the reason?
A3: The absence of a clear relapsing-remitting course can be due to several factors:
-
Use of Pertussis Toxin (PTX): While PTX increases the severity of the initial EAE episode, it has been shown to reduce the rate of relapses to as low as 20%.[4] If studying relapses is the primary goal, consider omitting PTX.
-
Mouse Sex: As noted, male SJL mice immunized with PLP (139-151) often do not relapse, unlike their female counterparts.[5] This is thought to be due to the development of Th2-mediated regulatory responses.[5]
-
Peptide Variant: The native PLP (139-151) peptide may be more suitable for studying relapses compared to the [Ser140] variant when PTX is not used.[2]
-
Observation Period: The relapsing phase can take time to develop. Ensure you are monitoring the mice for a sufficient duration (e.g., 5 to 7 weeks post-immunization).[4]
Q4: What is the expected timeline and severity of EAE induced by PLP (139-151) in SJL mice?
A4: The expected disease course can vary slightly between laboratories, but here is a general guideline:
| Parameter | With Pertussis Toxin (PTX) | Without Pertussis Toxin (PTX) |
| Disease Incidence | >90%[4] | >90%[4] |
| Day of Onset | 9 - 14 days post-immunization[2] | 10 - 15 days post-immunization[2] |
| Peak Severity (Initial Wave) | Mean score of 2.0 - 3.5[2] | Mean score of 2.0 - 3.5[2] |
| Relapse Rate | As low as 20%[4] | 50 - 80%[4] |
Note: Clinical scores are typically graded on a 0-5 scale (see detailed protocol section for a scoring guide).
Experimental Protocols
This section provides a detailed methodology for the induction of EAE using PLP (139-151).
Active EAE Induction Protocol in SJL Mice
This protocol is for the active immunization of SJL mice to induce a relapsing-remitting EAE.
Materials:
-
Female SJL/J mice (8-12 weeks old)
-
PLP (139-151) peptide (native or [Ser140] variant)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (e.g., 27G)
Procedure:
-
Peptide Preparation: Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsion Preparation: Prepare a 1:1 emulsion of the PLP (139-151) solution and CFA. This can be done by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a luer lock and repeatedly passing the mixture between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization (Day 0):
-
Anesthetize the mice lightly.
-
Inject 100 µL of the emulsion subcutaneously, divided between two sites on the back of each mouse. This delivers a total of 50 µg of PLP (139-151) per mouse.
-
-
Pertussis Toxin Administration (Optional, Day 0 and Day 2):
-
If using PTX, administer 200 ng in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.[3]
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Record the weight and clinical score of each mouse daily.
-
Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete hind limb paralysis and unilateral forelimb paralysis |
| 4.0 | Complete hind and forelimb paralysis |
| 5.0 | Moribund or dead |
Visualizations
Experimental Workflow for EAE Induction
Caption: Experimental workflow for active EAE induction using PLP (139-151).
Signaling Pathway in PLP (139-151)-Induced EAE
Caption: Simplified signaling pathway of T cell activation and CNS inflammation in EAE.
References
- 1. pnas.org [pnas.org]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. The diminishment of experimental autoimmune encephalomyelitis (EAE) by neuropeptide alpha-melanocyte stimulating hormone (α-MSH) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PLP (139-151)-Induced EAE Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low disease incidence or other issues when inducing Experimental Autoimmune Encephalomyelitis (EAE) with Proteolipid Protein (PLP) peptide 139-151.
Troubleshooting Guides & FAQs
Q1: We are observing low EAE incidence (<90%) in our SJL/J mice after immunization with PLP (139-151). What are the potential causes and solutions?
A1: Low EAE incidence with PLP (139-151) in SJL/J mice can stem from several factors, ranging from procedural inconsistencies to reagent quality. Here's a systematic guide to troubleshooting this common issue.
Troubleshooting Checklist for Low EAE Incidence:
-
Mouse Strain and Supplier: SJL/J mice are known to be highly susceptible to PLP (139-151)-induced EAE.[1][2] However, genetic drift can occur. It is recommended to source mice from a reputable vendor like The Jackson Laboratory (stock #686) to ensure a consistent genetic background.[3] Also, be aware that some closely related strains, like B10.S mice, are resistant to EAE induction with this peptide.[1][4]
-
Peptide Quality and Handling:
-
Peptide Variant: The native mouse PLP (139-151) sequence contains a cysteine at position 140, which can lead to dimerization and reduced stability. A common and effective alternative is the [Ser140]-PLP139-151 variant, which is more stable without compromising its encephalitogenic activity.[2][3] Some studies suggest the native sequence may induce more severe EAE.[3]
-
Purity and Storage: Ensure the peptide is of high purity (>95%) and stored correctly (typically lyophilized at -20°C or -80°C). Repeated freeze-thaw cycles should be avoided.
-
-
Emulsion Preparation and Injection:
-
CFA and Emulsification: A stable water-in-oil emulsion is critical for a robust immune response. The emulsion of PLP (139-151) in Complete Freund's Adjuvant (CFA) should be thick and not separate upon standing. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.
-
Injection Technique: Subcutaneous injections should be administered at multiple sites on the back to ensure proper distribution of the antigen.[5] It is crucial to keep the needle inserted for a few seconds after injection to prevent leakage.[5]
-
-
Pertussis Toxin (PTX) Administration:
-
Role of PTX: PTX acts as an additional adjuvant and increases the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system (CNS).[3][6] Its use generally leads to an earlier onset and more severe initial wave of EAE.[3][7]
-
Dosage and Timing: Administer PTX intraperitoneally (i.p.) on the day of immunization and, in some protocols, again 48 hours later.[6] The timing and dosage can significantly impact disease induction.
-
-
Animal Husbandry and Stress:
Q2: Should we use Pertussis Toxin (PTX)? What are the pros and cons?
A2: The decision to use PTX depends on the specific goals of your study.
-
Pros of using PTX:
-
Cons of using PTX:
For studies focused on the initial wave of EAE or when troubleshooting low incidence, using PTX is recommended. For studies focused on relapses, omitting PTX might be preferable.[3]
Q3: What is the expected disease course and what clinical scores should we use?
A3: In SJL/J mice, PLP (139-151) typically induces a relapsing-remitting form of EAE.
-
Onset: Disease onset usually occurs between 9 and 15 days post-immunization.[3]
-
Peak of First Wave: The peak of the initial disease episode is typically 1-2 days after onset and lasts for 1-3 days.[3]
-
Remission and Relapse: Most mice will experience partial or complete recovery. A significant portion of mice will then develop a second wave of paralysis (relapse) around 25-40 days post-immunization.[5]
A standard clinical scoring system is used to quantify disease severity:
-
0: No clinical signs.
-
0.5: Reduced tail tone.
-
1: Limp tail.
-
1.5: Slightly clumsy gait.
-
2: Hind limb weakness (paresis).
-
2.5: Partial hind limb paralysis.
-
3: Complete hind limb paralysis.
-
3.5: Complete hind limb paralysis with forelimb weakness.
-
4: Moribund state.
-
5: Death.
Quantitative Data Summary
Table 1: Factors Influencing EAE Incidence and Severity with PLP (139-151)
| Factor | Recommendation for Higher Incidence/Severity | Rationale | Reference |
| Mouse Strain | SJL/J from a reputable supplier (e.g., Jackson Laboratory) | Genetically susceptible to PLP (139-151)-induced EAE. | [1][3] |
| Peptide | Native mouse PLP (139-151) or [Ser140]-PLP139-151 | Both are effective; native may be slightly more severe. | [3] |
| Pertussis Toxin | Administer 100-200 ng i.p. on day 0 and optionally day 2 | Increases blood-brain barrier permeability and acts as an adjuvant. | [3][6][7] |
| CFA | Ensure a stable water-in-oil emulsion | Proper emulsion is crucial for a sustained immune response. | - |
| Injection | Subcutaneous at multiple sites | Ensures proper antigen distribution. | [5] |
Experimental Protocols
Detailed Protocol for EAE Induction with PLP (139-151) in SJL/J Mice
This protocol is a synthesis of common practices and should be optimized for your specific laboratory conditions.
Materials:
-
SJL/J mice (female, 8-12 weeks old)
-
PLP (139-151) peptide (e.g., [Ser140] variant)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide and Emulsion Preparation:
-
Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. This can be achieved by vortexing or sonicating until a thick, stable emulsion is formed. A common final dose is 100 µg of peptide per mouse.
-
-
Immunization (Day 0):
-
Anesthetize the mice lightly.
-
Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the back.
-
-
Pertussis Toxin Administration (Day 0 and Day 2 - Optional but Recommended for High Incidence):
-
Within 2 hours of immunization, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection.
-
A second dose of PTX can be administered 48 hours after the first injection.
-
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Record the weight and clinical score for each mouse daily.
-
Visualizations
Caption: Experimental workflow for inducing EAE with PLP (139-151).
Caption: Simplified signaling pathway in PLP (139-151)-induced EAE.
References
- 1. pnas.org [pnas.org]
- 2. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
Technical Support Center: Optimizing PLP (139-151) Concentration for EAE Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Proteolipid Protein (PLP) peptide 139-151 to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.
Troubleshooting Guide
Q1: We are not observing any clinical signs of EAE in our SJL/J mice after immunization with PLP (139-151). What could be the problem?
A1: Several factors could contribute to a failure in EAE induction. Consider the following troubleshooting steps:
-
Peptide Integrity and Dose:
-
Verification: Ensure the PLP (139-151) peptide has been stored correctly (typically at -20°C, protected from light and moisture) and has not degraded.
-
Concentration: While some studies suggest that within a range of 75-200 µg, the dose of PLP (139-151) has little effect on the incidence of EAE, a suboptimal dose could be a factor.[1] A common starting dose is 100-200 µg per mouse.[2][3] If you are using a lower dose, consider increasing it.
-
-
Emulsion Quality:
-
Proper Emulsification: The emulsion of PLP (139-151) in Complete Freund's Adjuvant (CFA) is critical. An improper emulsion will not provide the necessary sustained release of the antigen to trigger a strong immune response. The emulsion should be stable and not separate upon standing.
-
-
Mouse Strain and Supplier:
-
Strain Susceptibility: SJL/J mice are the most commonly used and susceptible strain for PLP (139-151)-induced EAE.[4][5] Ensure you are using the correct strain. B10.S mice, for instance, are resistant.[4]
-
Supplier Variation: It has been noted that the substrain of SJL/J mice from different vendors can significantly impact the severity and incidence of EAE.
-
-
Pertussis Toxin (PTX) Administration:
Q2: The incidence of EAE in our experimental group is very low, or the clinical scores are milder than expected. How can we increase the severity?
A2: To increase the severity and incidence of EAE, consider the following:
-
Peptide Variant: Using the native [Cys140]-PLP139-151 can induce more severe EAE compared to the [Ser140]-PLP139-151 variant.[6]
-
Pertussis Toxin (PTX): The administration of PTX is known to enhance the severity of the initial wave of EAE.[6][7] Ensure you are using the correct dosage and administration route as recommended in established protocols.
-
Adjuvant Concentration: Verify the concentration of Mycobacterium tuberculosis in your Complete Freund's Adjuvant (CFA). A sufficient concentration is required to elicit a strong inflammatory response.
-
Injection Sites: Ensure proper subcutaneous injection at multiple sites (typically two to four) on the flank and/or over the shoulder to maximize immune stimulation.[3]
Q3: Our mice are showing signs of anaphylaxis after peptide administration. What is happening and how can we avoid this?
A3: Anaphylactic reactions have been reported, particularly when soluble PLP (139-151) is administered intravenously to mice that have already been immunized and are in the midst of the disease course.[8] This is thought to be an IgE-mediated response.[8] To avoid this:
-
Avoid IV Administration of Soluble Peptide During Active Disease: If your protocol involves re-exposing the mice to the peptide, consider alternative routes or formulations.
-
Use Cell-Bound Peptide: Studies have shown that using PLP (139-151) coupled to splenocytes can prevent the onset of EAE without inducing anaphylaxis.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of PLP (139-151) to induce EAE in SJL/J mice?
A1: The optimal concentration can vary slightly between laboratories and mouse substrains. However, a range of 50-200 µg of PLP (139-151) per mouse is commonly reported to be effective. Some studies have shown that within the 75-200 µg range, there is no significant difference in clinical scores.[1] A typical starting dose is 100 µg per mouse.[2]
Q2: Should I use the native PLP (139-151) with a cysteine at position 140 or the modified version with a serine?
A2: The choice depends on your experimental goals. The native [Cys140]-PLP139-151 is reported to induce more severe EAE.[6] The [Ser140]-PLP139-151 variant is also widely used and effectively induces a relapsing-remitting form of the disease.[6][7]
Q3: Is Pertussis Toxin (PTX) necessary for EAE induction with PLP (139-151)?
A3: While not strictly necessary, PTX is highly recommended for a more severe and synchronized initial wave of EAE.[6][7] It acts by increasing the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the central nervous system. Omitting PTX may result in a milder disease course with a less predictable onset.
Q4: What is the expected timeline for the onset and progression of EAE after immunization?
A4: With PTX, the onset of clinical signs typically occurs between 9 to 14 days post-immunization.[6] Without PTX, the onset may be slightly delayed, occurring between 10 to 15 days.[6] The peak of the acute phase is usually reached 1 to 2 days after onset, followed by a period of remission. Relapses can occur in a significant portion of the mice, particularly when PTX is not used.[7]
Q5: How is the clinical severity of EAE scored?
A5: EAE is typically scored on a 0 to 5 scale, with variations in the half-points. A common scoring system is as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Data Presentation
Table 1: Summary of PLP (139-151) Doses and their Effects on EAE Induction in SJL/J Mice
| PLP (139-151) Dose (per mouse) | Mouse Strain | Adjuvant/Additional Reagents | Observed Outcome | Reference |
| 2 µg, 10 µg, 50 µg | SJL/J | CFA | Dose-dependent increase in EAE severity observed. | [9] |
| 20 nmol, 50 nmol, 100 nmol | SJL/J | CFA | All doses induced acute EAE; severity was similar regardless of the dose within this range. | [5] |
| 50 µg | SJL/J | CFA | Effective for inducing relapsing-remitting EAE. | [8][10] |
| 75 µg, 125 µg, 200 µg | SJL/J | IFA | No significant difference in clinical scores between these doses. | [1] |
| 100 µg | SJL/J | CFA | Standard dose for inducing EAE. | [2] |
| 200 µg | SJL/J | CFA | Used for induction of EAE. | [3] |
Experimental Protocol
Protocol: Induction of Relapsing-Remitting EAE in SJL/J Mice using PLP (139-151)
Materials:
-
PLP (139-151) peptide (e.g., [Ser140]-PLP139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female SJL/J mice, 6-8 weeks old
-
Syringes and needles (e.g., 27G)
Methodology:
-
Peptide Preparation: Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsification:
-
In a sterile glass tube, mix an equal volume of the PLP (139-151) solution with CFA. For example, mix 1 mL of the peptide solution with 1 mL of CFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe with a blunt-end needle or by using a homogenizer until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to your institution's approved protocol.
-
Draw the emulsion into a 1 mL syringe fitted with a 27G needle.
-
Inject each mouse subcutaneously with a total of 0.2 mL of the emulsion, distributing it across two to four sites on the flanks and/or over the shoulders (50-100 µL per site). This corresponds to a 100 µg dose of the peptide.
-
-
Pertussis Toxin Administration (Optional, but recommended):
-
On Day 0 and Day 2 post-immunization, administer 100-200 ng of PTX in 0.1 mL of sterile PBS via intraperitoneal injection.
-
-
Clinical Monitoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Record the body weight and clinical score for each mouse.
-
Provide easy access to food and water for mice showing clinical signs.
-
Euthanize mice that become moribund or reach a predetermined humane endpoint, in accordance with your institutional animal care and use committee guidelines.
-
Visualizations
Caption: Workflow for inducing EAE using PLP (139-151).
Caption: Key cellular events in EAE pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
PLP (139-151) peptide stability issues and solutions
Welcome to the technical support center for the PLP (139-151) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the PLP (139-151) peptide and what is its primary application?
A1: The PLP (139-151) peptide is a fragment of the human myelin proteolipid protein, with the wild-type amino acid sequence HCLGKWLGHPDKF. It is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in certain mouse strains, particularly SJL/J mice. EAE is a widely studied animal model for multiple sclerosis (MS).
Q2: I've seen two different sequences for PLP (139-151), one with Cysteine (C) and one with Serine (S) at position 140. Which one should I use?
A2: The wild-type sequence contains a cysteine at position 140 (HCLGKWLGHPDKF). However, this cysteine residue is prone to oxidation, which can lead to the formation of disulfide-linked dimers and other modifications, affecting the peptide's stability and activity. To address this, a common and recommended solution is to use a synthetic analog where the cysteine is replaced by a serine (HSLGKWLGHPDKF). This C140S substitution makes the peptide more stable without significantly impacting its antigenic activity.[1][2] For most applications, especially those requiring consistent and reproducible results, the serine-substituted version is preferred.
Q3: How should I store the lyophilized PLP (139-151) peptide?
A3: Lyophilized PLP (139-151) peptide is stable for over a year when stored at -20°C in a dry, dark environment.[1][3][4] For long-term storage, -80°C is also suitable. The peptide is hygroscopic, so it's important to minimize its exposure to moisture.
Q4: What is the recommended procedure for reconstituting the lyophilized peptide?
A4: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. The serine-substituted PLP (139-151) has a net positive charge and is generally soluble in sterile, distilled water.[4] Some suppliers suggest a solubility of up to 2 mg/ml in water.[1] If you encounter solubility issues, you can try adding a small amount of 10-25% acetic acid. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer while vortexing.
Q5: How stable is the PLP (139-151) peptide once it's in solution?
A5: Peptides in solution are significantly less stable than in their lyophilized form. The stability of PLP (139-151) in solution has not been extensively tested by most suppliers, so prompt use is recommended.[3][4] For storage of stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Depending on the solvent and pH, solutions may be stable for a few weeks to a couple of months. Peptides containing tryptophan (Trp), like PLP (139-151), can be susceptible to oxidation in solution.
Troubleshooting Guides
Issue 1: Poor Solubility of the Peptide
Symptoms:
-
The lyophilized powder does not fully dissolve in water.
-
The solution appears cloudy or contains visible particulates.
Possible Causes:
-
The peptide has a high degree of hydrophobicity.
-
The peptide has formed aggregates.
-
The pH of the solvent is close to the peptide's isoelectric point (pI).
Solutions:
-
Verify the Peptide's Charge: The serine-substituted PLP (139-151) (HSLGKWLGHPDKF) has a net positive charge due to the presence of Histidine (H) and Lysine (K) residues. Therefore, it should be soluble in acidic to neutral aqueous solutions.
-
Use an Acidic Solvent: If water alone is insufficient, try dissolving the peptide in a small amount of 10% aqueous acetic acid and then dilute it with your desired buffer.
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Organic Solvents (for highly hydrophobic peptides or aggregates):
-
Dissolve the peptide in a minimal amount of DMSO.
-
Slowly add the DMSO-peptide solution dropwise to a stirring aqueous buffer to the desired final concentration. Be aware that high concentrations of DMSO can be toxic to cells.
-
Issue 2: Peptide Aggregation
Symptoms:
-
The peptide solution becomes viscous or forms a gel over time.
-
Loss of activity in biological assays.
-
Visible precipitates form in the solution.
Possible Causes:
-
High peptide concentration.
-
Sub-optimal pH or ionic strength of the buffer.
-
Formation of β-sheet structures, leading to amyloid-like fibrils.
-
Oxidation of the cysteine residue in the wild-type peptide, leading to disulfide-bonded oligomers.
Solutions:
-
Use the C140S Analog: The most effective way to prevent aggregation due to disulfide bond formation is to use the serine-substituted version of the peptide.
-
Optimize Peptide Concentration: Work with the lowest feasible concentration for your experiments.
-
Adjust pH and Buffer: The optimal pH for storing peptide solutions is typically between 5 and 7. Experiment with different buffers (e.g., phosphate, citrate) to find one that minimizes aggregation.
-
Incorporate Chaotropic Agents: For peptides that are prone to aggregation, you can try to dissolve them in a solution containing 6 M guanidine hydrochloride or 8 M urea. However, these agents are denaturing and may not be suitable for all applications.
-
Monitor Aggregation: Use techniques like Dynamic Light Scattering (DLS) to monitor the size of particles in your solution or a Thioflavin T (ThT) assay to detect the formation of amyloid-like fibrils.
Data Presentation
Table 1: Storage Recommendations for PLP (139-151) Peptide
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C | > 1 year | Store in a dry, dark place. Protect from moisture. |
| Lyophilized | -80°C | > 1 year | Recommended for long-term storage. |
| In Solution | 4°C | 1-2 weeks | Short-term storage only. Prone to degradation. |
| In Solution | -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles. |
| In Solution | -80°C | ~1 year | Best for longer-term storage of solutions. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PLP (139-151)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.
-
Add the desired volume of sterile, distilled water (or 10% acetic acid if solubility is an issue) to the vial to achieve the target concentration (e.g., 1-2 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
If a stock solution is prepared, aliquot it into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: HPLC Analysis of PLP (139-151) Purity and Stability
This protocol is adapted from a method used for a derivative of PLP (139-151) and can be used as a starting point for assessing the purity and degradation of the peptide.[3]
-
System: A reverse-phase HPLC system with UV detection.
-
Column: C18 column.
-
Mobile Phase A: 95% Water / 5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: 100% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 215 nm.
-
Procedure: a. Prepare a standard solution of the PLP (139-151) peptide at a known concentration (e.g., 1 mg/mL). b. Inject a small volume (e.g., 10-20 µL) of the standard solution to determine its retention time and peak area. c. To assess stability, incubate the peptide solution under desired stress conditions (e.g., different pH, temperature, or time). d. At various time points, inject the stressed samples and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak. e. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: Thioflavin T (ThT) Assay for Aggregation Detection
This is a general protocol to detect the formation of amyloid-like fibrillar aggregates.
-
Reagents:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Peptide solution (at the desired concentration for testing).
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Procedure: a. In a 96-well black plate, add the peptide solution to the desired final concentration. b. Add ThT to a final concentration of 10-25 µM. c. Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation. d. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm. e. An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Visualizations
Caption: Workflow for assessing PLP (139-151) peptide stability.
Caption: PLP (139-151) signaling pathway in T-cell activation.
References
Technical Support Center: PLP (139-151) Induced Immune Responses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the proteolipid protein (PLP) peptide 139-151 in experimental settings. The information is tailored for scientists and drug development professionals encountering unexpected immune responses.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunological response to PLP (139-151) in SJL/J mice?
A1: PLP (139-151) is an immunodominant epitope of the myelin proteolipid protein used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice, a common model for multiple sclerosis.[1][2][3] The expected response involves the activation of PLP (139-151)-specific CD4+ T cells.[4] These T cells typically differentiate into pro-inflammatory Th1 and Th17 phenotypes, characterized by the secretion of cytokines such as IFN-γ and IL-17.[2][4][5] This cellular response leads to inflammation in the central nervous system (CNS), resulting in the clinical signs of EAE, which often follows a relapsing-remitting course.[1]
Q2: What are some common reasons for observing a weaker than expected EAE clinical score after immunization with PLP (139-151)?
A2: Several factors can contribute to a weaker than expected EAE induction:
-
Peptide Stability and Handling: PLP (139-151) can be unstable. Ensure proper storage of the lyophilized peptide at -20°C or below.[6] A common modification to improve stability is the substitution of cysteine at position 140 with serine (C140S) without impacting its antigenic activity.[7]
-
Improper Emulsification: The peptide must be thoroughly emulsified in Complete Freund's Adjuvant (CFA) to create a stable water-in-oil emulsion. An improper emulsion will not provide the necessary sustained release and adjuvant effect to prime the T cell response.
-
Mouse Strain and Sex: SJL/J mice are susceptible to PLP (139-151)-induced EAE.[1] However, there can be variability between substrains from different vendors. Additionally, male SJL mice may exhibit a different disease course than females, sometimes failing to relapse after the initial symptoms.[8]
-
Induction of Tolerance: In some circumstances, administration of the peptide can lead to immune tolerance instead of activation.[9] This can be influenced by the dose, route of administration, and the absence of a strong adjuvant signal.
Q3: Can PLP (139-151) induce an anaphylactic response?
A3: Yes, under certain conditions, particularly with the administration of soluble peptide to previously primed mice, PLP (139-151) can induce an IgE-mediated anaphylactic reaction.[10][11] This is characterized by a rapid drop in body temperature and the release of histamine.[10] This is a critical consideration for in vivo studies involving repeated peptide administration.
Troubleshooting Guides
Issue 1: High Variability in T-cell Proliferation Assays
Symptoms: Inconsistent or non-reproducible results in in vitro T-cell proliferation assays (e.g., [3H]-thymidine incorporation or CFSE dilution) using splenocytes or lymph node cells from PLP (139-151) immunized mice.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Peptide Concentration | Titrate the concentration of PLP (139-151) used for in vitro restimulation. A typical starting range is 10-50 µg/mL.[12][13] |
| Antigen Presenting Cell (APC) Viability/Function | Ensure the viability and proper function of APCs in your culture. You can use irradiated splenocytes from naive mice as a source of APCs.[14] |
| T-cell Viability | Handle cells gently during isolation and culture setup to maintain viability. Use a viability dye (e.g., 7-AAD) in flow cytometry-based assays to exclude dead cells from the analysis.[12] |
| Culture Conditions | Optimize culture conditions, including media supplements (e.g., 2-mercaptoethanol, glutamine) and incubation time (typically 72-96 hours for proliferation). |
| Peptide Quality | Use high-purity (>95%) peptide. The presence of trifluoroacetic acid (TFA) from the purification process can sometimes affect assays, although this is not common for standard in vitro assays.[6] |
Issue 2: Unexpected Cytokine Profile
Symptoms: You observe a cytokine profile that deviates from the expected Th1/Th17 response (e.g., high levels of IL-4 or IL-10, or low levels of IFN-γ/IL-17).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Induction of Regulatory T cells (Tregs) | Certain experimental conditions or modified peptides can induce Tregs, which produce IL-10 and can suppress EAE.[15][16] Analyze the expression of Foxp3 in your CD4+ T cell population. |
| Induction of Th2 Response | While less common with standard EAE induction, some protocols or modified peptides can skew the response towards a Th2 phenotype (IL-4, IL-5, IL-13 production).[2][8] This can lead to protection from EAE. |
| Timing of Analysis | The cytokine profile can change over the course of the immune response. Analyze cytokine production at different time points post-immunization and in vitro restimulation. |
| In vitro Restimulation Conditions | The concentration of peptide and the duration of in vitro restimulation can influence the cytokine profile. Ensure these are consistent across experiments. |
Experimental Protocols
T-cell Proliferation Assay
This protocol is for assessing the proliferative response of T-cells isolated from PLP (139-151) immunized mice.
-
Cell Isolation: Prepare single-cell suspensions from the draining lymph nodes and spleens of immunized mice.
-
Cell Culture: Plate 5 x 10^5 cells per well in a 96-well plate in complete RPMI-1640 medium.
-
Stimulation: Add PLP (139-151) peptide at various concentrations (e.g., 0, 10, 25, 50 µg/mL).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.
-
Harvesting and Analysis: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
Intracellular Cytokine Staining
This protocol allows for the identification of cytokine-producing T-cells by flow cytometry.
-
Cell Stimulation: Stimulate lymph node cells (1-2 x 10^6 cells/mL) with PLP (139-151) (e.g., 50 µg/mL) for 4 days.[12]
-
Restimulation: Restimulate the cells for 4-6 hours with a non-specific stimulus like PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[12][17]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines like IFN-γ and IL-17.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.
Visualizations
Caption: T-Cell activation by PLP (139-151).
Caption: Troubleshooting workflow for unexpected responses.
References
- 1. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. PLP (139-151) peptide [novoprolabs.com]
- 7. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 8. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Immune Modulating Peptides for the Treatment and Suppression of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 15. B7-H4Ig inhibits mouse and human T-cell function and treats EAE via IL-10/Treg-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. rupress.org [rupress.org]
Technical Support Center: PLP (139-151) EAE Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Proteolipid Protein (PLP) 139-151 experimental autoimmune encephalomyelitis (EAE) model. This guide is intended for researchers, scientists, and drug development professionals to help reduce variability and ensure consistent experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the induction and progression of the PLP (139-151) EAE model in SJL mice.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low EAE Incidence (<90%) | 1. Suboptimal Immunization: Improper emulsification of PLP (139-151) in Complete Freund's Adjuvant (CFA), or subcutaneous injection leakage. 2. Mouse Strain/Supplier: Genetic drift in SJL mice from different vendors can affect susceptibility. 3. Animal Stress: High stress levels can suppress the immune response and inhibit EAE development. 4. Insufficient Antigen Dose: The amount of PLP (139-151) peptide may be too low. | 1. Ensure Proper Emulsification and Injection: Verify the water-in-oil emulsion is stable. After subcutaneous injection, leave the needle in place for 10-15 seconds to prevent leakage.[1] 2. Use a Consistent and Reliable Mouse Supplier: The Jackson Laboratory (stock #686) is a commonly used source for SJL mice in this model.[1] 3. Minimize Animal Stress: Handle mice gently, avoid loud noises, and maintain a stable environment. House male SJL mice individually to prevent fighting.[2] 4. Optimize Antigen Dose: A single immunization with 50 nmol (approximately 87 µg) of PLP (139-151) per mouse is generally sufficient to induce severe EAE in over 90% of SJL mice.[2] |
| High Variability in Disease Onset and Severity | 1. Inconsistent Immunization Technique: Variation in the amount of emulsion injected or the injection site. 2. Environmental Factors: Small variations in the laboratory environment can impact EAE development.[1] 3. Use of Pertussis Toxin (PTX): PTX can increase the severity of the initial EAE wave but may also reduce the incidence of relapses, adding a variable.[1] | 1. Standardize Immunization Protocol: Ensure all personnel are trained on a consistent injection technique. 2. Maintain a Stable Laboratory Environment: Control for temperature, light-dark cycles, and other environmental factors. 3. Careful Consideration of PTX Use: Decide whether to include PTX based on the experimental goals. If studying the initial wave, PTX can enhance severity. For relapse studies, omitting PTX may be preferable.[1] |
| High Mortality Rate | 1. Excessive Disease Severity: The dose of the encephalitogenic peptide may be too high, or the mice may be particularly susceptible. 2. Severe Reaction to PTX: Some mice may have a heightened sensitivity to pertussis toxin. | 1. Adjust Antigen Dose: If high mortality is observed, consider reducing the amount of PLP (139-151) used for immunization. 2. Monitor Animals Closely: Provide easy access to food and water for severely affected animals. Euthanasia may be necessary in cases of extreme, unrecovered paralysis. However, even mice with a severe initial wave (score 4) often show some recovery.[1] 3. Re-evaluate the Necessity of PTX: If mortality is high in PTX-treated groups, consider if a lower dose or omission of PTX is feasible for the study's objectives. |
| Atypical Disease Course (e.g., No Relapses) | 1. Use of Pertussis Toxin (PTX): PTX administration can decrease the incidence and severity of relapses in SJL mice.[1] 2. Mouse Sex: Male SJL mice may not exhibit relapses after the initial EAE induction with PLP (139-151).[3] 3. Peptide Variant: The specific PLP (139-151) peptide used can influence the disease course. | 1. Omit Pertussis Toxin for Relapse Studies: If the primary endpoint is the study of relapses, it is recommended to use a protocol without PTX.[1] 2. Use Female Mice for Relapsing-Remitting Studies: Female SJL mice are more likely to exhibit a relapsing-remitting disease course.[2] 3. Select Appropriate Peptide: The native mouse PLP (139-151) peptide may induce more severe EAE, which could alter the relapse profile.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected disease course for the PLP (139-151) EAE model in SJL mice?
A1: The PLP (139-151) EAE model in SJL mice typically follows a relapsing-remitting course, which closely resembles human multiple sclerosis.[1] Disease onset usually occurs between 10 to 15 days post-immunization without pertussis toxin (PTX), or 9 to 14 days with PTX.[1] The initial peak of the disease lasts for 1 to 3 days, after which most mice show partial or complete recovery.[1] A percentage of mice will then go on to develop subsequent relapses.
Q2: Should I use Pertussis Toxin (PTX) in my PLP (139-151) EAE experiments?
A2: The use of PTX depends on your experimental goals. PTX acts as an additional adjuvant and helps immune cells cross the blood-brain barrier.[1]
-
Use PTX if: Your primary focus is on the initial, acute phase of the disease, as it leads to an earlier onset and more severe initial symptoms.[1]
-
Avoid PTX if: You are studying the relapsing-remitting nature of the disease, as PTX can reduce the incidence and severity of relapses.[1]
Q3: What are the differences between the native PLP (139-151) peptide and the [Ser140]-PLP (139-151) variant?
A3: The native mouse PLP (139-151) peptide contains a cysteine at position 140, while the variant has a serine substitution. The native peptide is known to induce a more severe form of EAE compared to the serine-substituted version.[1] The choice of peptide can be a tool to modulate the severity of the induced disease.
Q4: How should I score the clinical signs of EAE?
A4: A standard 0-5 scoring system is typically used, with half-point increments for intermediate signs. Consistent and blinded scoring is crucial to reduce bias.[1]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete hind limb paralysis and unilateral forelimb paralysis |
| 4.0 | Total paralysis of fore and hind limbs |
| 5.0 | Death |
Source: Adapted from various EAE scoring guides.[4]
Q5: What is the mechanism of disease induction in the PLP (139-151) EAE model?
A5: The model is induced by immunizing susceptible mice with the PLP (139-151) peptide emulsified in Complete Freund's Adjuvant (CFA). This triggers an autoimmune response where myelin-specific CD4+ T cells are activated.[1][5] These activated T cells, primarily of the Th1 and Th17 subtypes, infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and the characteristic paralysis seen in EAE.[6]
Experimental Protocols
Active Induction of EAE with PLP (139-151) in SJL Mice
This protocol is for the active induction of EAE in female SJL mice, 6-10 weeks of age.
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/mL)[2]
-
Sterile Phosphate Buffered Saline (PBS)
-
Pertussis Toxin (PTX) in PBS (optional)
-
Syringes and needles (27G)
-
Emulsification device (e.g., two syringes and a Luer lock connector)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the PLP (139-151) peptide in sterile PBS to the desired concentration.
-
Prepare a 1:1 emulsion of the peptide solution with CFA. A stable emulsion is critical for successful EAE induction. This can be achieved by repeatedly passing the mixture between two syringes connected by a Luer lock until a thick, white emulsion is formed. A drop of a stable emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.
-
-
Pertussis Toxin Administration (Optional, Day 0 and Day 2):
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Record the weight and clinical score for each mouse daily.
-
Provide easy access to food and water on the cage floor for mice with severe paralysis.
-
Visualizations
Caption: Workflow for the induction of PLP (139-151) EAE in SJL mice.
Caption: Simplified signaling pathway of T-cell mediated demyelination in EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis | EMBO Molecular Medicine [link.springer.com]
- 5. Active Suppression Induced by Repetitive Self-Epitopes Protects against EAE Development | PLOS One [journals.plos.org]
- 6. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLP (139-151) Handling and Preparation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the encephalitogenic myelin proteolipid protein fragment, PLP (139-151).
Troubleshooting Guides
Issue 1: Low or No Disease Incidence/Severity in EAE Models
Q: We immunized our SJL/J mice with PLP (139-151) but are observing a lower-than-expected incidence of Experimental Autoimmune Encephalomyelitis (EAE) or very mild symptoms. What could be the cause?
A: Several factors in the handling and preparation of PLP (139-151) can lead to suboptimal EAE induction. Here are the most common culprits and how to troubleshoot them:
-
Peptide Stability and Activity: The native sequence of PLP (139-151) contains a cysteine at position 140, which can be prone to oxidation, reducing its encephalitogenic activity. A common and more stable variant replaces this cysteine with a serine ([Ser140]-PLP (139-151)).[1] Confirm which version of the peptide you are using. For more consistent results, the serine-substituted version is recommended.
-
Improper Storage: PLP (139-151) is sensitive to degradation if not stored correctly. Lyophilized peptide should be stored at -20°C in the dark.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.[2]
-
Incorrect Reconstitution: The solubility of PLP (139-151) can be a challenge. It is recommended to first dissolve the peptide in a small amount of an appropriate solvent like sterile water before diluting it with a buffer such as PBS.[2] For in vivo studies, ensuring complete dissolution before emulsification with Freund's Adjuvant is critical.
-
Suboptimal Emulsion Preparation: The emulsion of PLP (139-151) with Complete Freund's Adjuvant (CFA) is crucial for a robust immune response. The emulsion must be stable; separation of the aqueous and oil phases will result in poor immunization.
-
Pertussis Toxin (PTX) Administration: For a more severe initial wave of EAE, administration of PTX is often required.[3] Ensure the correct dose and timing of PTX injection as per your established protocol.
Issue 2: Peptide Aggregation or Precipitation
Q: My PLP (139-151) solution appears cloudy or has visible precipitates. What should I do?
A: Peptide aggregation can significantly impact its biological activity. Here’s how to address this issue:
-
Review Your Reconstitution Protocol: PLP (139-151) is soluble in water up to 2 mg/ml. If you are working with higher concentrations, solubility may be limited. Always start by dissolving the peptide in a minimal amount of sterile, distilled water.[2]
-
Sonication: Gentle sonication can help to dissolve peptide aggregates.
-
pH Adjustment: The net charge of a peptide influences its solubility. While specific data for PLP (139-151) is limited in this regard, slight adjustments in the pH of your buffer might improve solubility. This should be done with caution as it can affect peptide stability and biological activity.
-
Use of Chaotropic Agents: For in vitro assays where peptide structure is less critical, mild chaotropic agents could be considered, but this is not recommended for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized and reconstituted PLP (139-151)?
A: Lyophilized PLP (139-151) should be stored at -20°C and protected from light.[2] Under these conditions, it is stable for more than a year.[2] Once reconstituted, it is recommended to use the solution promptly.[2] If storage of the solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the peptide in solution has not been extensively tested, so fresh preparations are always preferred.[2]
Q2: What is the difference between the native PLP (139-151) and the [Ser140] substituted version?
A: The native PLP (139-151) peptide contains a cysteine at position 140. This cysteine can form disulfide bonds, leading to oligomerization and potential instability. The [Ser140] version replaces the cysteine with a serine, which makes the peptide more stable without impacting its antigenic activity for inducing EAE in SJL/J mice.[1] The native version is reported to induce more severe EAE in some cases.
Q3: Can I use solvents other than water for reconstitution?
A: While water is the recommended primary solvent, some protocols suggest that for dissolving peptides, one should first use an appropriate solvent system before diluting with buffers.[2] The choice of solvent depends on the peptide's amino acid composition. Given that PLP (139-151) is readily soluble in water, it is the best starting point.[2] The use of organic solvents should be approached with caution, especially for in vivo experiments, as they can be toxic and may affect the peptide's conformation.
Q4: How can I ensure my PLP (139-151) hasn't degraded?
A: While visual inspection for discoloration or precipitation is a first step, it is not a definitive measure of peptide integrity. If you suspect degradation due to improper handling or storage, the most reliable method for quality control is High-Performance Liquid Chromatography (HPLC) to check for purity.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~1521.74 g/mol | |
| Purity (typical) | ≥95% (by HPLC) | |
| Solubility in Water | Up to 2 mg/ml | |
| Storage (Lyophilized) | -20°C, protected from light | [2] |
| Stability (Lyophilized) | > 1 year at -20°C | [2] |
| EAE Induction Dose (SJL/J mice) | 20-100 nmol per mouse | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PLP (139-151)
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[2]
-
Allow the vial to equilibrate to room temperature before opening.
-
Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
If necessary, use a brief, gentle sonication to aid dissolution.
-
For immediate use, dilute the stock solution with the appropriate sterile buffer (e.g., PBS).
-
If storing, aliquot the stock solution into single-use vials and freeze at -20°C or -80°C.
Protocol 2: Preparation of PLP (139-151)/CFA Emulsion for EAE Induction
-
Prepare a solution of PLP (139-151) in sterile PBS at twice the final desired concentration.
-
In a separate sterile container, dispense an equal volume of Complete Freund's Adjuvant (CFA).
-
Draw the PLP (139-151) solution into a sterile glass syringe.
-
Using a Luer-Lok connector, attach the syringe with the peptide solution to another sterile glass syringe containing the CFA.
-
Forcefully pass the mixture back and forth between the two syringes for at least 10-15 minutes.
-
To test for a stable emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.
-
Use the emulsion immediately for immunization.
Visualizations
Caption: Workflow for the induction of EAE using PLP (139-151).
References
Technical Support Center: T Cell Proliferation Assays with PLP (139-151)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing T cell proliferation assays using the proteolipid protein peptide PLP (139-151).
Troubleshooting Guide
This guide addresses common issues encountered during T cell proliferation assays with PLP (139-151).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No T Cell Proliferation | Inadequate antigen concentration. | Optimize the concentration of PLP (139-151). A common starting concentration is 20 µg/mL.[1] |
| Suboptimal culture conditions. | Ensure proper cell density, media formulation (e.g., RPMI 1640 with 10% fetal bovine serum), and incubation time (typically 72 hours).[1] | |
| Low frequency of PLP-specific T cells. | Consider using T cells from immunized mice, as naive mice may have a low precursor frequency of PLP (139-151)-reactive T cells.[2] | |
| Poor antigen presentation. | Use irradiated splenocytes as antigen-presenting cells (APCs) at an appropriate ratio with T cells (e.g., 5:1 APCs to T cells).[3] | |
| T cell viability issues. | Check cell viability before and during the assay using methods like trypan blue exclusion. | |
| High Background Proliferation | Mitogenic contaminants in reagents. | Use high-quality, endotoxin-tested reagents. |
| Non-specific T cell activation. | Ensure that the culture medium and supplements are not contaminated. Culture a sample of T cells and APCs without the PLP peptide as a negative control. | |
| Issues with proliferation measurement. | If using [3H]thymidine, ensure thorough washing to remove unincorporated label.[4] If using dye dilution assays (e.g., CFSE), ensure proper gating during flow cytometry analysis. | |
| Inconsistent or Variable Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of cell suspensions. |
| Variation in cell numbers. | Accurately count cells before plating. | |
| Edge effects in culture plates. | Avoid using the outer wells of 96-well plates, or fill them with sterile media to maintain humidity. | |
| Biological variability. | Use multiple animals per group and average the results. Be aware of potential differences between mouse strains (e.g., SJL vs. B10.S).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of PLP (139-151) to use for T cell stimulation?
A common concentration for in vitro restimulation of PLP (139-151)-specific T cells is 20 µg/mL.[1] However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: Which mouse strain is most suitable for studying T cell responses to PLP (139-151)?
SJL/J mice are highly susceptible to the induction of experimental autoimmune encephalomyelitis (EAE) with PLP (139-151) and exhibit a dominant T cell response to this epitope.[2][5] Therefore, this strain is frequently used for such studies.
Q3: How long should I culture the cells for a proliferation assay?
A typical culture period for a T cell proliferation assay with PLP (139-151) is 72 hours.[1] If measuring proliferation by [3H]thymidine incorporation, the radiolabel is often added for the final 16-18 hours of culture.[6]
Q4: What are the expected cytokine profiles of T cells responding to PLP (139-151)?
PLP (139-151)-specific T cells, particularly in the context of EAE, are often characterized by a Th1 phenotype, producing cytokines such as IFN-γ and IL-2.[5][7][8] Some studies have also investigated the role of Th17 cells, which produce IL-17.[9]
Q5: Can I perform this assay with human T cells?
The PLP (139-151) peptide is primarily used to study autoimmune responses in mouse models of multiple sclerosis. While human T cell responses to myelin peptides are a subject of research, the specific methodologies and expected outcomes may differ.
Experimental Protocols
T Cell Proliferation Assay using [3H]Thymidine Incorporation
This protocol is adapted from methodologies described in the literature.[6]
-
Cell Preparation:
-
Prepare a single-cell suspension of lymph node cells (LNCs) or splenocytes from immunized or naive mice.
-
If using LNCs, culture them at a concentration of 4 x 10^6 cells/mL in complete RPMI medium.
-
If using purified T cells, co-culture with irradiated, T cell-depleted splenocytes as antigen-presenting cells (APCs).
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension (4 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of PLP (139-151) peptide diluted in culture medium to achieve the desired final concentration (e.g., 20 µg/mL). Include wells with medium alone as a negative control.
-
Culture the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
[3H]Thymidine Labeling and Harvesting:
-
After 48 hours, add 1 µCi of [3H]thymidine to each well.
-
Incubate for an additional 16-18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS.
-
-
Measurement of Proliferation:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporation of [3H]thymidine using a scintillation counter.
-
Data can be expressed as counts per minute (CPM) or as a stimulation index (SI), calculated as (CPM with antigen) / (CPM with medium alone).
-
Data Presentation
Table 1: Example Experimental Parameters for T Cell Proliferation Assay
| Parameter | Value | Reference |
| Peptide | PLP (139-151) | [1][6] |
| Peptide Concentration | 20 µg/mL | [1] |
| Cell Type | Lymph Node Cells or Splenocytes | [6][10] |
| Cell Density | 4 x 10^5 cells/well | [6] |
| Culture Duration | 72 hours total | [1] |
| Proliferation Readout | [3H]thymidine incorporation | [6] |
| [3H]thymidine Pulse | 1 µCi/well for the last 16-18 hours | [6] |
Visualizations
References
- 1. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 2. rupress.org [rupress.org]
- 3. Proliferation assays [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
Technical Support Center: Adoptive Transfer of PLP(139-151)-Specific T Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the adoptive transfer of proteolipid protein (PLP) (139-151)-specific T cells to induce Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the PLP(139-151) peptide in EAE research?
A1: The PLP(139-151) peptide is a key encephalitogenic epitope of the myelin proteolipid protein. In SJL (H-2s) mice, it is the dominant epitope for inducing EAE, meaning the immune response is strongest against this specific peptide fragment.[1][2][3][4] This makes it a valuable tool for studying the mechanisms of T cell-mediated autoimmunity in the central nervous system (CNS).
Q2: Which mouse strain is most susceptible to EAE induced by PLP(139-151)?
A2: SJL/J mice are highly susceptible to EAE induced by immunization with PLP(139-151).[1][3][5] This susceptibility is linked to a high precursor frequency of PLP(139-151)-specific T cells in the naive T cell repertoire of this strain.[1][4]
Q3: What is the expected disease course for EAE induced by adoptive transfer of PLP(139-151)-specific T cells?
A3: Adoptive transfer of PLP(139-151)-reactive T cells into naive SJL/J mice typically induces a relapsing-remitting EAE (RR-EAE) course, which closely mimics the progression of multiple sclerosis in humans.[3][6] However, the disease course can be influenced by several factors, including the method of T cell activation and the specific sub-strain of mice used.[7]
Q4: Is pertussis toxin (PTX) required for adoptive transfer EAE with PLP(139-151)-specific T cells?
A4: No, pertussis toxin is not required in either the donor or recipient SJL mice when inducing EAE through the adoptive transfer of PLP(139-151)-specific lymphocytes.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no incidence of EAE after adoptive transfer | Insufficient number of encephalitogenic T cells transferred. | Increase the number of transferred cells. Typically, 3-6 x 10^7 activated T cells are used.[9] |
| Poor activation of PLP(139-151)-specific T cells in vitro. | Optimize in vitro restimulation conditions. Ensure the use of high-quality PLP(139-151) peptide and appropriate antigen-presenting cells (APCs). | |
| Recipient mice are resistant to EAE. | Confirm the use of a susceptible mouse strain such as SJL/J. B10.S mice, although H-2 congenic, are relatively resistant.[5][10] | |
| High variability in disease severity and onset | Inconsistent T cell culture and activation conditions. | Standardize the protocol for generating and activating PLP(139-151)-specific T cells, including cell density, antigen concentration, and incubation time. |
| Variation in the gut microbiota of recipient mice. | House mice in a specific pathogen-free (SPF) environment and consider co-housing or dirty bedding transfer to normalize microbiota across experimental groups. | |
| Genetic drift within the mouse colony. | Obtain mice from a reputable vendor and maintain a consistent breeding program. Be aware that substrain differences can affect EAE outcomes.[7] | |
| Transferred T cells do not proliferate or produce effector cytokines | T cell anergy or exhaustion. | Ensure proper co-stimulation during T cell activation. Avoid over-stimulation in vitro. Consider adding cytokines like IL-2 to the culture medium to support T cell expansion. |
| Presence of regulatory T cells (Tregs) in the transferred population. | Deplete CD25+ cells from the T cell population before transfer to remove Tregs, which can suppress the effector T cell response.[10] | |
| Unexpected disease phenotype (e.g., chronic vs. relapsing-remitting) | Differences in the cytokine profile of the transferred T cells. | Characterize the cytokine profile (e.g., IFN-γ, IL-17) of the T cell population before transfer. Th1 and Th17 cells are known to be pathogenic in EAE. |
| Epitope spreading. | Be aware that the initial response to PLP(139-151) can lead to subsequent responses against other myelin epitopes, which can alter the disease course.[9] |
Experimental Protocols
Generation of PLP(139-151)-Specific T Cell Lines
-
Immunization: Immunize female SJL/J mice (8-12 weeks old) subcutaneously at the base of the tail with 100 µg of PLP(139-151) peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra.
-
Lymph Node Harvest: Ten days post-immunization, harvest the draining inguinal and para-aortic lymph nodes.
-
In Vitro Restimulation: Prepare a single-cell suspension of the lymph node cells. Culture the cells at a density of 1 x 10^7 cells/ml in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, L-glutamine, and antibiotics. Add PLP(139-151) peptide at a final concentration of 20 µg/ml.
-
T Cell Expansion: After 3-4 days of culture, collect the T cell blasts by density gradient centrifugation (e.g., Ficoll-Paque).
-
Rest and Re-stimulation: Rest the T cells for 7-10 days in complete medium containing IL-2 (10 U/ml). Re-stimulate the T cells with PLP(139-151) and irradiated syngeneic splenocytes as APCs. Repeat this cycle to expand the T cell line.
Adoptive Transfer of PLP(139-151)-Specific T Cells
-
T Cell Activation: Restimulate the PLP(139-151)-specific T cell line with the peptide and irradiated APCs for 72 hours.
-
Cell Harvest and Preparation: Harvest the activated T cell blasts and wash them three times with sterile phosphate-buffered saline (PBS).
-
Injection: Resuspend the cells in sterile PBS at a concentration of 3-6 x 10^7 cells per 200 µl. Inject the cell suspension intravenously (i.v.) into naive female SJL/J recipient mice.
-
Monitoring: Monitor the mice daily for clinical signs of EAE. Score the disease severity based on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Visualizations
References
- 1. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLP (139-151) Immunization for EAE Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the PLP (139-151) immunization schedule for inducing Experimental Autoimmune Encephalomyelitis (EAE). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the PLP (139-151) immunization and EAE induction process.
Q1: What is the optimal dose of PLP (139-151) peptide for inducing EAE in SJL mice?
A single immunization with 50 nmol (approximately 87 μg) of PLP (139-151) per mouse in Complete Freund's Adjuvant (CFA) containing 2 mg/ml M. tuberculosis is generally sufficient to induce severe EAE in over 90% of immunized SJL mice.[1] Some protocols recommend a range of 100-150 μg of the peptide.[2][3][4]
Q2: My SJL mice are not developing severe EAE. What are some potential reasons and solutions?
Several factors can contribute to insufficient EAE severity:
-
Mouse Strain Variability: PLP (139-151) induced EAE in SJL mice is sensitive to variations in the mice and the laboratory environment.[5] It is recommended to source mice from a consistent and reliable vendor, such as The Jackson Laboratory (stock #686).[5]
-
Peptide Variant: The native mouse PLP (139-151) peptide ([Cys140]-PLP139-151) tends to induce more severe EAE compared to the [Ser140]-PLP139-151 variant.[5] Consider using the native peptide if disease severity is a concern.
-
Adjuvant Composition: Ensure the CFA contains a sufficient concentration of Mycobacterium tuberculosis (e.g., 4 mg/ml).[4]
-
Pertussis Toxin (PTX) Administration: The use of PTX can significantly increase the severity of the initial wave of EAE.[5] If you are not currently using PTX, consider adding it to your protocol. A typical dose is 100-400 ng per mouse administered intraperitoneally on the day of immunization and again 48 hours later.[2][4][6] However, be aware that PTX can reduce the incidence and severity of relapses.[5]
-
Emulsion Quality: The proper emulsification of the peptide in CFA is critical. Ensure a stable emulsion is formed before injection.
Q3: What is the expected disease onset and clinical course for PLP (139-151)-induced EAE in SJL mice?
-
Without PTX: Disease onset typically occurs between 10 to 15 days post-immunization.[5]
-
With PTX: Disease onset is earlier, usually between 9 to 14 days after immunization.[5]
The peak of the first wave of disease generally occurs 1 to 2 days after onset and lasts for 1 to 3 days.[5] Most mice will then experience a period of recovery (remission).[5][7] A relapsing-remitting course is characteristic of this model in SJL mice, with 50% to 80% of mice that recover from the initial phase experiencing a relapse.[7]
Q4: How should I score the clinical signs of EAE?
A standard 0-5 scoring system is widely used to quantify disease severity.[6][8] Intermediate scores (e.g., 0.5, 1.5) can be used for more nuanced assessments.[8] It is highly recommended that scoring be performed by an individual blinded to the experimental groups to avoid bias.[8]
Q5: Can I use PLP (139-151) to induce EAE in C57BL/6 mice?
While PLP (139-151) is primarily used to induce a relapsing-remitting EAE in SJL mice, other myelin antigens like MOG (35-55) are more commonly used for inducing a chronic progressive form of EAE in C57BL/6 mice.[1]
Data Presentation
Table 1: PLP (139-151) Immunization Schedule and Expected Outcomes in SJL Mice
| Parameter | Protocol without PTX | Protocol with PTX | Reference(s) |
| Peptide | [Ser140]-PLP (139-151) or Native PLP (139-151) | [Ser140]-PLP (139-151) or Native PLP (139-151) | [5] |
| Peptide Dose | 50-150 µ g/mouse | 50-150 µ g/mouse | [1][2][3][4] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) | [5] |
| PTX Dose | N/A | 100-400 ng/mouse (i.p.) | [2][4][6] |
| PTX Administration | N/A | Day 0 and Day 2 post-immunization | [2][4] |
| Disease Onset | 10-15 days | 9-14 days | [5] |
| Peak of First Wave | 1-2 days after onset | 1-2 days after onset | [5] |
| Mean Max. Score | 2.0 - 3.5 | Can be higher than without PTX | [5] |
| Disease Course | Relapsing-Remitting | More severe initial wave, reduced relapses | [5][7] |
| Incidence | 90-100% | 90-100% | [5] |
Experimental Protocols
EAE Induction by Active Immunization in SJL Mice
This protocol is a standard method for inducing relapsing-remitting EAE.
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) from Bordetella pertussis
-
Phosphate Buffered Saline (PBS)
-
SJL mice (female, 8-12 weeks old)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. The final concentration of the peptide should be such that the desired dose (e.g., 100 µg) is delivered in a 100 µL volume. Ensure the emulsion is stable by testing if a drop remains intact when placed in water.
-
Immunization: Subcutaneously inject 100 µL of the emulsion into each flank of the mouse (total of 200 µL per mouse). After injection, keep the needle inserted for 10-15 seconds to prevent leakage.[5]
-
PTX Administration (if applicable): On the day of immunization (Day 0) and again on Day 2, administer a dose of PTX (e.g., 200 ng in 100 µL of PBS) via intraperitoneal injection.[9]
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (see below).
Clinical Scoring of EAE
A widely accepted scale for scoring EAE in mice is as follows:
-
0: No clinical signs.
-
1: Limp tail.[6]
-
2: Hind limb weakness.[6]
-
3: Complete hind limb paralysis.[6]
-
4: Hind limb paralysis and forelimb weakness or paralysis.[6]
-
5: Moribund or dead.[6]
Immune Cell Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing immune cell populations in the central nervous system (CNS).
Materials:
-
Percoll
-
RPMI-1640 medium
-
Fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD4, CD8, CD11b, CD45)
-
Flow cytometer
Procedure:
-
CNS Tissue Isolation: At the desired time point, euthanize the mice and perfuse with ice-cold PBS to remove peripheral blood from the CNS. Carefully dissect the brain and spinal cord.
-
Single-Cell Suspension Preparation: Mechanically and/or enzymatically dissociate the CNS tissue to obtain a single-cell suspension.
-
Myelin Removal and Leukocyte Enrichment: Use a Percoll gradient to separate leukocytes from myelin and other cellular debris.
-
Antibody Staining: Stain the isolated cells with a cocktail of fluorescently-labeled antibodies specific for the immune cell populations of interest.
-
Flow Cytometric Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different immune cell subsets.
Cytokine Profiling
Cytokine levels in the serum or from restimulated splenocytes can be measured to assess the immune response.
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific cytokines (e.g., IFN-γ, IL-17, IL-10).
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a small sample volume.
-
Intracellular Cytokine Staining with Flow Cytometry: Splenocytes or CNS-infiltrating cells can be restimulated in vitro with PLP (139-151) in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained for intracellular cytokines before analysis by flow cytometry.
Visualizations
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 9. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EAE Induction: PLP (139-151) vs. MOG (35-55)
For researchers, scientists, and drug development professionals, the choice of encephalitogenic peptide is critical in designing relevant Experimental Autoimmune Encephalomyelitis (EAE) models of multiple sclerosis. This guide provides a detailed comparison of two widely used myelin peptides, Proteolipid Protein (PLP) 139-151 and Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, for EAE induction, supported by experimental data and protocols.
This document outlines the distinct characteristics of EAE models induced by PLP (139-151) and MOG (35-55), focusing on the resulting disease course, immunological responses, and pathological features. The appropriate selection between these peptides is contingent on the specific research question, whether it involves studying relapsing-remitting or chronic progressive forms of CNS autoimmunity.
Comparative Analysis of EAE Induction and Disease Phenotype
The choice between PLP (139-151) and MOG (35-55) for EAE induction is primarily dictated by the desired disease phenotype and the genetic background of the mice. PLP (139-151) is classically used to induce a relapsing-remitting EAE in SJL mice, which mirrors the most common clinical course of multiple sclerosis in humans.[1][2][3] In contrast, MOG (35-55) immunization in C57BL/6 mice typically results in a chronic, non-relapsing paralysis, modeling chronic progressive MS.[3][4][5]
| Feature | PLP (139-151)-Induced EAE | MOG (35-55)-Induced EAE |
| Typical Mouse Strain | SJL/J[2][3][6] | C57BL/6[4][5][7][8] |
| Disease Course | Relapsing-Remitting[1][2][3][9] | Chronic, Monophasic/Non-relapsing[1][4][5] |
| Typical Onset | 9-15 days post-immunization[2] | 9-14 days post-immunization[8] |
| Pathology | Primarily CNS inflammation, mild demyelination[9] | Strong demyelination and inflammation[9] |
| Key Immunological Features | Th1-mediated disease[10] | Th1 and Th17-mediated disease[11][12] |
Experimental Protocols for EAE Induction
The following are generalized protocols for inducing EAE with PLP (139-151) and MOG (35-55). Specific concentrations and volumes may need to be optimized for individual laboratory conditions and reagent lots.
PLP (139-151)-Induced EAE in SJL Mice
This protocol is designed to induce a relapsing-remitting disease course.
Materials:
-
PLP (139-151) peptide (e.g., [Ser140]-PLP139-151 or native sequence)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX) in PBS (optional, to increase severity of the initial phase)
-
8-12 week old female SJL/J mice
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.
-
Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50 µg of PLP 139-151) distributed over two sites on the flanks.[10]
-
PTX Administration (Optional, Days 0 and 2): If used, administer 100-200 ng of PTX intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[6] PTX can enhance the initial disease severity but may reduce the incidence of relapses.[2]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring scale (e.g., 0-5).
MOG (35-55)-Induced EAE in C57BL/6 Mice
This protocol is designed to induce a chronic, progressive disease.
Materials:
-
MOG (35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX) in PBS
-
8-12 week old female C57BL/6 mice
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA. A common concentration is 2 mg/mL of peptide in PBS emulsified with an equal volume of CFA.
-
Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the emulsion (containing 100-200 µg of MOG 35-55) at two sites on the upper and lower back.[8][13]
-
PTX Administration (Days 0 and 2): Administer 100-300 ng of PTX i.p. on the day of immunization and again 48 hours later.[5][8]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using a standard 0-5 scoring scale.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the general signaling cascade in EAE.
Caption: General experimental workflow for active EAE induction.
Caption: Simplified signaling pathway of T-cell mediated EAE pathogenesis.
References
- 1. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 5. redoxis.se [redoxis.se]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 10. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
A Comparative Guide to Experimental Autoimmune Encephalomyelitis (EAE) Models: A Focus on PLP (139-151) Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the proteolipid protein (PLP) peptide 139-151-induced Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is a widely utilized animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The choice of encephalitogenic antigen is critical in determining the disease phenotype. This document objectively compares the PLP (139-151) model with two common alternatives: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-induced EAE and whole myelin-induced EAE, supported by experimental data and detailed protocols.
Comparative Analysis of EAE Models
The selection of an EAE model significantly impacts the clinical course, immunological response, and histopathological outcomes. The following table summarizes the key characteristics of the PLP (139-151), MOG (35-55), and whole myelin-induced EAE models.
| Feature | PLP (139-151) Induced EAE | MOG (35-55) Induced EAE | Whole Myelin Induced EAE |
| Mouse Strain | SJL/J | C57BL/6 | Various, including SJL/J and Biozzi ABH |
| Clinical Course | Relapsing-Remitting | Chronic Progressive | Variable (Chronic or Relapsing-Remitting) |
| Primary Effector Cells | CD4+ T cells (Th1 and Th17) | CD4+ T cells, B cells, and antibodies | CD4+ T cells and a broader immune response |
| Typical Onset (days) | 10-14 | 9-14 | Variable, often later than peptide models |
| Peak Score (mean) | 2.5 - 3.5 | 3.0 - 4.0 | Variable |
| Incidence (%) | >90% | >90% | Variable |
| Key Pathology | Inflammation and demyelination primarily in the spinal cord. | Inflammation and demyelination in the spinal cord, optic nerve, and brain. | Widespread inflammation and demyelination in the CNS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are the standard protocols for inducing EAE using PLP (139-151), MOG (35-55), and whole myelin.
PLP (139-151)-Induced EAE in SJL/J Mice
This model is renowned for its relapsing-remitting disease course, which closely mimics the most common form of human MS.
Materials:
-
PLP (139-151) peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional, but can enhance disease severity)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female SJL/J mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) peptide in CFA. A common concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in PBS) and CFA.
-
Immunization: On day 0, immunize each mouse subcutaneously (s.c.) at two to four sites on the flank with a total of 100-200 µL of the emulsion (containing 50-100 µg of PLP peptide).
-
Pertussis Toxin Administration (Optional): If used, administer 100-200 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
MOG (35-55)-Induced EAE in C57BL/6 Mice
This model typically results in a chronic, progressive disease course.
Materials:
-
MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare a 1:1 emulsion of MOG (35-55) peptide in CFA to a final peptide concentration of 1-2 mg/mL.
-
Immunization: On day 0, immunize each mouse s.c. at two sites on the flank with a total of 200 µL of the emulsion (containing 100-200 µg of MOG peptide).
-
Pertussis Toxin Administration: Administer 200 ng of PTX i.p. in 200 µL of PBS on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor and score the mice daily from day 7 using the same 0-5 scale as for the PLP model.
Whole Myelin-Induced EAE
This model utilizes a broader range of myelin antigens and can produce a more variable disease course.
Materials:
-
Purified whole myelin (from spinal cord or brain)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Susceptible mouse strains (e.g., SJL/J, Biozzi ABH)
Procedure:
-
Antigen Emulsion Preparation: Prepare a 1:1 emulsion of whole myelin in CFA. The concentration of myelin can range from 1 to 5 mg/mL.
-
Immunization: On day 0, immunize each mouse s.c. at multiple sites with a total volume of 100-200 µL of the emulsion.
-
Pertussis Toxin Administration: Administer PTX i.p. on day 0 and day 2, with the dose adjusted based on the mouse strain and desired disease severity.
-
Clinical Scoring: Monitor and score the mice daily from day 10 onwards using the standard 0-5 scale.
Histopathological Comparison
The histopathological features of the CNS lesions differ between the EAE models, providing insights into different aspects of MS pathology.
| Histopathological Feature | PLP (139-151) EAE (SJL/J) | MOG (35-55) EAE (C57BL/6) | Whole Myelin EAE |
| Lesion Location | Primarily spinal cord white matter. | Spinal cord, optic nerve, cerebellum, and brainstem. | Widespread throughout the CNS, including spinal cord and brain. |
| Inflammatory Infiltrate | Predominantly CD4+ T cells and macrophages. | CD4+ T cells, B cells, macrophages, and neutrophils. | A mixed inflammatory infiltrate including T cells, B cells, and macrophages. |
| Demyelination | Perivascular and parenchymal demyelination. | Confluent demyelination often associated with inflammatory infiltrates. | Extensive and widespread demyelination. |
| Axonal Damage | Present, often correlated with the severity of inflammation. | Significant axonal damage is a common feature. | Variable but can be severe. |
Visualizing Key Processes in PLP (139-151) EAE
Signaling Pathway of T-Cell Activation and CNS Infiltration
The pathogenesis of PLP (139-151)-induced EAE is driven by the activation of autoreactive CD4+ T cells. The following diagram illustrates the key signaling events.
Caption: T-cell activation and CNS infiltration in PLP (139-151) EAE.
Experimental Workflow for PLP (139-151) EAE Induction and Evaluation
The following workflow diagram outlines the key steps in conducting a study using the PLP (139-151) EAE model.
Caption: Experimental workflow for PLP (139-151) EAE studies.
PLP (139-151) Peptide vs. Whole PLP Protein in Autoimmune Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis (MS), relies on the use of encephalitogenic antigens to trigger an autoimmune response against the central nervous system (CNS). Among the key autoantigens is the Proteolipid Protein (PLP), the most abundant protein in the CNS myelin. Researchers have the option of using either the whole PLP protein or specific immunodominant peptide fragments, most notably PLP (139-151), to induce EAE. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate antigen for specific research goals.
At a Glance: Key Differences in EAE Induction
| Feature | PLP (139-151) Peptide | Whole PLP Protein |
| Disease Model | Primarily induces a relapsing-remitting EAE (RR-EAE) in SJL/J mice, closely mimicking a common form of human MS.[1][2] | Can also induce EAE, with the resulting immune response being predominantly directed against the PLP (139-151) epitope in SJL/J mice.[3][4] |
| Immunogenicity | Highly immunogenic and encephalitogenic, representing the dominant epitope of PLP in SJL/J mice.[3][4] | Immunogenic, but the response is focused on specific epitopes; requires processing by antigen-presenting cells (APCs). |
| Specificity of Immune Response | Induces a highly specific T-cell response directed solely against the 139-151 epitope.[2][5] | Elicits a broader immune response that can include T-cell and B-cell responses to multiple epitopes, although the response to 139-151 is dominant.[6] |
| Disease Onset and Severity | Typically leads to a predictable onset and course of disease, allowing for synchronized study groups.[7] | Disease onset and severity can be more variable due to the need for antigen processing and the potential for responses to subdominant epitopes. |
| Mechanism of Action | Directly binds to MHC class II molecules on APCs to activate encephalitogenic CD4+ T cells.[5] | Requires uptake and processing by APCs, with subsequent presentation of various peptides, including the immunodominant PLP (139-151). |
Experimental Data: A Closer Look
Direct quantitative comparisons of EAE induced by PLP (139-151) versus the whole PLP protein are not extensively documented in single studies. However, by synthesizing data from multiple sources, we can infer the typical outcomes.
Clinical Score Progression in SJL/J Mice
Immunization with PLP (139-151) in SJL/J mice typically results in a relapsing-remitting disease course. The initial phase of the disease usually appears around day 9-14 post-immunization.[2][7] While whole PLP can also induce EAE, the response is often dominated by T-cells recognizing the PLP (139-151) epitope, suggesting a similar disease course.[3][4]
| Parameter | PLP (139-151) Induced EAE | Whole PLP Induced EAE (Inferred) |
| Typical Onset (days post-immunization) | 9 - 14 | Likely similar, but potentially more variable |
| Peak Severity (Mean Clinical Score) | 2.5 - 3.5 | Variable, dependent on processing and presentation |
| Disease Course | Relapsing-Remitting | Primarily Relapsing-Remitting (driven by 139-151 response) |
Clinical scores are typically graded on a scale of 0 to 5, where 0 is normal, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.[8][9]
Immunological Profile
The use of the PLP (139-151) peptide allows for the study of a very specific T-cell mediated autoimmune response. In contrast, the whole PLP protein can be used to investigate a more complex interplay of immune responses, including epitope spreading and the role of B-cells.
| Immunological Parameter | PLP (139-151) | Whole PLP Protein |
| Primary Responding Cells | CD4+ T-cells | CD4+ T-cells, CD8+ T-cells, B-cells |
| Dominant Cytokine Profile | Pro-inflammatory (IFN-γ, IL-17)[2][10] | Mixed, with a strong pro-inflammatory component against dominant epitopes |
| Antigen Processing | Not required | Required |
| Epitope Spreading | Less likely to be the primary focus of study | Can be investigated |
Experimental Protocols
Active EAE Induction in SJL/J Mice
This protocol describes the active induction of EAE, where the autoimmune response is generated de novo in the animal.
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
PLP (139-151) peptide or whole PLP protein
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) (optional, for increased disease severity)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of either PLP (139-151) (typically 50-100 µ g/mouse ) or whole PLP protein (dose may vary) in an equal volume of CFA.[7]
-
Immunization: Anesthetize the mice and inject 0.1-0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the flank.[7]
-
PTX Administration (Optional): If used, administer PTX (typically 100-200 ng/mouse) intraperitoneally on the day of immunization and again 48 hours later.[11]
-
Clinical Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Record body weight and clinical scores.
Caption: Workflow for Active EAE Induction.
Signaling Pathways in EAE Induction
The induction of EAE by either PLP (139-151) or whole PLP ultimately converges on the activation of autoreactive T-cells. The primary difference lies in the initial antigen processing step for the whole protein.
-
Antigen Presentation:
-
PLP (139-151): The peptide is directly presented by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, on MHC class II molecules.
-
Whole PLP Protein: The protein is endocytosed by APCs, proteolytically cleaved into smaller peptides within endosomes, and the resulting peptides (including PLP 139-151) are loaded onto MHC class II molecules for presentation.
-
-
T-Cell Activation: The MHC class II-peptide complex on the APC is recognized by the T-cell receptor (TCR) on naive CD4+ T-cells. This interaction, along with co-stimulatory signals (e.g., CD28-B7), leads to T-cell activation, proliferation, and differentiation.
-
Differentiation into Encephalitogenic T-cells: Activated T-cells differentiate into pro-inflammatory T helper (Th) cell subsets, primarily Th1 and Th17 cells.
-
Th1 cells produce IFN-γ, which activates macrophages.
-
Th17 cells produce IL-17, which recruits neutrophils and other inflammatory cells.[2]
-
-
CNS Infiltration and Damage: These encephalitogenic T-cells cross the blood-brain barrier, are reactivated by local APCs presenting myelin antigens, and initiate an inflammatory cascade within the CNS. This leads to the recruitment of other immune cells, demyelination, and axonal damage, resulting in the clinical signs of EAE.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Acute experimental allergic encephalomyelitis in SJL/J mice induced by a synthetic peptide of myelin proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Modified PLP (139-151) Peptides in EAE: A Comparative Guide to Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of modified Proteolipid Protein (PLP) (139-151) peptides for the treatment of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes the underlying immunological pathways.
Comparative Efficacy of Modified PLP (139-151) Peptides
The native PLP (139-151) peptide is a well-established encephalitogenic epitope used to induce EAE in susceptible mouse strains, primarily the SJL/J mouse. Modifications to this peptide have been explored to modulate its immunogenicity and therapeutic efficacy. These modifications range from single amino acid substitutions to the development of complex copolymers and bifunctional peptides. The following tables summarize the quantitative data on the efficacy of various modified PLP (139-151) peptides in suppressing EAE.
| Peptide Modification | Mouse Strain | Treatment Protocol | Mean Maximum Clinical Score (vs. Control) | Disease Incidence (%) (vs. Control) | Key Findings |
| Altered Peptide Ligands (APLs) | |||||
| Gln144 (Q144) | SJL/J | Prophylactic co-immunization | Significantly reduced | Not reported | Induces cross-reactive T cells producing Th2 (IL-4, IL-10) and Th0 (IFN-γ, IL-10) cytokines, leading to immune deviation.[1] |
| Leu144/Arg147 (L144/R147) | SJL/J | Prophylactic co-immunization | Significantly reduced | Not reported | Acts as a T-cell receptor (TCR) antagonist and induces regulatory T cells that mediate bystander suppression. |
| Amino Acid Copolymers | |||||
| Glatiramer Acetate (Cop-1) | SJL/J | Prophylactic co-immunization | ~2.5 (vs. >4.0) | Not reported | Induces Th2-like regulatory T cells. |
| YFAK | SJL/J | Prophylactic co-immunization | ~0.5 (vs. >4.0) | Significantly reduced | More effective than Cop-1 in suppressing EAE. |
| VWAK | SJL/J | Prophylactic co-immunization | ~0.5 (vs. >4.0) | Significantly reduced | More effective than Cop-1 in suppressing EAE. |
| Bifunctional Peptides | |||||
| PLP-B7AP | SJL/J | Prophylactic & Therapeutic | Significantly reduced | Not reported | Simultaneously targets MHC-II and B7 costimulatory molecules, shifting the immune response towards an anti-inflammatory phenotype.[2] |
| Peptide Modification | Mouse Strain | Cytokine Profile Change (vs. Control) | T-Cell Proliferation (vs. Control) |
| Altered Peptide Ligands (APLs) | |||
| Gln144 (Q144) | SJL/J | ↑ IL-4, ↑ IL-10 | Cross-reactive proliferation to both native and modified peptide. |
| Leu144/Arg147 (L144/R147) | SJL/J | Not explicitly detailed, but consistent with regulatory T-cell induction. | Not explicitly detailed, but consistent with TCR antagonism. |
| Amino Acid Copolymers | |||
| Glatiramer Acetate (Cop-1) | SJL/J | ↑ IL-4, ↑ IL-10 | Reduced proliferation to PLP (139-151). |
| YFAK | SJL/J | ↑ IL-4, ↑ IL-10 | Reduced proliferation to PLP (139-151). |
| VWAK | SJL/J | ↑ IL-4, ↑ IL-10 | Reduced proliferation to PLP (139-151). |
| Bifunctional Peptides | |||
| PLP-B7AP | SJL/J | ↓ IL-17, ↓ IL-6, ↓ IL-2; ↑ IL-4, ↑ IL-5 | Reduced proliferation to PLP (139-151).[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments cited in the evaluation of modified PLP (139-151) peptides.
EAE Induction in SJL/J Mice
-
Antigen Preparation: Dissolve PLP (139-151) peptide (or its modified version) in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Emulsification: Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL). Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.
-
Immunization: Inject 8-10 week old female SJL/J mice subcutaneously at two sites on the flank with a total of 0.1 mL of the emulsion (containing 50 µg of peptide).[3]
-
Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and 48 hours later, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally in 0.1 mL of PBS.[4]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
Treatment with Modified Peptides
-
Prophylactic Treatment: Modified peptides are typically co-immunized with the encephalitogenic PLP (139-151) peptide in CFA as described above. Alternatively, the modified peptide can be administered in PBS or incomplete Freund's adjuvant prior to EAE induction.
-
Therapeutic Treatment: For therapeutic interventions, modified peptides are administered after the onset of clinical signs of EAE. The route of administration (subcutaneous, intravenous, or intraperitoneal) and the dosage regimen vary depending on the specific peptide and study design. For example, PLP-B7AP was administered subcutaneously on days 4, 7, and 10 post-immunization.[2]
T-Cell Proliferation Assay
-
Spleen Cell Preparation: At a designated time point post-immunization, euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension by gently disrupting the spleens between two frosted glass slides in RPMI-1640 medium.
-
Cell Culture: Wash the cells, and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Plate the splenocytes in 96-well round-bottom plates at a density of 5 x 10^5 cells/well. Stimulate the cells with varying concentrations of the native PLP (139-151) peptide or the modified peptide for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
Cytokine Profiling
-
Cell Culture and Stimulation: Prepare and stimulate splenocytes as described for the T-cell proliferation assay.
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentration of various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10, IL-17) in the supernatants using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.
Visualizing the Mechanisms of Action
The therapeutic effects of modified PLP (139-151) peptides are primarily mediated through the modulation of the autoimmune response. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) using PLP (139-151) peptide in SJL/J mice.
Caption: Contrasting immunological pathways in EAE: pathogenic response to unmodified PLP (139-151) versus the therapeutic response induced by modified peptides.
References
- 1. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Navigating the Maze of T-Cell Cross-Reactivity: A Comparative Guide for PLP(139-151) Researchers
For Immediate Release
[City, State] – [Date] – Researchers in the fields of immunology, neuroscience, and drug development now have access to a comprehensive comparison guide on the cross-reactivity of T cells activated by the myelin proteolipid protein (PLP) peptide 139-151. This guide provides a detailed analysis of experimental data, protocols, and signaling pathways, offering a critical resource for scientists working on autoimmune diseases like multiple sclerosis.
The immunodominant myelin epitope, PLP(139-151), is a key player in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. The activation of T cells by this self-antigen, and their subsequent cross-reactivity with other molecules, is a focal point of research into the mechanisms of autoimmunity and the development of novel therapeutics. This guide aims to consolidate and clarify the existing data to facilitate further investigation.
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative data from studies investigating the cross-reactivity of T cells activated by PLP(139-151) and its mimotopes or altered peptide ligands (APLs).
Table 1: T-Cell Proliferation in Response to PLP(139-151) and Cross-Reactive Peptides
| Antigen | T-Cell Source | Proliferation Assay | Stimulation Index (SI) or cpm | Reference |
| PLP(139-151) | PLP(139-151)-primed SJL/J mice splenocytes | [3H]Thymidine incorporation | High (e.g., >10) | [1] |
| Haemophilus influenzae mimic (HI574-586) | HI574-586-primed SJL/J mice splenocytes | [3H]Thymidine incorporation | Moderate to High | [2] |
| PLP(139-151) | HI574-586-primed SJL/J mice splenocytes (cross-reactivity) | [3H]Thymidine incorporation | Moderate | [2] |
| Altered Peptide Ligand (Q144) | Q144-primed SJL/J mice T-cell clone | Proliferation Assay | High | [3][4] |
| PLP(139-151) (W144) | Q144-primed SJL/J mice T-cell clone (cross-reactivity) | Proliferation Assay | Moderate (suboptimal ligand) | [4] |
Table 2: Cytokine Production by T Cells Stimulated with PLP(139-151) and Analogs
| Stimulating Antigen | T-Cell Type | Cytokine | Concentration (pg/mL) | Reference |
| PLP(139-151) | Encephalitogenic Th1 clones | IFN-γ | High | [5] |
| PLP(139-151) | Encephalitogenic Th1 clones | TNF-α | High | [5] |
| L144/R147 APL | L144/R147-primed T-cell clones | IL-4 | Detectable | [5] |
| L144/R147 APL | L144/R147-primed T-cell clones | IL-10 | Detectable | [5] |
| PLP(139-151) | L144/R147-primed T-cell clones (cross-reactivity) | IL-4, IL-10 | Detectable | [5] |
| Q144 APL | Q144-primed T-cell clone | IFN-γ, IL-2, IL-4 | High | [3] |
| W144 (PLP(139-151)) | Q144-primed T-cell clone | IL-2, IL-4 | Moderate | [3] |
Table 3: Clinical Scores in EAE Models of Molecular Mimicry
| Immunizing/Infecting Agent | Mouse Strain | Mean Clinical Score (Peak of Disease) | Reference | |---|---|---|---|---| | PLP(139-151) in CFA | SJL/J | 2.5 - 3.5 |[6][7] | | TMEV encoding PLP(139-151) | SJL/J | ~3.0 |[2][8] | | TMEV encoding H. influenzae mimic | SJL/J | 2.0 - 2.5 |[2] | | PLP(139-151) 16-mer oligomer treatment | SJL/J | ~0.2 |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of T-cell cross-reactivity.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[9][10][11]
1. Cell Preparation and Staining:
-
Isolate splenocytes from immunized SJL/J mice.
-
Prepare a single-cell suspension and wash with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.
-
Wash the cells twice with complete RPMI medium.
2. Cell Culture and Stimulation:
-
Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the stimulating peptides (e.g., PLP(139-151), mimotopes, APLs) at various concentrations (typically 1-20 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or anti-CD3/CD28).
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted by T cells into the culture supernatant.[12][13][14]
1. Plate Coating:
-
Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking:
-
Block non-specific binding by adding blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Add cell culture supernatants (collected from the T-cell proliferation assay) and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection:
-
Add a biotinylated detection antibody specific for the cytokine to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add avidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
5. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) to each well and incubate until a color change is observed.
-
Stop the reaction by adding stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the underlying molecular events and the experimental logic is facilitated by visual diagrams.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by recognition of PLP(139-151).
Caption: Experimental workflow for assessing T-cell cross-reactivity to PLP(139-151).
This guide serves as a foundational resource for researchers investigating the intricate cross-reactivity of T cells in the context of PLP(139-151) and autoimmune demyelination. By providing standardized data formats, detailed protocols, and clear visual aids, it is intended to accelerate research and contribute to the development of effective therapies for multiple sclerosis and other autoimmune disorders.
References
- 1. SJL Mice Infected with Acanthamoeba castellanii Develop Central Nervous System Autoimmunity through the Generation of Cross-Reactive T Cells for Myelin Antigens | PLOS One [journals.plos.org]
- 2. JCI - A virus-induced molecular mimicry model of multiple sclerosis [jci.org]
- 3. Reduced Self-Reactivity of an Autoreactive T Cell After Activation with Cross-reactive Non–Self-Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular mimicry as an inducing trigger for CNS autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. bowdish.ca [bowdish.ca]
- 13. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biomatik.com [biomatik.com]
A Comparative Guide to Mouse Strains for PLP (139-151)-Induced EAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different mouse strains for modeling Experimental Autoimmune Encephalomyelitis (EAE) induced by the Proteolipid Protein (PLP) peptide 139-151. EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The choice of mouse strain is critical as it significantly influences disease susceptibility and phenotype. This document offers an objective comparison of strain performance, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate model for your research needs.
Strain Susceptibility and Disease Course
The genetic background of the mouse strain, particularly the Major Histocompatibility Complex (MHC) haplotype, plays a pivotal role in the susceptibility to EAE induced by specific myelin antigens. The PLP 139-151 peptide is known to be encephalitogenic primarily in mice with the H-2s haplotype.
Key Mouse Strains for PLP (139-151) EAE:
-
SJL/J (H-2s): This inbred strain is highly susceptible to PLP (139-151)-induced EAE and is considered the classical model for this specific antigen. Immunization of SJL mice with PLP 139-151 typically results in a relapsing-remitting disease course, which closely mimics a common clinical pattern of MS in humans.[1][2] This susceptibility is linked to a high precursor frequency of T cells reactive to PLP 139-151 in this strain.
-
B10.S (H-2s): Although congenic with SJL and sharing the same H-2s haplotype, the B10.S strain is relatively resistant to EAE induction with PLP 139-151.[3] This resistance is attributed to a higher number of autoantigen-specific CD4+CD25+ regulatory T cells (Tregs) that suppress the autoimmune response.[3][4] However, depletion of these Tregs can render B10.S mice susceptible to the disease.[3][5]
-
BALB/c (H-2d): This strain is resistant to EAE induction with the PLP 139-151 peptide. The resistance is due to the H-2d haplotype, which does not effectively present this specific peptide to T cells, leading to a lack of T-cell proliferation and subsequent autoimmune response.
-
C57BL/6 (H-2b): Widely used in many immunological studies, the C57BL/6 strain is largely resistant to EAE induced by PLP peptides. This resistance is thought to be due to antigen-specific tolerance mechanisms. While not suitable for PLP (139-151) EAE, C57BL/6 mice are highly susceptible to EAE induced by the Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, which typically results in a chronic-progressive disease course.
-
NOD.S (H-2s): This congenic strain, which has the SJL MHC region on a Non-Obese Diabetic (NOD) background, is surprisingly resistant to PLP (139-151)-induced EAE when compared to SJL mice. This resistance is associated with lower production of pro-inflammatory cytokines.
Quantitative Data Comparison
The following tables summarize key quantitative parameters observed in different mouse strains following immunization with PLP (139-151).
Table 1: Clinical Parameters of PLP (139-151)-Induced EAE
| Mouse Strain | H-2 Haplotype | Disease Incidence | Mean Day of Onset | Mean Maximum Score | Disease Course |
| SJL/J | s | >90%[1] | 10-14[2] | 2.5 - 3.5 | Relapsing-Remitting[1] |
| B10.S | s | <5%[6] | N/A | N/A | Resistant[3] |
| B10.S (anti-CD25 treated) | s | ~30%[3][5] | 13.8 ± 1.4[3] | 2.2 ± 0.6[3] | Monophasic/Relapsing |
| BALB/c | d | 0% | N/A | N/A | Resistant |
| C57BL/6 | b | 0% | N/A | N/A | Resistant |
Table 2: Immunological Parameters in Response to PLP (139-151)
| Mouse Strain | T-Cell Proliferation (in vitro) | IFN-γ Production | IL-17 Production |
| SJL/J | High | High | High[7] |
| B10.S | Low | Low[6] | Low |
| B10.S (anti-CD25 treated) | High[5] | High[5] | High[5] |
| BALB/c | None | None | None |
| C57BL/6 | None | None | None |
Experimental Protocols
Detailed methodologies for the induction and evaluation of PLP (139-151)-induced EAE are provided below.
Active EAE Induction in SJL/J Mice (Susceptible)
-
Antigen Emulsion Preparation:
-
Dissolve PLP 139-151 peptide in sterile Phosphate Buffered Saline (PBS) at a concentration of 1 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.
-
Create a 1:1 emulsion of the peptide solution and CFA by vigorous mixing until a thick, stable emulsion is formed.
-
-
Immunization:
-
Administer 0.1 mL of the emulsion subcutaneously (s.c.) at two sites on the flank of 8-12 week old female SJL/J mice (50 µg of peptide per mouse).
-
-
Pertussis Toxin Administration (Optional but recommended for robust disease):
-
Administer 200 ng of Pertussis Toxin (PTX) in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
EAE Induction in B10.S Mice (Resistant - requires Treg depletion)
-
Regulatory T-cell Depletion:
-
Administer 1 mg of anti-CD25 monoclonal antibody (clone PC61) i.p. to 6-8 week old B10.S mice on day -5 and day -3 prior to immunization.
-
-
Immunization and Scoring:
-
Follow the same immunization and clinical scoring protocol as described for SJL/J mice.
-
Attempted EAE Induction in BALB/c and C57BL/6 Mice (Resistant)
-
Immunization and Scoring:
-
Follow the same immunization protocol as for SJL/J mice.
-
Monitor and score the mice daily for at least 21 days. No clinical signs of EAE are expected. This serves as a negative control.
-
T-Cell Proliferation Assay
-
Cell Preparation:
-
At a desired time point post-immunization (e.g., day 10), euthanize mice and aseptically remove the spleen and draining lymph nodes.
-
Prepare single-cell suspensions.
-
-
Cell Culture:
-
Plate 2 x 10^5 cells per well in a 96-well plate.
-
Stimulate the cells with varying concentrations of PLP 139-151 peptide (e.g., 0, 1, 10, 50 µg/mL).
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Proliferation Measurement:
-
Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.
-
Harvest the cells and measure thymidine incorporation using a scintillation counter.
-
Results are often expressed as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in stimulated wells to cpm in unstimulated wells.
-
Mandatory Visualizations
Experimental Workflow for PLP (139-151) EAE Induction
Caption: Experimental workflow for inducing EAE with PLP (139-151).
Signaling Pathway of T-Cell Activation in EAE
References
- 1. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Validating Therapeutic Efficacy in the PLP (139-151) EAE Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies and comparative data for validating the therapeutic efficacy of novel compounds in the proteolipid protein (PLP) 139-151 induced experimental autoimmune encephalomyelitis (EAE) mouse model. This relapsing-remitting EAE model, primarily induced in SJL mice, is a cornerstone for preclinical evaluation of therapies for multiple sclerosis (MS).
Comparative Efficacy of Therapeutic Agents
The following tables summarize quantitative data from studies comparing different therapeutic interventions in the PLP (139-151) EAE model. These comparisons highlight the effectiveness of various strategies in mitigating clinical signs of the disease.
Table 1: Comparison of Synthetic Amino Acid Copolymers
This table compares the efficacy of different synthetic amino acid copolymers when co-immunized with PLP 139-151 in SJL/J mice.
| Treatment Group | Maximum Mean Clinical Score | Mortality Rate (%) |
| PLP 139-151 alone | ~4.0 | 77%[1] |
| Copaxone® (Cop 1) | 2.6[1] | Not specified |
| YFAK (0.2:0.8) | Not specified | 0%[1] |
| YFAK (0.5:0.5) | Not specified | 0%[1] |
| YFAK (0.8:0.2) | 1.5[1] | 0%[1] |
| FAK | 0.9[1] | 12%[1] |
Data synthesized from a study comparing novel copolymers to Copaxone®.[1]
Table 2: Comparison of Tolerogenic Peptide Therapies
This table illustrates the differential effects of various forms of PLP 139-151 peptide administration on EAE development when given after immunization but before clinical onset.
| Treatment Group (Administered Day +7 post-immunization) | Outcome |
| Soluble PLP 139-151 Peptide | No ameliorating effect on disease development.[2] |
| PLP 139-151 16-mer (Oligomer) | Completely protected against the onset of EAE.[2] |
| PLP 139-151-Coupled Splenocytes | Completely protected against the onset of EAE.[2] |
Note: Administration of soluble peptide and oligomer at the peak of acute disease resulted in fatal anaphylaxis in a high percentage of animals.[2]
Table 3: Comparison of Glatiramer Acetate Formulations
This table shows the impact of prophylactic treatment with branded and generic glatiramer acetate on the onset of PLP 139-151 induced EAE.
| Treatment Group | Mean Day of EAE Onset (± SEM) |
| Vehicle Control | 12.3 (± 0.9)[3] |
| Copaxone® (glatiramer acetate) | 14.3 (± 1.6)[3] |
| Glatopa™ (generic glatiramer acetate) | 14.2 (± 1.3)[3] |
Both Glatopa™ and Copaxone® significantly delayed the onset of symptoms compared to the vehicle control.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of therapeutic efficacy studies. Below are protocols for key experiments in the PLP (139-151) EAE model.
Induction of PLP (139-151) EAE in SJL Mice
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
PLP 139-151 peptide (e.g., [Ser140]-PLP139-151 for a less severe, more relapsing course, or native sequence for a more severe initial wave)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) in PBS (optional, for a more severe initial wave)
-
Sterile PBS
-
Syringes and needles (27-30G)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 in CFA. A common concentration is 1 mg/mL of peptide in sterile PBS emulsified 1:1 with CFA containing 4 mg/mL M. tuberculosis.
-
Immunization (Day 0): Anesthetize mice and inject a total of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
PTX Administration (Optional): If using PTX, inject 100-200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and optionally again 48 hours later (Day 2).
-
Monitoring: Begin daily monitoring of mice for clinical signs of EAE and body weight starting around day 7 post-immunization.
Clinical Scoring of EAE
The severity of EAE is assessed using a standardized 0-5 scoring system:
-
0: No clinical signs of EAE.
-
0.5: Tip of tail is limp.
-
1.0: Limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Partial hind limb paralysis.
-
2.5: Unilateral complete hind limb paralysis.
-
3.0: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and partial forelimb paralysis.
-
4.0: Moribund state.
-
5.0: Death due to EAE.
Histological Analysis of the Central Nervous System
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Collection: At the experimental endpoint, perfuse mice transcardially with PBS followed by 4% PFA. Dissect the spinal cord and brain.
-
Fixation and Processing: Post-fix the tissues in 4% PFA overnight, then process through a series of graded ethanol and xylene solutions before embedding in paraffin.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
H&E Staining: To assess inflammation, deparaffinize and rehydrate sections, then stain with H&E. Inflammatory infiltrates will be visible as collections of dark blue nuclei.
-
LFB Staining: To assess demyelination, deparaffinize and rehydrate sections, then stain with LFB solution. Myelinated areas will appear blue, while demyelinated areas will be pale.
-
-
Scoring: Quantify inflammation and demyelination on a semi-quantitative scale (e.g., 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 = severe).
Cytokine Analysis
Materials:
-
Spleens or spinal cords from EAE mice
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
PLP 139-151 peptide
-
ELISA kits for IFN-γ, IL-4, IL-10, IL-17
-
96-well culture plates
Procedure:
-
Cell Isolation: Prepare single-cell suspensions from spleens by mechanical dissociation. For CNS-infiltrating cells, perform a Percoll gradient centrifugation of homogenized spinal cords.
-
Cell Culture: Plate splenocytes or CNS cells in 96-well plates at a density of 2-5 x 105 cells/well.
-
Antigen Restimulation: Stimulate the cells with PLP 139-151 peptide (e.g., 10 µg/mL) for 48-72 hours. Include an unstimulated control.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) using specific ELISA kits according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the validation of therapeutic efficacy in the PLP (139-151) EAE model.
Caption: Pathogenesis of PLP (139-151) EAE.
Caption: Workflow for Validating Therapeutic Efficacy.
References
- 1. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 2. Differential induction of IgE-mediated anaphylaxis after soluble vs. cell-bound tolerogenic peptide therapy of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of Biological and Immunological Equivalence of a Generic Glatiramer Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Adjuvants for PLP (139-151)-Induced Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Adjuvant Selection for the PLP (139-151) Model of EAE
The induction of Experimental Autoimmune Encephalomyelitis (EAE) using the proteolipid protein peptide 139-151 (PLP 139-151) is a cornerstone model for studying T-cell mediated autoimmune neuroinflammation, particularly the relapsing-remitting form of multiple sclerosis. The choice of adjuvant is critical in directing the nature and severity of the ensuing immune response. This guide provides a comparative analysis of commonly used adjuvants with PLP (139-151), supported by experimental data, to aid researchers in selecting the most appropriate adjuvant for their study objectives.
Adjuvant Performance at a Glance: Key Quantitative Data
The following tables summarize key performance indicators for Complete Freund's Adjuvant (CFA), CpG Oligodeoxynucleotides in Incomplete Freund's Adjuvant (CpG/IFA), and Glucan Particles (GPs) when used with PLP (139-151) to induce EAE in SJL mice.
| Adjuvant | Mean Maximum Clinical Score (± SEM) | Disease Incidence (%) | Mean Day of Onset (± SEM) | Reference |
| CFA | 2.0 - 3.5 | 90 - 100% | 10 - 15 | [1] |
| Comparable to CFA | Comparable to CFA | Slightly delayed vs CFA | [2] | |
| CpG 1826/IFA | No significant disease | 0% | N/A | [3] |
| Glucan Particles (GPs) | Comparable to CFA | Comparable to CFA | Slightly delayed vs CFA | [2] |
Table 1: Comparison of Clinical EAE Induction with Different Adjuvants for PLP (139-151).
| Adjuvant | Predominant T-cell Response | Key Cytokines Induced | Reference |
| CFA | Th1 and Th17 | IFN-γ, IL-17 | [3] |
| CpG 1826/IFA | Th1 | IFN-γ | [3] |
| Glucan Particles (GPs) | Th1 and Th17 | IFN-γ, IL-17 | [2] |
Table 2: Immunological Profile of Adjuvants Used with PLP (139-151).
In-Depth Adjuvant Comparison
Complete Freund's Adjuvant (CFA)
CFA is the most widely used and "classic" adjuvant for inducing EAE with PLP (139-151)[3][4]. It is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, which provides potent, sustained release of the antigen and robustly stimulates the innate immune system.
-
Efficacy : CFA consistently induces a high incidence of relapsing-remitting EAE in SJL mice when emulsified with PLP (139-151)[1]. The disease is characterized by a well-defined initial wave of paralysis, followed by periods of recovery and subsequent relapses[1].
-
Immunological Profile : Immunization with PLP (139-151) in CFA elicits a mixed Th1 and Th17 response, with the production of both IFN-γ and IL-17[3]. The presence of mycobacterial components in CFA is crucial for the strong induction of IL-17-secreting cells, which are critical for the development of severe EAE[3].
-
Co-adjuvants : The severity of the initial EAE wave induced by PLP (139-151) in CFA can be enhanced by the co-administration of Pertussis Toxin (PTX). However, PTX may reduce the incidence and severity of relapses[5].
CpG Oligodeoxynucleotides in Incomplete Freund's Adjuvant (CpG/IFA)
CpG oligodeoxynucleotides are synthetic DNA sequences that mimic bacterial DNA and are potent stimulators of Toll-like receptor 9 (TLR9). They are typically emulsified in Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components of CFA.
-
Efficacy : In a direct comparison, immunization with PLP (139-151) in CpG 1826/IFA failed to induce clinical EAE in SJL mice[3].
-
Immunological Profile : While CpG/IFA is a potent inducer of Th1 responses, characterized by the production of IFN-γ, it does not effectively promote the differentiation of PLP-specific, IL-17-secreting Th17 cells[3]. This lack of a significant Th17 response is believed to be the reason for its inability to induce EAE with PLP (139-151)[3].
Glucan Particles (GPs)
GPs are hollow, porous microspheres derived from the cell walls of Saccharomyces cerevisiae (baker's yeast). They can be loaded with antigens and are recognized by Dectin-1 on antigen-presenting cells.
-
Efficacy : GPs loaded with PLP (139-151) were shown to be as effective as CFA in inducing EAE in SJL mice, with comparable disease incidence and peak severity[2]. The onset of disease with GPs was slightly delayed compared to CFA[2]. A significant advantage of GPs is that they cause significantly less inflammation and necrosis at the injection site compared to CFA[2].
-
Immunological Profile : Similar to CFA, GPs induce a mixed Th1 and Th17 response, with comparable frequencies of IFN-γ and IL-17 secreting cells upon restimulation with the PLP peptide[2].
Other Adjuvants
Experimental Protocols
EAE Induction with PLP (139-151) in CFA
This protocol is a standard method for inducing relapsing-remitting EAE in SJL mice.
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/ml)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice, 8-12 weeks old
-
Pertussis Toxin (PTX) (optional)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP (139-151) in sterile PBS at a concentration of 2 mg/ml.
-
Prepare a 1:1 emulsion of the PLP (139-151) solution and CFA. This can be achieved by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a luer-lock and repeatedly passing the mixture between the syringes until a stable, white, viscous emulsion is formed. The emulsion is stable if a drop does not disperse in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject a total of 0.2 ml of the emulsion subcutaneously (s.c.) at four sites on the back of each mouse (0.05 ml per site)[1].
-
-
PTX Administration (Optional):
-
If using PTX to enhance the initial disease, administer 100-200 ng of PTX in 0.1 ml of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight. Clinical scoring is typically done on a 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.
-
EAE Induction with PLP (139-151) in Glucan Particles (GPs)
This protocol provides an alternative to CFA with reduced side effects at the injection site[2].
Materials:
-
PLP (139-151) peptide
-
Glucan Particles (GPs)
-
Sterile PBS
-
Female SJL/J mice, 8-12 weeks old
-
Pertussis Toxin (PTX)
Procedure:
-
Antigen Loading of GPs:
-
Follow the manufacturer's protocol for loading the PLP (139-151) peptide into the GPs. This typically involves incubating the peptide with the GPs to allow for its encapsulation.
-
-
Immunization:
-
Resuspend the PLP-loaded GPs in sterile PBS.
-
Inject 100 µg of PLP (139-151) in GPs subcutaneously on day 0 and day 4.
-
-
PTX Administration:
-
Administer PTX i.p. on day 0 and day 2.
-
-
Monitoring:
-
Monitor the mice for clinical signs of EAE and body weight as described for the CFA protocol.
-
Signaling Pathways and Immune Response
The choice of adjuvant dictates the initial innate immune signaling, which in turn shapes the adaptive T-cell response crucial for EAE development.
References
- 1. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Autoimmune Encephalomyelitis as a Testing Paradigm for Adjuvants and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unraveling the Encephalitogenicity of PLP (139-151) Variants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle variations in the encephalitogenic potential of myelin proteolipid protein (PLP) peptide 139-151 and its analogs is crucial for the advancement of multiple sclerosis (MS) research. This guide provides a comprehensive comparison of key PLP (139-151) variants, supported by experimental data, to aid in the design and interpretation of studies utilizing the experimental autoimmune encephalomyelitis (EAE) model.
The PLP (139-151) peptide is a well-established tool for inducing a relapsing-remitting form of EAE in SJL/J mice, a model that closely mimics human MS. Modifications to this peptide sequence can significantly alter its stability, immunogenicity, and ultimately, its capacity to induce disease. This guide focuses on the most commonly studied variants to provide a clear comparison of their performance in EAE induction.
Comparative Encephalitogenicity of PLP (139-151) Variants
The encephalitogenic potential of different PLP (139-151) variants is typically assessed by monitoring EAE incidence, onset of disease, and clinical severity over time. The following tables summarize the key characteristics and experimental outcomes associated with the wild-type peptide and its common variants.
| Peptide Variant | Sequence | Key Characteristics |
| Wild-Type (Native) | HC LGKWLGHPDKF | The standard encephalitogenic peptide for inducing relapsing-remitting EAE in SJL/J mice. |
| [Ser140]-PLP (139-151) or C140S | HS LGKWLGHPDKF | Cysteine at position 140 is replaced with serine to increase peptide stability and prevent dimerization, without significantly impacting its antigenic activity.[1] This is a commonly used variant for EAE induction. |
| [Gln144]-PLP (139-151) | HCLGQ WLGHPDKF | A modified variant utilized in studies focusing on T-cell regulation and the development of altered peptide ligands.[2] |
| Truncated Peptides (e.g., 141-150, 141-149) | LGKWLGHPDK, LGKWLGHP | Shorter versions of the full peptide. Their ability to induce EAE is comparatively milder.[1] |
| Substituted Analogs (e.g., Y144, K146) | HCLGY WLGHPDKF, HCLGKWK GHPDKF | Substitutions at T-cell receptor (TCR) or MHC contact residues. These variants often have a reduced or completely abolished ability to induce active EAE.[3] |
Experimental Performance in EAE Induction
The following table provides a comparative summary of the typical outcomes when using different PLP (139-151) variants to induce EAE in SJL/J mice.
| Parameter | Wild-Type PLP (139-151) | [Ser140]-PLP (139-151) | Other Variants (e.g., truncated, substituted) |
| EAE Incidence | >90%[4] | 90-100%[5] | Variable, often lower or absent. |
| Disease Onset (days post-immunization) | 10-15 days (without Pertussis Toxin)[5] | 10-15 days (without Pertussis Toxin); 9-14 days (with Pertussis Toxin)[5] | Can be delayed or absent. |
| Mean Maximum Clinical Score | Generally higher, indicative of more severe disease.[5] | 2.0 - 3.5[5] | Typically lower or zero. |
| Disease Course | Relapsing-remitting | Relapsing-remitting[5] | Often non-pathogenic or inducing a milder form of EAE. |
It is important to note that another encephalitogenic peptide from PLP, residues 178-191, has been shown to induce EAE with an earlier onset (around 12.8 days) compared to PLP (139-151) (around 19.4 days), although the maximal clinical scores were similar.[6]
Experimental Protocols
A standardized protocol is essential for reproducible EAE induction. Below is a detailed methodology for active EAE induction in SJL/J mice using PLP (139-151) or its variants.
Materials:
-
PLP (139-151) peptide or its variant (e.g., [Ser140]-PLP (139-151))
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Phosphate Buffered Saline (PBS), sterile
-
Pertussis toxin (optional, for a more severe initial disease course)
-
Female SJL/J mice (6-10 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the PLP (139-151) peptide or its variant in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. This can be achieved by drawing the two solutions into and out of a syringe or by using a high-speed emulsifier until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Pertussis Toxin Administration (Optional):
-
If using pertussis toxin to enhance the disease, inject 100-200 ng of the toxin intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[8]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or unsteady gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Visualizing the Experimental Workflow and T-Cell Activation
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for EAE induction and the general signaling pathway of T-cell activation.
Caption: Experimental workflow for inducing EAE with PLP (139-151) variants.
Caption: Simplified T-cell activation pathway in PLP (139-151)-induced EAE.
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 8. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
Mannosylated PLP (139-151): A Comparative Guide to Inducing Antigen-Specific Tolerance
For Researchers, Scientists, and Drug Development Professionals
The induction of antigen-specific tolerance is a pivotal goal in the treatment of autoimmune diseases. One promising strategy involves the modification of autoantigenic peptides to modulate the immune response they elicit. This guide provides a comprehensive comparison of mannosylated proteolipid protein (PLP) (139-151) with its unmodified counterpart and other alternative strategies for inducing tolerance in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Introduction to Mannosylated PLP (139-151)
PLP (139-151) is an immunodominant epitope of the myelin proteolipid protein, which can induce EAE in susceptible mice by activating encephalitogenic T cells.[1][2] Chemical modification of this peptide, specifically through mannosylation, has been shown to alter its immunogenicity and promote a state of antigen-specific tolerance.[3][4][5] This approach leverages the mannose receptor (CD206), a C-type lectin receptor primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, to facilitate a tolerogenic immune response.[6][7]
Comparative Performance: Mannosylated vs. Unmodified PLP (139-151)
Immunization with mannosylated PLP (139-151) (M-PLP) has demonstrated a significant ability to prevent the development of EAE, in stark contrast to the unmodified peptide which induces the disease.[3][4] The tolerogenic effects of M-PLP are multifaceted, impacting T cell proliferation, differentiation, and effector function.
Table 1: Comparison of Immunological Outcomes with Mannosylated vs. Unmodified PLP (139-151)
| Parameter | Unmodified PLP (139-151) | Mannosylated PLP (139-151) | Reference |
| EAE Induction | Induces severe clinical and histological EAE | Does not induce EAE; largely tolerant to re-immunization | [1][3] |
| T Cell Proliferation | Strong proliferative response of PLP-specific T cells | Reduced T cell proliferation upon re-challenge | [2][3] |
| T Cell Effector Function | Induces encephalitogenic Th1 and Th17 cells | Expands non-encephalitogenic T cells with poor effector functions | [4][8] |
| Delayed-Type Hypersensitivity (DTH) | Normal DTH response | Impaired DTH response to PLP (139-151) | [3][5] |
| Antibody Response (IgG2a) | Normal peptide-specific IgG2a levels | Decreased peptide-specific IgG2a | [3] |
| CNS Infiltration | Significant mononuclear cell infiltration | Little to no CNS mononuclear cell infiltration | [3][5] |
Alternative Tolerance Induction Strategies
Beyond simple mannosylation of the PLP (139-151) peptide, other strategies are being explored to induce tolerance. These include the use of altered peptide ligands (APLs) and conjugation to larger carbohydrate moieties like mannan.
-
Altered Peptide Ligands (APLs): APLs are synthetic peptides with amino acid substitutions at T-cell receptor (TCR) contact residues. These modifications can alter the signaling cascade upon TCR engagement, leading to anergy or a shift towards a regulatory T cell phenotype. For instance, an APL of PLP (139-151) with substitutions at L144 and R147 has been shown to prevent EAE by inducing cross-reactive T cells with a Th2/Th0 cytokine profile that mediate bystander suppression.[9]
-
Mannan Conjugation: Conjugating myelin peptides, such as MOG (35-55), to mannan, a polysaccharide of mannose, has also been effective in ameliorating EAE.[10][11][12] Mannan targets the mannose receptor and can induce T cell tolerance, suppress ongoing EAE, and promote a peripheral type 2 myeloid response.[10][11]
Mechanism of Action: Signaling Pathways and Workflows
The tolerogenic effects of mannosylated PLP (139-151) are initiated by its targeted delivery to APCs via the mannose receptor. This interaction leads to a distinct intracellular processing and antigen presentation pathway compared to the non-targeted peptide, ultimately shaping the T cell response towards tolerance.
Caption: Proposed signaling pathway for tolerance induction by mannosylated PLP (139-151).
The experimental workflow to assess the efficacy of mannosylated PLP (139-151) typically involves immunization of susceptible mice followed by monitoring for clinical signs of EAE and ex vivo immunological analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of experimental allergic encephalomyelitis by myelin proteolipid-protein-specific T cell clones and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannosylated self-peptide inhibits the development of experimental autoimmune encephalomyelitis via expansion of nonencephalitogenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLP (139-151) | CAS:122018-58-0 | Encephalitogenic myelin proteolipid fragment | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Mannose Ligands for Mannose Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannosylated self-peptide inhibits the development of experimental autoimmune encephalomyelitis via expansion of nonencephalitogenic T cells [repository.tno.nl]
- 9. pnas.org [pnas.org]
- 10. Novel Approaches in the Immunotherapy of Multiple Sclerosis: Cyclization of Myelin Epitope Peptides and Conjugation with Mannan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
Safety Operating Guide
Proper Disposal Procedures for PLP (139-151)
Essential Safety and Logistical Information for Laboratory Professionals
Proper disposal of the synthetic peptide PLP (139-151), a fragment of the myelin proteolipid protein, is crucial for maintaining laboratory safety and environmental compliance. Although not classified as a hazardous substance, adherence to established protocols for chemical waste is mandatory. This guide provides step-by-step procedures for the safe and compliant disposal of PLP (139-151) and associated materials.
Hazard Assessment and Regulatory Compliance
According to safety data sheets (SDS), PLP (139-151) is not considered a hazardous substance or mixture.[1][2] However, it is imperative to handle it as a laboratory chemical, employing standard safety precautions. Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
| Data Point | Information | Source |
| Product Name | PLP (139-151) | [1] |
| CAS Number | 131334-43-5 | [1] |
| Hazard Classification | Not a hazardous substance or mixture. | [1][2][3] |
| Primary Disposal Guideline | Dispose of substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations. | [1][3] |
| Transport Information | Not classified as dangerous goods for transport (DOT, IATA, IMO). | [1][3] |
Experimental Protocols for Disposal
The disposal of PLP (139-151) and related waste should follow a systematic procedure that ensures safety and compliance. This involves waste segregation, proper containment, and coordination with institutional safety personnel.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn. This serves as the primary barrier against accidental exposure.[4]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[4]
-
Eye Protection: Use safety glasses or goggles.[4]
-
Lab Coat: A lab coat or protective gown is mandatory.[4]
2. Waste Segregation and Collection: All materials that have come into contact with PLP (139-151) must be treated as chemical waste.
-
Solid Waste: Collect all contaminated solid materials, such as unused lyophilized powder, pipette tips, vials, and contaminated gloves, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing PLP (139-151) in a separate, labeled hazardous waste container for liquids. Do not pour peptide solutions down the drain.[3][4]
-
Contaminated Packaging: Empty containers and original packaging should be disposed of through an approved waste handling site for recycling or disposal, following institutional guidelines.[3]
3. Spill Management: In the event of a spill, take the following steps:
-
Personal Precaution: Minimize direct contact with skin and eyes and prevent inhalation of any dust.[3]
-
Containment: Prevent the spill from entering drains or water courses.[1]
-
Clean-up: Absorb liquid spills with an inert material like sand, vermiculite, or diatomite.[1][3] For powdered spills, carefully sweep or vacuum the material.
-
Disposal: Place the absorbed material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste according to Section 13 of the SDS.[1][3]
-
Decontamination: Clean the spill site after material pickup is complete.[3]
4. Final Disposal Procedure: The ultimate disposal of the collected waste must be handled by qualified personnel.
-
Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) department protocols for chemical waste.[4]
-
Waste Pickup: Coordinate with your EH&S department for the regular pickup and compliant disposal of hazardous waste through a licensed contractor.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of PLP (139-151) waste.
Caption: Workflow for PLP (139-151) waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridoxal 5'-Phosphate (PLP)
Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with Pyridoxal 5'-Phosphate (PLP), ensuring a secure laboratory environment.
Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6, is a crucial coenzyme in numerous metabolic reactions.[1][2] While essential for biochemical research, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the safe management of PLP in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling PLP, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye irritation, inhalation, and accidental ingestion.[3][4]
Eye and Face Protection:
-
Safety Glasses: Always wear safety glasses with side shields.[3]
-
Chemical Goggles: For larger quantities or when there is a risk of splashing, chemical goggles are required.[4]
-
Face Shield: A full face shield may be necessary for supplementary protection in addition to primary eye protection.[4]
-
Contact Lenses: Avoid wearing contact lenses as they can absorb and concentrate irritants.[3]
Skin Protection:
-
Gloves: Select gloves that have been tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[3] Plastic or rubber gloves are recommended.[5]
-
Protective Clothing: Wear an apron or other light protective clothing to prevent skin exposure.[5][6]
-
Footwear: Boots should be worn.[5]
Respiratory Protection:
-
A suitable dust mask or respirator with a P-type filter (EN143 or EN405) may be necessary if engineering controls are inadequate or if significant quantities of dust are airborne.[3][5]
-
Use an approved positive flow mask if substantial dust is generated.[3]
Safe Handling and Operational Procedures
Adherence to strict handling protocols is critical to minimize exposure risks.
General Practices:
-
Avoid all personal contact, including inhalation of dust.[3][4]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Work clothes should be laundered separately.[3]
Storage:
-
Keep containers securely sealed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[5]
-
Protect from light.[5]
-
Avoid contamination with oxidizing agents such as nitrates and chlorine bleaches.[3]
Occupational Exposure Limits
The following table summarizes the workplace exposure limits for respirable and inhalable dust, which should be considered when handling PLP in powdered form.
| Exposure Limit Type | Value | Source |
| LTEL (8 hr TWA mg/m³) Respirable Dust | 10 mg/m³ | WEL: Workplace Exposure Limit (UK HSE EH40)[5] |
| LTEL (8 hr TWA mg/m³) Inhalable Dust | 4 mg/m³ | WEL: Workplace Exposure Limit (UK HSE EH40)[5] |
Spill and Disposal Management: A Step-by-Step Approach
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area and emergency responders.[3]
-
Wear appropriate protective clothing and breathing apparatus.[3]
-
Prevent the spillage from entering drains or water courses.[3]
-
If the substance is dry, use dry clean-up procedures. If wet, vacuum or shovel the material into labeled containers for disposal.[4]
-
Wash the area with large amounts of water and prevent runoff into drains.[4]
-
The following diagram illustrates the logical workflow for handling a PLP spill.
Caption: Workflow for PLP Spill Response
Disposal:
-
PLP waste should be treated as hazardous waste.[5]
-
Place waste in sealed, appropriately labeled containers.[3][5]
-
Solid waste, including contaminated materials, should be placed in a yellow biohazard bag for incineration.[7]
-
Liquid waste should be treated with sodium hydroxide or sodium hypochlorite before neutralization and disposal down the drain, or held for chemical hazardous waste disposal.[7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Never flush hazardous pharmaceuticals down the drain or toilet.[9]
References
- 1. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cambridgecommodities.com [cambridgecommodities.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. fishersci.com [fishersci.com]
- 7. Prion & PLP Waste Disposal | UMN University Health & Safety [hsrm.umn.edu]
- 8. wastemedic.com [wastemedic.com]
- 9. WI Hazardous Pharmaceutical Rules | RCRA Waste Disposal [meriinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
